molecular formula C53H96N22O15 B12381238 G-Subtide

G-Subtide

Cat. No.: B12381238
M. Wt: 1281.5 g/mol
InChI Key: ZNRLSBWZCPHSIT-QUDUTEPOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

G-Subtide is a useful research compound. Its molecular formula is C53H96N22O15 and its molecular weight is 1281.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C53H96N22O15

Molecular Weight

1281.5 g/mol

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C53H96N22O15/c1-28(76)40(49(88)75-26-10-17-37(75)50(89)90)73-46(85)35(27-39(78)79)72-45(84)31(12-3-5-21-55)68-42(81)32(13-6-22-64-51(58)59)69-43(82)33(14-7-23-65-52(60)61)70-47(86)36-16-9-25-74(36)48(87)34(15-8-24-66-53(62)63)71-44(83)30(11-2-4-20-54)67-41(80)29(56)18-19-38(57)77/h28-37,40,76H,2-27,54-56H2,1H3,(H2,57,77)(H,67,80)(H,68,81)(H,69,82)(H,70,86)(H,71,83)(H,72,84)(H,73,85)(H,78,79)(H,89,90)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t28-,29+,30+,31+,32+,33+,34+,35+,36+,37+,40+/m1/s1

InChI Key

ZNRLSBWZCPHSIT-QUDUTEPOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N)O

Origin of Product

United States

Foundational & Exploratory

G-Subtide Peptide: A Technical Guide to its Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a decapeptide identified as a key substrate for cGMP-dependent protein kinase (PKG). Localized within the Purkinje cells of the cerebellum, this peptide plays a crucial role in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/PKG signaling cascade. Understanding the structure and function of this compound is pivotal for elucidating the downstream effects of this vital signaling pathway and for the development of novel therapeutics targeting cGMP-mediated cellular processes. This technical guide provides a comprehensive overview of the this compound peptide, including its structure, its role as a kinase substrate, and the experimental methodologies used to study its activity.

Structure of this compound

The primary structure of this compound is a linear sequence of ten amino acids.

Amino Acid Sequence

The amino acid sequence of this compound is as follows:

Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro

In single-letter code, this is represented as:

QKRPRRKDTP

Physicochemical Properties
PropertyValue
Molecular Formula C₅₃H₉₆N₂₂O₁₅
Molecular Weight 1281.47 g/mol
Secondary and Tertiary Structure

To date, the definitive three-dimensional structure of this compound has not been experimentally determined via methods such as X-ray crystallography or NMR spectroscopy. As a short, linear peptide, it is likely to exist in a flexible ensemble of conformations in solution. Computational modeling could be employed to predict potential secondary structure elements, such as beta-turns, which are common in short peptides. The presence of a proline residue suggests the potential for a turn in the peptide backbone.

Methodological Insight: Determining Peptide 3D Structure

The determination of a peptide's three-dimensional structure is crucial for understanding its interaction with binding partners. The two primary experimental techniques for this are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is well-suited for determining the structure of peptides in solution, providing insights into their dynamic nature. Multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to determine through-bond and through-space correlations between atoms, which are then used to calculate a family of structures consistent with the experimental data.[1][2]

  • X-ray Crystallography: This method can provide a high-resolution static picture of the peptide's structure in a crystalline state.[3][4] The process involves crystallizing the peptide and then analyzing the diffraction pattern of X-rays passed through the crystal.[3][4]

This compound as a Substrate for cGMP-Dependent Protein Kinase (PKG)

This compound is a well-established substrate for cGMP-dependent protein kinase (PKG), a key effector in the NO/cGMP signaling pathway.[5] PKG is a serine/threonine kinase that, upon activation by cGMP, phosphorylates a variety of downstream targets, leading to diverse physiological responses.[6]

Phosphorylation of this compound

PKG catalyzes the transfer of a phosphate group from ATP to a serine or threonine residue within the this compound sequence. The specific site of phosphorylation on this compound has not been definitively identified in the provided search results, but kinase prediction algorithms suggest that the threonine residue is a likely candidate.

Quantitative Analysis of this compound Phosphorylation
SubstrateKinaseKₘ (µM)Vₘₐₓ (µmol/min/mg)
VASPtidePKG IαData not availableData not available
VASPtidePKG IβData not availableData not available
KemptidePKG IαData not availableData not available
KemptidePKG IβData not availableData not available

Note: Specific values for Km and Vmax for VASPtide and Kemptide with PKG isoforms were not found in the search results, but a comparative figure in one study indicates differences in activity.[7]

Experimental Protocols

The following section outlines a detailed methodology for a key experiment to characterize the phosphorylation of this compound by PKG.

In Vitro Kinase Assay for this compound Phosphorylation

This protocol is adapted from standard kinase assay procedures and is designed to quantify the phosphorylation of this compound by a specific PKG isozyme.[8][9]

Objective: To determine the kinetic parameters (Km and Vmax) of this compound phosphorylation by PKG.

Materials:

  • This compound peptide (synthetic, high purity)

  • Recombinant active PKG (e.g., PKG Iα or PKG Iβ)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP solution

  • cGMP solution

  • Phosphocellulose paper

  • Scintillation counter and vials

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a stock solution of this compound in the kinase reaction buffer.

  • Set up a series of reactions with varying concentrations of this compound. Each reaction should be performed in triplicate.

  • Prepare a master mix containing the kinase reaction buffer, [γ-³²P]ATP, and cGMP (to activate PKG).

  • Initiate the reaction by adding the PKG enzyme to the master mix and then aliquoting this mix to the tubes containing different concentrations of this compound.

  • Incubate the reactions at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting an aliquot of each reaction mixture onto a phosphocellulose paper strip and immediately immersing the strip in 75 mM phosphoric acid.

  • Wash the phosphocellulose papers three times with 75 mM phosphoric acid and once with acetone to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity by placing each phosphocellulose paper strip in a scintillation vial with a scintillation cocktail and measuring the counts per minute (CPM) using a scintillation counter.

  • Calculate the initial velocity of the reaction for each this compound concentration.

  • Determine the Km and Vmax by plotting the initial velocities against the this compound concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Workflow Diagram:

G_Subtide_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_peptide Prepare this compound Stock initiate_reaction Initiate Reaction prep_peptide->initiate_reaction prep_master_mix Prepare Master Mix (Buffer, [γ-³²P]ATP, cGMP) prep_master_mix->initiate_reaction prep_enzyme Prepare PKG Enzyme prep_enzyme->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction (Spot on P81 paper) incubation->stop_reaction wash Wash Papers stop_reaction->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify calculate Calculate Kinetic Parameters (Km, Vmax) quantify->calculate

Caption: Workflow for the in vitro kinase assay of this compound.

This compound in the NO/cGMP/PKG Signaling Pathway

This compound is a downstream effector in the well-characterized NO/cGMP/PKG signaling pathway. This pathway is integral to numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.

Pathway Overview:

  • Nitric Oxide (NO) Production: The pathway is typically initiated by the synthesis of NO by nitric oxide synthase (NOS).

  • Guanylate Cyclase Activation: NO diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • PKG Activation: cGMP acts as a second messenger and binds to the regulatory domains of PKG, causing a conformational change that activates its kinase domain.

  • Substrate Phosphorylation: Activated PKG then phosphorylates its specific substrates, such as this compound, on serine or threonine residues.

  • Cellular Response: The phosphorylation of this compound and other PKG substrates leads to a cascade of downstream events that culminate in a specific cellular response.

Signaling Pathway Diagram:

NO_cGMP_PKG_Pathway cluster_extracellular cluster_membrane cluster_intracellular Signal Signal (e.g., Neurotransmitter) Receptor Receptor Signal->Receptor activates NOS Nitric Oxide Synthase (NOS) Receptor->NOS activates sGC Soluble Guanylate Cyclase (sGC) NO Nitric Oxide (NO) NO->sGC activates NOS->NO produces GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC PKG_inactive Inactive PKG cGMP->PKG_inactive binds to PKG_active Active PKG PKG_inactive->PKG_active activates G_Subtide This compound PKG_active->G_Subtide phosphorylates p_G_Subtide Phosphorylated This compound Cellular_Response Cellular Response p_G_Subtide->Cellular_Response leads to

Caption: The NO/cGMP/PKG signaling pathway leading to this compound phosphorylation.

Conclusion

This compound is a critical tool for studying the intricacies of the NO/cGMP/PKG signaling pathway. Its well-defined primary structure and role as a specific substrate for PKG make it an invaluable reagent for researchers in cell signaling and drug discovery. While its three-dimensional structure and detailed kinetic parameters of phosphorylation remain to be fully elucidated, the methodologies outlined in this guide provide a clear path for future investigations. A deeper understanding of this compound's structure-function relationship will undoubtedly contribute to the development of novel therapeutic strategies targeting cGMP-mediated physiological and pathological processes.

References

G-Subtide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of G-Subtide, a significant peptide substrate for cGMP-dependent protein kinase (PKG), primarily for researchers, scientists, and professionals in drug development. This document outlines its core properties, experimental protocols for its synthesis and use, and its role in critical signaling pathways.

Core Data Summary

This compound is a decapeptide known for its specific phosphorylation by protein kinase G, particularly the type II isoform (PKGII). Its sequence and molecular properties are summarized below.

ParameterValueReference
Amino Acid Sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-ProN/A
One-Letter Sequence QKRPRRKDTPN/A
Molecular Formula C₅₃H₉₆N₂₂O₁₅N/A
Molecular Weight ~1281.47 g/mol N/A

Signaling Pathway Involvement

This compound is a synthetic peptide fragment of G-substrate, a protein almost exclusively expressed in cerebellar Purkinje cells.[1][2] G-substrate is a key component of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade, which plays a crucial role in a form of synaptic plasticity known as long-term depression (LTD).[1][3][4][5] LTD at the parallel fiber-Purkinje cell synapse is considered a cellular basis for motor learning.[3][5]

The signaling pathway is initiated by an increase in intracellular Ca²⁺ and the activation of nitric oxide synthase (nNOS), leading to the production of NO. NO diffuses to and activates soluble guanylate cyclase (sGC), which then synthesizes cGMP. cGMP activates protein kinase G (PKG), which in turn phosphorylates G-substrate.[3][4] Phosphorylated G-substrate acts as an inhibitor of protein phosphatase 2A (PP2A).[1][6] This inhibition of a phosphatase is a critical step in the complex signaling network that leads to the reduced sensitivity of AMPA receptors, a hallmark of LTD.[3][5]

G_Subtide_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Purkinje Cell Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Ca_influx Ca²⁺ Influx mGluR1->Ca_influx  stimulates nNOS nNOS Ca_influx->nNOS activates NO NO nNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP synthesizes PKG PKG cGMP->PKG activates G_substrate G-substrate PKG->G_substrate phosphorylates P_G_substrate Phospho-G-substrate G_substrate->P_G_substrate PP2A PP2A P_G_substrate->PP2A inhibits LTD LTD Induction PP2A->LTD disinhibits

Figure 1: G-Substrate Signaling Pathway in Cerebellar LTD.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and functional analysis of this compound. These protocols are based on established techniques in peptide chemistry and biochemistry.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis of this compound

SPPS_Workflow Resin_Prep 1. Resin Preparation (e.g., Rink Amide resin) Fmoc_Deprotection_1 2. Fmoc Deprotection (20% piperidine in DMF) Resin_Prep->Fmoc_Deprotection_1 Washing_1 3. Washing (DMF, DCM, IPA) Fmoc_Deprotection_1->Washing_1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Washing_1->Coupling Washing_2 5. Washing (DMF, DCM) Coupling->Washing_2 Repeat 6. Repeat Steps 2-5 for each amino acid in the sequence (Pro, Thr(tBu), Asp(OtBu), Lys(Boc), Arg(Pbf), Arg(Pbf), Pro, Arg(Pbf), Lys(Boc), Gln(Trt)) Washing_2->Repeat Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Washing_3 8. Final Washing Final_Deprotection->Washing_3 Cleavage 9. Cleavage and Side-Chain Deprotection (TFA/TIS/H₂O cocktail) Washing_3->Cleavage Precipitation 10. Precipitation (Cold diethyl ether) Cleavage->Precipitation Lyophilization 11. Lyophilization (Crude this compound) Precipitation->Lyophilization

References

G-Subtide: A Technical Guide to its Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

G-Subtide is a synthetic peptide that has emerged as a valuable tool in the study of cGMP-dependent protein kinase (PKG) signaling pathways. Its sequence, H-Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro-OH, was specifically designed to act as a substrate for PKG, a key enzyme in various physiological processes.[1] This document provides a comprehensive overview of the discovery, history, and key experimental applications of this compound, including detailed methodologies and data presented in a structured format for ease of reference.

Discovery and History

The initial characterization of a peptide substrate with the sequence now known as this compound is linked to research on the cGMP-dependent protein kinase of the malaria parasite, Plasmodium falciparum (PfPKG). A pivotal study by Deng and colleagues in 2002 identified a novel PKG expressed during the ring stage of the parasite's life cycle. In this seminal work, various synthetic peptides were screened to identify an efficient and specific substrate for this kinase. This compound emerged as a preferentially phosphorylated substrate for the recombinant PfPKG2 protein, demonstrating its utility in characterizing the activity of this parasitic enzyme.[2] This discovery established this compound as a key reagent for investigating the role of PKG signaling in Plasmodium falciparum, opening new avenues for potential therapeutic interventions.

While originating from parasitology research, the conserved nature of PKG signaling pathways has led to the broader application of this compound in studying mammalian systems. It is now widely used as a tool to probe PKG activity in various cell types, including its well-documented localization in the Purkinje cells of the cerebellum.[2]

The cGMP/PKG Signaling Pathway and this compound

This compound serves as a direct substrate for Protein Kinase G, a central effector in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, leading to the conversion of GTP to cGMP. The subsequent rise in intracellular cGMP levels activates PKG, which then phosphorylates a range of downstream target proteins on serine and threonine residues, thereby modulating their function.

The phosphorylation of this compound by PKG is a critical event in several cellular processes. One notable example is its role in the photic entrainment of the circadian clock in the suprachiasmatic nucleus (SCN). Studies have shown that light-induced activation of the NO/cGMP/PKG pathway leads to the phosphorylation of G-substrate (the endogenous counterpart to this compound). Phosphorylated G-substrate can then act as an inhibitor of Protein Phosphatase 2A (PP2A), a key enzyme involved in dephosphorylation events that regulate the circadian rhythm. This interaction highlights a potential downstream mechanism by which this compound phosphorylation can exert its biological effects.

G_Subtide_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates G_Subtide This compound PKG->G_Subtide Phosphorylates p_G_Subtide Phospho-G-Subtide PP2A Protein Phosphatase 2A (PP2A) p_G_Subtide->PP2A Inhibits Downstream Downstream Effectors p_G_Subtide->Downstream Modulates Activity PP2A->Downstream

Figure 1: this compound in the cGMP/PKG Signaling Pathway.

Quantitative Data

To date, specific kinetic constants such as Km and Vmax for the phosphorylation of this compound by various PKG isozymes are not extensively reported in publicly available literature. However, related peptide substrates for PKG have been characterized. For instance, BPDEtide, another synthetic peptide, exhibits apparent Km values of 68 µM for cGMP-dependent kinase (cGK) and 320 µM for cAMP-dependent kinase (cAK), highlighting the relative selectivity of these substrates.[2] The lack of readily available quantitative data for this compound underscores an area for future research to better characterize its interaction with different PKG isozymes.

Peptide SubstrateKinaseApparent Km (µM)
BPDEtidecGK68
BPDEtidecAK320
This compound PKG Not Reported

Table 1: Reported Kinetic Constants for PKG Peptide Substrates.

Experimental Protocols

The primary experimental application of this compound is in in vitro kinase assays to measure the activity of PKG. The following protocol provides a general framework for such an assay, which typically relies on the transfer of a radioactive phosphate group from ATP to the this compound peptide.

In Vitro PKG Kinase Assay using this compound

1. Materials:

  • Purified, active PKG enzyme
  • This compound peptide
  • [γ-32P]ATP or [γ-33P]ATP
  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
  • cGMP (for PKG activation)
  • P81 phosphocellulose paper
  • Phosphoric acid (0.75%)
  • Scintillation counter and vials

2. Assay Procedure:

  • Prepare a master mix of the kinase reaction buffer containing cGMP to pre-activate the PKG.
  • Add the purified PKG enzyme to the master mix.
  • In separate tubes, add the this compound substrate.
  • Initiate the kinase reaction by adding the [γ-32P]ATP to the tubes containing the enzyme and substrate.
  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
  • Wash the P81 papers three times in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
  • Rinse the papers with acetone and allow them to air dry.
  • Place the dry papers into scintillation vials with a suitable scintillation cocktail.
  • Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated this compound and thus to the PKG activity.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Mix [label="Prepare Reaction Mix\n(Buffer, cGMP, PKG, this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Initiate Reaction\n(Add [γ-32P]ATP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop [label="Stop Reaction\n(Spot on P81 paper)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash Papers\n(Phosphoric Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry Papers", fillcolor="#F1F3F4", fontcolor="#202124"]; Count [label="Scintillation Counting", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Mix; Prepare_Mix -> Initiate; Initiate -> Incubate; Incubate -> Stop; Stop -> Wash; Wash -> Dry; Dry -> Count; Count -> Analyze; Analyze -> End; }

Figure 2: General Workflow for a this compound Kinase Assay.

Conclusion

This compound has proven to be an indispensable tool for the study of PKG-mediated signaling. Its origins in the investigation of a parasitic enzyme have paved the way for its widespread use in understanding fundamental physiological processes in mammals. While further characterization of its kinetic properties with various PKG isozymes is warranted, the established utility of this compound in kinase assays and its role in elucidating complex signaling networks, such as the regulation of the circadian clock, solidify its importance in the fields of biochemistry, pharmacology, and neuroscience. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage this compound in their investigations of cGMP-dependent signaling pathways.

References

G-Subtide's Role in Purkinje Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-substrate, a protein predominantly localized in cerebellar Purkinje cells, is a key downstream effector in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/cGMP-dependent protein kinase (PKG) signaling pathway. The synthetic peptide, G-Subtide, serves as a valuable tool for interrogating the function of this pathway, which is critically implicated in cerebellar long-term depression (LTD) and motor learning. This technical guide provides an in-depth overview of G-substrate's function in Purkinje cells, detailing the underlying signaling cascade and providing experimental protocols and quantitative data derived from studies on G-substrate knockout mouse models.

Introduction

The cerebellum is a crucial brain region for motor control, coordination, and learning. At the cellular level, synaptic plasticity in the cerebellum, particularly long-term depression (LTD) at the parallel fiber-Purkinje cell synapse, is considered a fundamental mechanism for motor learning. The NO/cGMP signaling pathway is a central player in inducing this form of plasticity. G-substrate, a specific substrate for cGMP-dependent protein kinase (PKG), is highly expressed in Purkinje cells and is a critical component of this pathway. This compound, a synthetic peptide analog of the phosphorylation site of G-substrate, allows for the specific investigation of PKG activity and its downstream effects. This document outlines the function of G-substrate, the signaling pathway it is involved in, and methodologies to study its role in Purkinje cell physiology.

The G-Substrate/G-Subtide Signaling Pathway in Purkinje Cells

The activation of the G-substrate pathway in Purkinje cells is initiated by the release of nitric oxide (NO) from surrounding interneurons, such as basket and stellate cells, as well as from parallel and climbing fibers.

Signaling Cascade:

  • Nitric Oxide (NO) Synthesis: Stimulation of parallel fibers leads to the activation of neuronal nitric oxide synthase (nNOS) in adjacent cells, resulting in the production of NO.

  • Soluble Guanylate Cyclase (sGC) Activation: NO, a diffusible gas, readily crosses cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC) within the Purkinje cell, leading to its activation.

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Protein Kinase G (PKG) Activation: cGMP binds to the regulatory domain of cGMP-dependent protein kinase (PKG, specifically cGKI in Purkinje cells), causing a conformational change that activates its catalytic domain.

  • G-substrate Phosphorylation: Activated PKG then phosphorylates G-substrate on a specific threonine residue. This compound, containing this phosphorylation site, is used in vitro to measure PKG activity.

  • Downstream Effects: The functional consequence of G-substrate phosphorylation is the inhibition of protein phosphatase 2A (PP2A). This inhibition is thought to be a critical step in the induction of cerebellar LTD, as it prevents the dephosphorylation of AMPA receptors, leading to their internalization and a reduction in synaptic strength.

G_Subtide_Signaling_Pathway cluster_outside Surrounding Neurons cluster_purkinje Purkinje Cell Parallel/Climbing Fibers Parallel/Climbing Fibers sGC Soluble Guanylate Cyclase (sGC) Parallel/Climbing Fibers->sGC NO release cGMP cGMP sGC->cGMP GTP to cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates G_substrate G-substrate PKG->G_substrate Phosphorylates pG_substrate Phosphorylated G-substrate G_substrate->pG_substrate PP2A Protein Phosphatase 2A (PP2A) pG_substrate->PP2A Inhibits LTD Long-Term Depression (LTD) PP2A->LTD Promotes (by preventing AMPA-R dephosphorylation) G_Subtide_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Kinase Reaction Mix (Buffer, cGKI, cGMP) B Add this compound and [γ-³²P]ATP A->B Initiate C Incubate at 30°C B->C D Spot reaction onto P81 paper C->D Terminate E Wash with phosphoric acid D->E F Quantify with scintillation counter E->F LTD_Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A Prepare cerebellar slices B Slice recovery in aCSF A->B C Obtain whole-cell patch-clamp recording from Purkinje cell B->C D Record baseline EPSPs/EPSCs C->D E Induce LTD (conjunctive stimulation and depolarization) D->E F Record post-induction EPSPs/EPSCs E->F G Analyze and quantify LTD magnitude F->G OKR_Adaptation_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Head-fix mouse B Measure baseline OKR gain A->B C Induce adaptation with prolonged visual stimulation B->C D Measure post-training OKR gain C->D E Calculate and quantify OKR adaptation D->E

An In-depth Technical Guide on the Core Mechanism of Action of G-Subtide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-Subtide, a synthetic peptide with the amino acid sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro, serves as a specific substrate for cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG).[1][2] Localized within the Purkinje cells of the cerebellum, this compound is a key component of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP-PKG signaling cascade. Its phosphorylation by PKG plays a crucial role in intricate cellular processes, notably in the regulation of synaptic plasticity. The phosphorylated form of the parent protein, G-substrate, functions as a potent inhibitor of protein phosphatase 2A (PP2A). This inhibition modulates downstream signaling pathways, including those involved in cerebellar long-term depression (LTD), a cellular mechanism fundamental to motor learning. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its role in signaling pathways, available quantitative data, and detailed experimental protocols for its use in research.

Core Mechanism of Action: A Substrate for PKG

This compound's primary mechanism of action is to serve as a substrate for phosphorylation by cGMP-dependent protein kinase (PKG).[1][2] PKG is a serine/threonine-specific protein kinase that is activated by cGMP. The binding of cGMP to the regulatory domain of PKG induces a conformational change that activates the catalytic domain, enabling it to phosphorylate target proteins like G-substrate, from which this compound is derived.

The sequence of this compound (QKRPRRKDTP) contains a consensus phosphorylation site for PKG. It is preferentially phosphorylated by the recombinant PfPKG2 protein, a homolog of mammalian PKG.

The Signaling Pathway: From Nitric Oxide to Phosphatase Inhibition

This compound is an integral component of the NO/cGMP/PKG signaling pathway, which is particularly prominent in cerebellar Purkinje cells. This pathway is crucial for various physiological processes, including the modulation of synaptic transmission and plasticity.

Signaling Pathway Diagram

G_Subtide_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Inactive PKG cGMP->PKG active_PKG Active PKG PKG->active_PKG G_Subtide This compound active_PKG->G_Subtide ATP ADP p_G_Subtide Phosphorylated This compound G_Subtide->p_G_Subtide PP2A Active PP2A p_G_Subtide->PP2A inactive_PP2A Inactive PP2A PP2A->inactive_PP2A Downstream Downstream Effectors inactive_PP2A->Downstream LTD Cerebellar LTD Downstream->LTD Kinase_Assay_Workflow start Start prepare Prepare Kinase Reaction Mix (Buffer, MgCl₂, DTT) start->prepare add_components Add PKG, this compound, and cGMP prepare->add_components initiate Initiate Reaction with ATP (containing [γ-³²P]ATP) add_components->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (add Stop Solution) incubate->stop separate Separate Phosphorylated Peptide (e.g., spot on phosphocellulose paper) stop->separate wash Wash to Remove Unincorporated ATP separate->wash quantify Quantify Phosphorylation (e.g., Scintillation Counting) wash->quantify end End quantify->end LTD_Mechanism conjunctive Conjunctive Stimulation (Parallel Fibers + Climbing Fibers) no_release NO Release conjunctive->no_release pkg_activation PKG Activation no_release->pkg_activation g_subtide_phos This compound Phosphorylation pkg_activation->g_subtide_phos pp2a_inhibition PP2A Inhibition g_subtide_phos->pp2a_inhibition increased_phos Increased Phosphorylation of Downstream Substrates pp2a_inhibition->increased_phos ltd_induction Induction of Cerebellar LTD increased_phos->ltd_induction

References

G-Subtide as a Substrate for Protein Kinase G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of G-Subtide, a selective peptide substrate for cGMP-dependent Protein Kinase G (PKG). This document details its biochemical properties, its role within cellular signaling pathways, and comprehensive experimental protocols for its use in research and drug discovery.

Introduction

This compound is a synthetic peptide that serves as a specific substrate for Protein Kinase G, a key effector in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. PKG is a serine/threonine-specific protein kinase implicated in a multitude of physiological processes, including smooth muscle relaxation, platelet function, and neuronal signaling. The specificity of this compound makes it an invaluable tool for the accurate measurement of PKG activity, enabling detailed kinetic studies and high-throughput screening for modulators of this important enzyme.

Biochemical Properties and Specificity

This compound is a decapeptide with the following sequence:

  • Sequence: Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro

  • Molecular Formula: C₅₃H₉₆N₂₂O₁₅

  • Molecular Weight: 1280.74 Da[1]

The phosphorylation of this compound by PKG occurs on the threonine residue.

Quantitative Kinetic Data

This compound exhibits a notable preference for PKG II over PKG Iα, as demonstrated by their respective Michaelis constants (Km).[1] This selectivity is a critical consideration for researchers investigating isoform-specific functions of PKG.

ParameterPKG IαPKG II
Km (µM) 22684

The cGMP/PKG Signaling Pathway and this compound

The canonical NO/cGMP/PKG signaling cascade is initiated by the production of nitric oxide, which activates soluble guanylate cyclase (sGC) to synthesize cGMP. This second messenger then allosterically activates PKG. Activated PKG phosphorylates a variety of downstream targets, including this compound in experimental settings, to elicit a cellular response. An important downstream effect of the phosphorylation of the endogenous G-substrate is the inhibition of Protein Phosphatase 2A (PP2A), which in turn modulates the phosphorylation state of other proteins.[2]

PKG_Signaling_Pathway cluster_upstream Upstream Activation cluster_core PKG Activation and Substrate Phosphorylation cluster_downstream Downstream Effect (Example) NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PKG_inactive PKG (inactive) cGMP->PKG_inactive binds PKG_active PKG (active) PKG_inactive->PKG_active activates G_Subtide This compound PKG_active->G_Subtide phosphorylates pG_Subtide Phospho-G-Subtide G_Subtide->pG_Subtide PP2A Protein Phosphatase 2A (PP2A) pG_Subtide->PP2A inhibits Other_Substrates Other Phosphoproteins PP2A->Other_Substrates dephosphorylates

Caption: The NO/cGMP/PKG signaling cascade leading to the phosphorylation of this compound.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in standard laboratory assays to measure PKG activity. These are generalized methods and may require optimization for specific experimental conditions.

In Vitro PKG Kinase Assay using Radiolabeled ATP

This protocol is a classic method for quantifying kinase activity by measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

Materials:

  • Purified, active PKG enzyme

  • This compound

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • cGMP (for PKG activation)

  • ATP solution

  • Phosphoric acid (e.g., 75 mM)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the Reaction Mix: For each reaction, prepare a master mix containing kinase reaction buffer, a saturating concentration of cGMP (e.g., 10 µM), and the desired concentration of this compound (typically at or near the Km value).

  • Initiate the Reaction: Add the purified PKG enzyme to the reaction mix. Equilibrate at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Start Phosphorylation: Initiate the phosphorylation reaction by adding a solution of MgCl₂ and [γ-³²P]ATP (final concentration typically 100-200 µM, with a specific activity of 100-500 cpm/pmol).

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Immediately place the P81 paper in a beaker of 75 mM phosphoric acid. Wash three times with phosphoric acid for 5-10 minutes each, followed by a final wash with acetone.

  • Quantification: Allow the P81 paper to dry, then place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive PKG Kinase Assay using Fluorescent Peptides

This method offers a safer and more high-throughput-compatible alternative to radiolabeled assays. It relies on a change in the fluorescence properties of a modified this compound upon phosphorylation.

Materials:

  • Purified, active PKG enzyme

  • Fluorescently labeled this compound (e.g., with a Sox fluorophore)

  • Kinase reaction buffer

  • cGMP

  • ATP solution

  • 96- or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare solutions of PKG, fluorescent this compound, cGMP, and ATP in kinase reaction buffer.

  • Set up the Reaction: In a microplate well, combine the kinase reaction buffer, cGMP, and the fluorescent this compound substrate.

  • Add Enzyme: Add the PKG enzyme to the wells.

  • Initiate the Reaction: Start the reaction by adding ATP.

  • Monitor Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Monitor the change in fluorescence intensity over time. The rate of fluorescence change is proportional to the kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - PKG Enzyme - this compound - Buffer - cGMP - ATP ([γ-³²P]ATP or cold) Mix Combine Buffer, cGMP, This compound, and PKG Reagents->Mix Initiate Initiate with ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction (e.g., spot on P81 paper) Incubate->Terminate Wash Wash to Remove Unincorporated ATP Terminate->Wash Quantify Quantify Phosphorylation (Scintillation Counting or Fluorescence Reading) Wash->Quantify Analyze Data Analysis (Calculate Kinase Activity) Quantify->Analyze

Caption: A generalized workflow for an in vitro PKG kinase assay using this compound.

Application in Drug Development

The reliability and specificity of this compound make it an excellent tool for the discovery and characterization of PKG modulators.

High-Throughput Screening (HTS)

Non-radioactive assays using fluorescently labeled this compound are readily adaptable to HTS formats (384- and 1536-well plates). These assays can be used to screen large compound libraries for inhibitors or activators of PKG activity. The logical workflow for such a screen is depicted below.

HTS_Workflow cluster_screening Primary Screen cluster_validation Hit Validation cluster_characterization Lead Characterization Library Compound Library Assay HTS Assay (PKG + this compound + ATP) Library->Assay Data Initial Data Acquisition Assay->Data Hit_ID Identify Primary Hits (Activity > Threshold) Data->Hit_ID Dose_Response Dose-Response Curves (IC₅₀/EC₅₀ Determination) Hit_ID->Dose_Response Selectivity Selectivity Assays (vs. other kinases, e.g., PKA) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., ATP competitive?) Selectivity->Mechanism Cell_Based Cell-Based Assays Mechanism->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt

Caption: Logical workflow for a high-throughput screen for PKG modulators using this compound.

Conclusion

This compound is a versatile and specific tool for the study of Protein Kinase G. Its well-defined kinetic properties and adaptability to various assay formats make it an essential reagent for academic researchers investigating cGMP signaling and for industry professionals engaged in the discovery of novel therapeutics targeting the PKG pathway.

References

The Role of G-Subtide in Cerebellar Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a synthetic peptide that serves as a specific substrate for cGMP-dependent protein kinase (PKG), particularly enriched in the Purkinje cells of the cerebellum.[1][2] Its strategic localization and function place it as a key player in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade, a pathway integral to synaptic plasticity in the cerebellum. This technical guide provides a comprehensive overview of the role of this compound in cerebellar signaling, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Core Signaling Pathway: The NO/cGMP/PKG Cascade in Purkinje Cells

In cerebellar Purkinje cells, the NO/cGMP/PKG signaling pathway is a critical modulator of synaptic transmission and plasticity, particularly in the induction of long-term depression (LTD).[3] this compound, as a substrate for PKG, is centrally involved in the downstream effects of this pathway.

The cascade is initiated by the production of nitric oxide (NO), a diffusible messenger, which activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of GTP to cGMP. The subsequent rise in intracellular cGMP levels leads to the activation of PKG. Activated PKG then phosphorylates a variety of downstream targets, including G-substrate, for which this compound is a specific peptide analogue.[3] Phosphorylated G-substrate acts as a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A).[1] This inhibition of phosphatases is a crucial step in the molecular cascade leading to LTD.[3]

G_Subtide_Signaling_Pathway cluster_upstream Upstream Activation cluster_core This compound Phosphorylation cluster_downstream Downstream Effects NO NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PKG PKG cGMP->PKG activates This compound This compound PKG->this compound phosphorylates p-G-Subtide Phosphorylated This compound PP1/PP2A Protein Phosphatases (PP1, PP2A) p-G-Subtide->PP1/PP2A inhibits LTD Long-Term Depression PP1/PP2A->LTD promotes

Figure 1: The NO/cGMP/PKG signaling pathway in cerebellar Purkinje cells, highlighting the central role of this compound phosphorylation.

Quantitative Data

The phosphorylation of this compound by different isoforms of PKG has been characterized, revealing a preference for PKG II. The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity.

SubstrateKinase IsoformKm (µM)Vmax
This compoundPKG Iα226[4]Not Reported
This compoundPKG II84[4]Not Reported

Experimental Protocols

In Vitro Phosphorylation of this compound by PKG

This protocol outlines a general procedure for the in vitro phosphorylation of this compound using a radioactive kinase assay.

Materials:

  • Recombinant active PKG (Iα or II)

  • This compound peptide

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper

  • Scintillation counter

  • Phosphoric acid wash solution (e.g., 0.75% H₃PO₄)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing kinase reaction buffer, the desired concentration of this compound, and recombinant PKG.

  • Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to the reaction mixture. The final ATP concentration should be optimized for the specific PKG isoform.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose papers multiple times in a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter. This value corresponds to the amount of phosphorylated this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Mixture Prepare Reaction Mixture (Buffer, this compound, PKG) Add_ATP Add [γ-³²P]ATP to Initiate Prepare_Mixture->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Spot_Paper Spot on Phosphocellulose Paper Incubate->Spot_Paper Wash Wash to Remove Unincorporated ATP Spot_Paper->Wash Quantify Quantify Radioactivity Wash->Quantify

Figure 2: A generalized workflow for an in vitro kinase assay to measure the phosphorylation of this compound by PKG.
Cerebellar Slice Preparation and Induction of Long-Term Depression (LTD)

This protocol provides a general overview of the methodology used to study LTD in cerebellar slices, a context where this compound signaling is relevant.

Materials:

  • Rodent (e.g., rat or mouse)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂

  • Recording chamber for electrophysiology

  • Stimulating and recording electrodes

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Slice Preparation: Rapidly dissect the cerebellum and place it in ice-cold, oxygenated aCSF. Use a vibratome to cut sagittal slices (e.g., 200-300 µm thick).

  • Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

  • Electrophysiology: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

  • Recording: Obtain whole-cell patch-clamp recordings from Purkinje cells.

  • Stimulation: Place a stimulating electrode in the molecular layer to activate parallel fibers (PFs) and another near the Purkinje cell to stimulate climbing fibers (CFs).

  • LTD Induction: Induce LTD by pairing PF stimulation with either CF stimulation or direct depolarization of the Purkinje cell.[5]

  • Data Analysis: Monitor the excitatory postsynaptic currents (EPSCs) evoked by PF stimulation before and after the LTD induction protocol to quantify the degree of synaptic depression.

Downstream Effects of this compound Phosphorylation

The primary downstream effect of this compound phosphorylation is the inhibition of protein phosphatases, particularly PP1 and PP2A.[1] This action has significant consequences for cerebellar signaling:

  • Potentiation of Kinase Activity: By inhibiting phosphatases, phosphorylated G-substrate effectively amplifies the effects of protein kinases, such as Protein Kinase C (PKC), which are also involved in the induction of LTD.[3]

  • Regulation of Substrate Phosphorylation: The inhibition of PP1 and PP2A leads to a sustained phosphorylation of their target proteins. This is a key mechanism for the maintenance of LTD.

  • Integration of Signaling Pathways: The this compound/G-substrate system serves as a point of convergence for the NO/cGMP pathway and other signaling cascades that regulate phosphatase activity, allowing for the fine-tuning of synaptic plasticity.

Conclusion

This compound is a valuable tool for dissecting the intricacies of the NO/cGMP/PKG signaling pathway in the cerebellum. Its specific phosphorylation by PKG and the subsequent inhibition of protein phosphatases by its phosphorylated counterpart represent a crucial control point in the molecular machinery underlying synaptic plasticity, particularly long-term depression in Purkinje cells. Further research into the precise kinetics of this compound phosphorylation by different PKG isoforms and the identification of all downstream targets of phosphorylated G-substrate will continue to illuminate the complex signaling networks that govern cerebellar function.

References

An In-depth Technical Guide on the Interaction of G-Subtide with Plasmodium falciparum cGMP-dependent Protein Kinase 2 (PfPKG2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between G-Subtide, a known peptide substrate, and Plasmodium falciparum cGMP-dependent Protein Kinase 2 (PfPKG2), a critical enzyme in the lifecycle of the malaria parasite. This document consolidates available information on the biochemical relationship, outlines relevant experimental methodologies, and presents signaling pathways involving PfPKG2. The content herein is intended to serve as a foundational resource for researchers engaged in the study of Plasmodium signaling pathways and the development of novel antimalarial therapeutics targeting PfPKG2.

Introduction

Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, relies on a complex network of signaling pathways to regulate its lifecycle, including the invasion of host erythrocytes. One of the key enzymes in these pathways is the cGMP-dependent protein kinase 2 (PfPKG2). PfPKG2 has been identified as an essential protein for parasite survival, making it a promising target for novel antimalarial drug development.[1]

Understanding the substrate specificity and kinetics of PfPKG2 is crucial for the design of potent and selective inhibitors. This compound, a peptide originally identified as a substrate for cGMP-dependent protein kinase in bovine cerebellum, has been utilized as a model substrate to characterize the enzymatic activity of PfPKG2.[2] This guide delves into the specifics of this interaction, providing the necessary technical details for its study in a laboratory setting.

This compound and PfPKG2: The Interaction

This compound is a synthetic peptide with the amino acid sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro.[2] It serves as a preferential substrate for recombinant PfPKG2, indicating that the kinase recognizes and phosphorylates a specific serine or threonine residue within this sequence. The phosphorylation of this compound by PfPKG2 provides a direct method for measuring the kinase's enzymatic activity.

Quantitative Data

Currently, there is a notable absence of publicly available, peer-reviewed data detailing the specific kinetic parameters (e.g., Michaelis-Menten constant (Km), catalytic rate constant (kcat), and binding affinity (Kd)) for the interaction between this compound and PfPKG2. While the qualitative interaction is established, further quantitative characterization is required to fully understand the enzymatic efficiency and substrate binding dynamics.

Table 1: Summary of this compound and PfPKG2 Interaction Data

ParameterValueReference
This compound SequenceGln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro[2]
Interaction TypeEnzyme-Substrate[2]
KmNot Reported-
kcatNot Reported-
kcat/KmNot Reported-
KdNot Reported-

Experimental Protocols

The following sections outline detailed methodologies for key experiments relevant to the study of the this compound and PfPKG2 interaction. These protocols are based on established techniques in kinase biology and can be adapted for this specific interaction.

Recombinant PfPKG2 Expression and Purification

The production of active, recombinant PfPKG2 is a prerequisite for in vitro studies. A common approach involves expressing a tagged version of the PfPKG2 catalytic domain in Escherichia coli.

Protocol 3.1.1: Expression and Purification of His-tagged PfPKG2

  • Transformation: Transform competent E. coli (e.g., BL21(DE3) strain) with an expression vector containing the coding sequence for the His-tagged PfPKG2 catalytic domain.

  • Culture Growth: Inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction of Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). Elute the bound His-tagged PfPKG2 with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Quality Control: Assess the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

In Vitro Kinase Assay

This assay measures the phosphorylation of this compound by PfPKG2. A common method utilizes radiolabeled ATP.

Protocol 3.2.1: Radioactive Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), a known concentration of this compound, and the purified recombinant PfPKG2.

  • Initiation of Reaction: Initiate the phosphorylation reaction by adding a solution of ATP containing a tracer amount of [γ-32P]ATP. The final ATP concentration should be optimized for the specific experimental goals (e.g., near the Km for ATP if known).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction remains within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection of Phosphorylation: Spot a portion of the reaction mixture onto a phosphocellulose paper disc. Wash the discs extensively with a dilute phosphoric acid solution to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of 32P incorporated into the this compound substrate by liquid scintillation counting.

  • Data Analysis: Calculate the specific activity of the kinase (e.g., in pmol of phosphate transferred per minute per mg of enzyme). For kinetic analysis, perform the assay with varying concentrations of this compound and a fixed concentration of ATP to determine the Km and Vmax.

Phosphoproteomic Identification of PfPKG2 Substrates

Mass spectrometry-based phosphoproteomics can be employed to identify endogenous substrates of PfPKG2 in P. falciparum lysates.

Protocol 3.3.1: Kinase Assay Linked with Phosphoproteomics (KALIP)

  • Protein Extraction: Prepare a protein extract from P. falciparum cultures.

  • In Vitro Kinase Reaction: Incubate the parasite lysate with purified active PfPKG2 in the presence of non-radiolabeled ATP. A control reaction without the addition of exogenous PfPKG2 should be run in parallel.

  • Protein Digestion: After the kinase reaction, denature the proteins and digest them into peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • Mass Spectrometry: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the phosphopeptides and quantify their relative abundance between the PfPKG2-treated and control samples using specialized bioinformatics software. Peptides showing increased phosphorylation in the presence of active PfPKG2 are considered potential substrates.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the this compound and PfPKG2 interaction.

PfPKG2 Signaling Cascade

PfPKG2 is a key component of the cGMP signaling pathway in P. falciparum, which is crucial for processes like erythrocyte invasion.

PfPKG2_Signaling_Pathway cluster_upstream Upstream Signals cluster_enzyme Enzyme Activation cluster_downstream Downstream Effects Signal Environmental Cue / Upstream Signal GC Guanylate Cyclase (GC) Signal->GC cGMP cGMP GC->cGMP synthesizes GTP GTP GTP->GC PfPKG2_inactive PfPKG2 (Inactive) cGMP->PfPKG2_inactive activates PfPKG2_active PfPKG2 (Active) PfPKG2_inactive->PfPKG2_active G_Subtide_unphos This compound PfPKG2_active->G_Subtide_unphos phosphorylates Other_Substrates Other Protein Substrates PfPKG2_active->Other_Substrates phosphorylates G_Subtide_phos Phospho-G-Subtide G_Subtide_unphos->G_Subtide_phos Phosphorylated_Substrates Phosphorylated Substrates Other_Substrates->Phosphorylated_Substrates Cellular_Response Cellular Response (e.g., Erythrocyte Invasion) Phosphorylated_Substrates->Cellular_Response

Caption: PfPKG2 signaling pathway overview.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines the major steps involved in performing an in vitro kinase assay to measure the phosphorylation of this compound by PfPKG2.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (PfPKG2, this compound, Buffer, ATP) Start->Prepare_Reagents Setup_Reaction Set up Kinase Reaction Prepare_Reagents->Setup_Reaction Incubate Incubate at 30°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot_on_Paper Spot on Phosphocellulose Paper Stop_Reaction->Spot_on_Paper Wash Wash to Remove Free ATP Spot_on_Paper->Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash->Measure_Radioactivity Analyze_Data Analyze Data (Calculate Specific Activity) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a radioactive in vitro kinase assay.

Logical Relationship for Substrate Identification

This diagram illustrates the logical process for identifying a protein as a substrate of PfPKG2 using a phosphoproteomic approach.

Substrate_Identification_Logic Start Start Perform_KALIP Perform KALIP Experiment (+/- PfPKG2) Start->Perform_KALIP Phosphorylation_Increased Is phosphorylation of a peptide significantly increased? Perform_KALIP->Phosphorylation_Increased Potential_Substrate Identified as a Potential Substrate Phosphorylation_Increased->Potential_Substrate Yes Not_Substrate Not a direct substrate in this assay Phosphorylation_Increased->Not_Substrate No Validate Further Validation Required (e.g., in vitro kinase assay with purified components) Potential_Substrate->Validate End End Not_Substrate->End Validate->End

Caption: Logical workflow for identifying PfPKG2 substrates.

Conclusion

The interaction between this compound and PfPKG2 provides a valuable model system for studying the enzymatic activity of this essential P. falciparum kinase. While the qualitative nature of this interaction is established, a significant gap exists in the availability of detailed quantitative kinetic and binding data. The experimental protocols outlined in this guide provide a framework for researchers to conduct these much-needed quantitative studies. A thorough characterization of the this compound-PfPKG2 interaction will not only enhance our fundamental understanding of PfPKG2 enzymology but also aid in the development of high-throughput screening assays for the discovery of novel PfPKG2 inhibitors, a critical step towards new antimalarial therapies. Further research is strongly encouraged to populate the missing quantitative data and to identify and characterize the endogenous substrates of PfPKG2 within the parasite.

References

The cGMP/PKG Signaling Axis: A Technical Guide to Substrate Recognition and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cGMP-dependent protein kinase (PKG) signaling pathway, with a focus on the identification and characterization of its substrates across different species. While the specific peptide "G-Subtide" (QKRPRRKDTP) is a known substrate for PKG, particularly studied in the context of Plasmodium falciparum, a broader understanding of PKG substrate recognition is crucial for therapeutic development targeting this pathway. This document details the conserved signaling cascade, provides a comparative analysis of known PKG substrates, outlines experimental protocols for their study, and presents visualizations to facilitate comprehension.

The cGMP/PKG Signaling Pathway: A Conserved Mechanism

The cGMP/PKG signaling pathway is a fundamental intracellular signal transduction cascade that mediates a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1] The core components of this pathway are highly conserved across diverse species. The general mechanism involves the synthesis of cyclic guanosine monophosphate (cGMP) by guanylate cyclases (GC), which in turn activates PKG, a serine/threonine-specific protein kinase.[1][2]

Activated PKG then phosphorylates a variety of downstream protein substrates, altering their activity and leading to a cellular response.[3] The specificity of this response is determined by the particular PKG isoform expressed (PKG-I or PKG-II), its subcellular localization, and the availability of its substrates.[1][4]

Signaling Pathway Diagram

cGMP_PKG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses NPs Natriuretic Peptides (NPs) pGC_receptor pGC Receptor NPs->pGC_receptor binds sGC_receptor sGC GTP GTP pGC_receptor->GTP sGC->GTP cGMP cGMP GTP->cGMP catalyzed by GCs PKG Inactive PKG cGMP->PKG activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs hydrolyzed by active_PKG Active PKG PKG->active_PKG Substrates Protein Substrates active_PKG->Substrates phosphorylates pSubstrates Phosphorylated Substrates Substrates->pSubstrates Response Cellular Response pSubstrates->Response GMP GMP PDEs->GMP

Caption: The cGMP/PKG signaling pathway.

PKG Substrate Diversity and Recognition

While "this compound" serves as a model substrate, PKG phosphorylates a wide range of proteins, and its substrate specificity is a key determinant of its biological function. The consensus phosphorylation sequence for PKG is generally considered to be (R/K)n-X-S/T, where n is 2 or 3, and X is any amino acid.[3] However, studies using peptide libraries and proteomics have revealed a broader range of recognition motifs.

Below is a table summarizing known and potential PKG substrates from different species, including their phosphorylation site sequences. This data is compiled from high-throughput screening studies and individual protein characterizations.

Protein SubstrateSpeciesPhosphorylation Site SequenceComments
This compound Plasmodium falciparumQKRPRRKDT PSynthetic peptide substrate.
VASP HumanRVSNAAS EDPInvolved in actin dynamics.[5]
PDE5A HumanRKTQSAS VPHRegulates cGMP levels.[5]
CFTR HumanRFSYIS TEQChloride channel.[5][6]
ERF HumanRSRSRGS PGREts2 repressor factor.[5]
CENPA HumanGPRRRS RKPEHistone H3-like centromeric protein.[5]
IRAG HumanRRMSFGS LIP3 receptor-associated cGMP kinase substrate.[6]
MYPT1 HumanRRASVS KMyosin phosphatase targeting subunit 1.[4]
RhoA HumanRRGKS ESmall GTPase.[4]

Note: The phosphorylated serine (S) or threonine (T) residue is indicated in bold. The data presented is primarily from in vitro studies and high-throughput screens; in vivo relevance may vary.

Quantitative Analysis of PKG Substrate Phosphorylation

Peptide Substrate (from PamChip® Array)PKG IsoformPhosphorylation Score (Arbitrary Units)
ERF_519_531 (RSRSRGS PGR)PKGI10
ERF_519_531 (RSRSRGS PGR)PKGII10
VASP_232_244 (RVSNAAS EDP)PKGI9
VASP_232_244 (RVSNAAS EDP)PKGII9
CFTR_761_773 (RFSYIS TEQ)PKGI9
CFTR_761_773 (RFSYIS TEQ)PKGII5
CENPA_1_14 (GPRRRS RKPE)PKGI3
CENPA_1_14 (GPRRRS RKPE)PKGII7

Source: Adapted from a study on novel PKG substrates. The scores, ranging from 1 to 10, reflect the relative phosphorylation intensity in a peptide microarray assay.[5]

Experimental Protocols: In Vitro Kinase Assay for PKG Substrates

The following is a generalized protocol for an in vitro kinase assay to identify and characterize PKG substrates. This protocol is based on commonly used methodologies and should be optimized for specific kinases and substrates.[7][8][9][10]

Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Kinase Buffer - Purified PKG - Substrate (peptide or protein) - ATP (with [γ-32P]ATP) - cGMP Incubation Incubate reaction mix (e.g., 30°C for 30 min) Reagents->Incubation Termination Terminate reaction (e.g., add SDS-PAGE buffer) Incubation->Termination Separation Separate products (SDS-PAGE or filter binding) Termination->Separation Detection Detect phosphorylation (Autoradiography or scintillation counting) Separation->Detection Quantification Quantify signal and analyze data Detection->Quantification

Caption: General workflow for an in vitro kinase assay.

Detailed Methodology

1. Reagents and Buffers:

  • Kinase Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT. Store at -20°C.

  • Purified PKG: Recombinant PKG-I or PKG-II. Concentration to be optimized (e.g., 10-100 ng per reaction).

  • Substrate: Synthetic peptide (e.g., this compound) or purified protein. Concentration to be varied for kinetic analysis (e.g., 1-100 µM).

  • ATP Mix: 100 µM ATP supplemented with [γ-³²P]ATP (10 µCi per reaction). Prepare fresh.

  • cGMP Stock: 10 mM cGMP in water. Store at -20°C.

  • Stop Solution: 2X SDS-PAGE sample buffer or 75 mM phosphoric acid for filter-based assays.

2. Assay Procedure:

  • Prepare a master mix of the kinase reaction components (excluding ATP and substrate for kinetic assays) on ice. For a 25 µL reaction, this would typically include:

    • 5 µL 5X Kinase Buffer

    • x µL Purified PKG

    • x µL cGMP (to a final concentration of 1-10 µM for activation)

    • x µL H₂O to bring the volume to 20 µL (after adding substrate).

  • Add the desired concentration of the substrate to each reaction tube.

  • Initiate the reaction by adding 5 µL of the ATP mix.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating at 95°C for 5 minutes, or by spotting onto a phosphocellulose filter paper and immersing in phosphoric acid.

3. Detection and Analysis:

  • SDS-PAGE and Autoradiography:

    • Separate the reaction products on an SDS-PAGE gel.

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Quantify the band intensity corresponding to the phosphorylated substrate using densitometry.

  • Filter Binding Assay:

    • Wash the phosphocellulose filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Kinetic Analysis:

    • Perform the assay with varying concentrations of the substrate while keeping the enzyme concentration constant.

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

This technical guide provides a foundational understanding of the cGMP/PKG signaling pathway and its substrates. While this compound is a useful tool, the broader landscape of PKG substrates is diverse and critical to the pleiotropic effects of this pathway. The provided data and protocols offer a starting point for researchers to investigate the roles of PKG in various physiological and pathological contexts, and to identify and validate novel substrates as potential therapeutic targets. Further research, particularly in quantitative proteomics and kinomics, will be essential to fully elucidate the complex regulatory networks governed by PKG signaling.

References

Endogenous Function of G-Substrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the endogenous function of G-substrate, a key protein in cerebellar Purkinje cells. Initially identified as a prominent substrate for cGMP-dependent protein kinase (PKG), G-substrate plays a critical role in the nitric oxide (NO) signaling cascade. Its phosphorylation by PKG transforms it into a potent inhibitor of protein phosphatases, thereby modulating downstream signaling pathways crucial for synaptic plasticity and motor learning. This document details the molecular mechanisms, quantitative data, and experimental protocols relevant to the study of G-sSubstrate, offering a valuable resource for researchers in neuroscience and drug discovery.

Introduction

G-substrate is a 23 kDa protein predominantly and almost exclusively expressed in the Purkinje cells of the cerebellum.[1] It was first identified as a major endogenous substrate for cGMP-dependent protein kinase (PKG). The commercially available "G-Subtide" is a synthetic peptide derived from the phosphorylation site of the full-length G-substrate protein and is commonly used in in vitro kinase assays. The endogenous function of G-substrate is intricately linked to the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP)/PKG signaling pathway, a critical cascade in neuronal function.[2] Upon phosphorylation, G-substrate acts as a highly specific inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][3] This inhibitory action is central to its role in regulating synaptic plasticity, specifically cerebellar long-term depression (LTD), and consequently, motor learning.[4][5]

The NO/cGMP/PKG/G-Substrate Signaling Pathway

The canonical pathway involving G-substrate is initiated by the influx of calcium in Purkinje cells, which activates neuronal nitric oxide synthase (nNOS) to produce NO. NO, a diffusible gas, activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP levels.[6] cGMP then activates PKG, which subsequently phosphorylates G-substrate on specific threonine residues.[7] The phosphorylated G-substrate then inhibits protein phosphatases, leading to a sustained phosphorylation state of downstream targets that are crucial for the induction of LTD.[5]

G_Substrate_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Purkinje Cell Glutamate_Release Glutamate Release GluR GluR Glutamate_Release->GluR Ca_Influx Ca²⁺ Influx nNOS nNOS Ca_Influx->nNOS activates NO Nitric Oxide (NO) nNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates G_Substrate G-Substrate (dephosphorylated) PKG->G_Substrate phosphorylates p_G_Substrate Phosphorylated G-Substrate PP Protein Phosphatases (PP1, PP2A) p_G_Substrate->PP inhibits Downstream Downstream Substrates PP->Downstream dephosphorylates LTD Cerebellar LTD Downstream->LTD

Figure 1: The NO/cGMP/PKG/G-Substrate signaling cascade in cerebellar Purkinje cells. (Max Width: 760px)

Quantitative Data

The following tables summarize key quantitative parameters related to G-substrate phosphorylation and its inhibitory effects on protein phosphatases.

ParameterValueEnzymeSubstrateConditionsReference
Km 0.2 µMcGMP-dependent protein kinaseRecombinant G-substrateIn vitro kinase assay[1]
Km 2.0 µMcAMP-dependent protein kinaseRecombinant G-substrateIn vitro kinase assay[1]

Table 1: Michaelis-Menten constants (Km) for G-substrate phosphorylation by protein kinases.

ParameterValueEnzymeInhibitorConditionsReference
IC50 131 ± 27 nMProtein Phosphatase-1 (catalytic subunit)Phosphorylated G-substrateIn vitro phosphatase inhibition assay[1]

Table 2: Half-maximal inhibitory concentration (IC50) of phosphorylated G-substrate.

Role in Cerebellar Long-Term Depression and Motor Learning

Cerebellar LTD is a form of synaptic plasticity characterized by a persistent reduction in the efficacy of parallel fiber to Purkinje cell synapses.[8] This process is considered a cellular substrate for motor learning.[9] Studies using G-substrate knockout mice have demonstrated the importance of this protein in motor learning. While general motor coordination may appear normal, these mice show impairments in specific motor learning tasks, such as the long-term adaptation of the optokinetic eye movement response.[4] Interestingly, LTD is only transiently impaired in younger G-substrate knockout mice, suggesting the existence of compensatory mechanisms in adults.[4] The established mechanism involves the inhibition of protein phosphatases by phosphorylated G-substrate, which prevents the dephosphorylation of proteins required for the internalization of AMPA receptors at the postsynaptic membrane, a key step in LTD.[5]

Experimental Protocols

In Vitro G-Substrate Phosphorylation Assay

This protocol describes a method for phosphorylating recombinant G-substrate using cGMP-dependent protein kinase.

Materials:

  • Recombinant G-substrate

  • Recombinant cGMP-dependent protein kinase (PKG)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • cGMP solution

  • SDS-PAGE equipment

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, recombinant G-substrate (final concentration, e.g., 1-5 µM), and cGMP (final concentration, e.g., 10 µM).

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-labeled ATP (final concentration, e.g., 100 µM).

  • Add PKG to the reaction mixture to start the phosphorylation.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the incorporation of ³²P into G-substrate using a phosphorimager.

Protein Phosphatase Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of phosphorylated G-substrate on protein phosphatase activity.

Materials:

  • Phosphorylated G-substrate (prepared as in 5.1, with non-radioactive ATP)

  • Protein Phosphatase-1 (PP1) catalytic subunit

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl₂, 1 mM DTT)

  • Phosphorylated substrate for PP1 (e.g., ³²P-labeled phosphorylase a)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of phosphorylated G-substrate in phosphatase assay buffer.

  • In a multi-well plate, add the PP1 catalytic subunit and the different concentrations of phosphorylated G-substrate.

  • Pre-incubate for 10 minutes at 30°C.

  • Initiate the phosphatase reaction by adding the ³²P-labeled phosphorylase a substrate.

  • Incubate at 30°C for 10-20 minutes.

  • Stop the reaction by adding cold TCA to precipitate the protein.

  • Centrifuge the samples to pellet the protein.

  • Measure the amount of released ³²P in the supernatant using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of phosphorylated G-substrate and determine the IC₅₀ value.

Experimental_Workflow cluster_phosphorylation Part 1: G-Substrate Phosphorylation cluster_inhibition Part 2: Phosphatase Inhibition Assay Start_P Start Mix_P Prepare Kinase Reaction Mix (G-Substrate, PKG, Buffer, cGMP) Start_P->Mix_P Add_ATP Add ATP (non-radioactive) Mix_P->Add_ATP Incubate_P Incubate at 30°C Add_ATP->Incubate_P Stop_P Stop Reaction Incubate_P->Stop_P pGS Phosphorylated G-Substrate Stop_P->pGS Add_pGS Add Dilutions of Phosphorylated G-Substrate pGS->Add_pGS Start_I Start Mix_I Prepare Phosphatase Reaction Mix (PP1, Buffer) Start_I->Mix_I Mix_I->Add_pGS Add_Substrate Add ³²P-labeled PP1 Substrate Add_pGS->Add_Substrate Incubate_I Incubate at 30°C Add_Substrate->Incubate_I Stop_I Stop Reaction with TCA Incubate_I->Stop_I Measure Measure Released ³²P Stop_I->Measure Analyze Calculate IC₅₀ Measure->Analyze

Figure 2: Workflow for G-substrate phosphorylation and phosphatase inhibition assays. (Max Width: 760px)

Conclusion and Future Directions

G-substrate is a critical downstream effector of the NO/cGMP/PKG signaling pathway in cerebellar Purkinje cells. Its function as a phosphorylation-dependent inhibitor of protein phosphatases provides a mechanism for the fine-tuning of synaptic plasticity. The link between G-substrate, cerebellar LTD, and motor learning highlights its importance in higher-order brain functions. Future research should focus on identifying the full range of downstream targets affected by G-substrate-mediated phosphatase inhibition and exploring the therapeutic potential of modulating this pathway in neurological disorders characterized by cerebellar dysfunction.

References

G-Subtide: A Technical Guide to Expression, Localization, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a peptide substrate of the cGMP-dependent protein kinase (PKG) and is notably localized within the Purkinje cells of the cerebellum. Its specific phosphorylation by PKG suggests a significant role in the intricate signaling cascades of these neurons. Understanding the expression patterns, subcellular localization, and the signaling pathways involving this compound is crucial for elucidating its physiological function and its potential as a therapeutic target. This technical guide provides an in-depth overview of this compound, summarizing key data, detailing relevant experimental protocols, and visualizing associated molecular pathways.

This compound Expression and Localization

The expression of G-substrate, the protein from which this compound is derived, is highly specific. Studies have demonstrated that its mRNA and protein are almost exclusively found in the Purkinje cells of the cerebellum.[1][2] This restricted expression pattern underscores its specialized role in cerebellar function.

Table 1: Summary of this compound (G-substrate) Expression and Localization

Tissue/Cell TypeExpression LevelSubcellular LocalizationReferences
Cerebellum (Purkinje Cells)HighDistal processes, including axonal endings and dendritic spines.[3][1][2][3]
Other Brain RegionsVery Low / UndetectableNot well characterized[1]
Non-neuronal TissuesNot DetectedN/A[1]

This compound Signaling Pathway

This compound is a key component of the nitric oxide/cGMP/PKG signaling pathway in Purkinje cells. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the production of cyclic guanosine monophosphate (cGMP).[4][5] cGMP then activates PKG, which in turn phosphorylates G-substrate.[2][4] The phosphorylated G-substrate can then act as an inhibitor of protein phosphatases, such as protein phosphatase 2A (PP2A), thereby modulating downstream signaling events.[1]

G_Subtide_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Inactive PKG cGMP->PKG Activates active_PKG Active PKG PKG->active_PKG G_Substrate G-Substrate active_PKG->G_Substrate Phosphorylates p_G_Substrate Phosphorylated G-Substrate G_Substrate->p_G_Substrate PP2A Protein Phosphatase 2A (PP2A) p_G_Substrate->PP2A Inhibits Downstream Downstream Effectors PP2A->Downstream Dephosphorylates

This compound Signaling Pathway

Experimental Protocols

Immunohistochemistry (IHC) for this compound Localization

This protocol outlines the general steps for localizing this compound in paraffin-embedded cerebellar tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 changes, 5 minutes each).
  • Transfer to 100% ethanol (2 changes, 3 minutes each).
  • Transfer to 95% ethanol (2 minutes).
  • Transfer to 70% ethanol (2 minutes).
  • Rinse in distilled water.

2. Antigen Retrieval:

  • Immerse slides in a pre-heated antigen retrieval solution (e.g., 0.01 M citrate buffer, pH 6.0).
  • Heat in a water bath or pressure cooker according to established lab protocols (e.g., 95-100°C for 20-40 minutes).[6]
  • Allow slides to cool to room temperature.
  • Rinse slides in a wash buffer (e.g., PBS or TBS).

3. Blocking:

  • Incubate sections with a blocking solution (e.g., 1% BSA in PBS-T) for 30-60 minutes at room temperature to block non-specific antibody binding.[7]

4. Primary Antibody Incubation:

  • Dilute the primary antibody against G-substrate to its optimal concentration in the blocking solution.
  • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[7]

5. Secondary Antibody Incubation:

  • Wash slides with wash buffer (3 changes, 5 minutes each).
  • Incubate with a biotinylated or fluorophore-conjugated secondary antibody diluted in blocking solution for 1-2 hours at room temperature.[7][8]

6. Detection:

  • For biotinylated secondary antibodies, wash and then incubate with an avidin-biotin-enzyme complex (e.g., HRP).
  • For fluorophore-conjugated antibodies, proceed to mounting.
  • Wash slides with wash buffer.

7. Chromogenic Development (for HRP):

  • Incubate sections with a chromogen solution (e.g., DAB) until the desired stain intensity develops.
  • Rinse with distilled water to stop the reaction.

8. Counterstaining and Mounting:

  • Counterstain with a suitable nuclear stain (e.g., hematoxylin).
  • Dehydrate through a graded ethanol series and xylene.
  • Mount with a permanent mounting medium.

Western Blotting for Phosphorylated this compound

This protocol details the detection of phosphorylated this compound (G-substrate) in cerebellar lysates.

1. Sample Preparation:

  • Homogenize cerebellar tissue in a lysis buffer containing phosphatase and protease inhibitors.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.
  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).

2. SDS-PAGE:

  • Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
  • Run the gel until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Blocking:

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature.[9][10] For phospho-specific antibodies, BSA is often preferred to avoid cross-reactivity with phosphoproteins in milk.[9][10]

5. Primary Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for phosphorylated G-substrate, diluted in blocking buffer, overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation:

  • Wash the membrane with TBST (3 changes, 5-10 minutes each).
  • Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

7. Detection:

  • Wash the membrane with TBST (3 changes, 10 minutes each).
  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
  • Capture the signal using an appropriate imaging system.

8. Stripping and Reprobing (Optional):

  • To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against total G-substrate.

Subcellular Fractionation

This protocol provides a general workflow for separating cellular components to determine the subcellular localization of this compound.

1. Cell/Tissue Homogenization:

  • Homogenize fresh or frozen cerebellar tissue in an ice-cold hypotonic buffer containing protease and phosphatase inhibitors.

2. Differential Centrifugation:

  • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet the nuclei.
  • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.
  • Microsomal Fraction: Transfer the resulting supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (endoplasmic reticulum and Golgi).
  • Cytosolic Fraction: The final supernatant contains the soluble cytosolic proteins.

3. Analysis:

  • Analyze each fraction by Western blotting using antibodies against this compound and organelle-specific markers to confirm the purity of the fractions and determine the localization of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating this compound expression and localization.

Experimental_Workflow cluster_start Sample Preparation cluster_expression Expression Analysis cluster_localization Localization Studies cluster_activity Functional Analysis Tissue Cerebellar Tissue Collection WB Western Blot (Total G-Substrate) Tissue->WB IHC Immunohistochemistry Tissue->IHC Subcellular Subcellular Fractionation Tissue->Subcellular Phospho_WB Western Blot (Phospho G-Substrate) Tissue->Phospho_WB Confocal Confocal Microscopy IHC->Confocal Subcellular->WB

References

G-Subtide in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of G-Subtide, a key synthetic peptide substrate used in neuroscience research to investigate critical signaling pathways. It details its mechanism of action, experimental applications, and relevance in drug discovery.

Introduction to this compound

This compound is a synthetic peptide derived from a G-substrate protein originally localized in the Purkinje cells of the cerebellum.[1] Its specific amino acid sequence makes it an effective substrate for several key serine/threonine kinases, most notably cGMP-dependent protein kinase (PKG) and Protein Kinase C (PKC).[1][2] This property allows researchers to probe the activity of these enzymes, which are central components of intracellular signaling cascades vital for neuronal function, plasticity, and response to stimuli. Understanding these pathways is crucial for dissecting the molecular underpinnings of synaptic transmission, memory formation, and various neuropathologies.

The primary sequence of this compound is designed to be recognized and phosphorylated by these kinases, making it an invaluable tool for in vitro kinase assays, high-throughput screening for kinase modulators, and studying the complex cross-talk between different signaling pathways.[3][4]

Physicochemical and Technical Properties

This compound is a well-characterized peptide with defined properties, making it a reliable reagent for quantitative studies.

PropertyValueReference
Amino Acid Sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro[1]
One-Letter Code QKRPRRKDTP[1]
Molecular Formula C₅₃H₉₆N₂₂O₁₅[5]
Molecular Weight 1280.74 g/mol [5]
Purity Typically >95%[5]
Format Lyophilized powder[5]
Storage Conditions Store at -20°C for long-term stability[5]

Mechanism of Action and Associated Signaling Pathways

This compound functions as a phosphate acceptor for kinases involved in G-protein coupled receptor (GPCR) signaling. GPCRs are a vast family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. The activation of these pathways often involves heterotrimeric G-proteins, which dissociate into Gα and Gβγ subunits to modulate downstream effectors. This compound is particularly relevant for studying the Gq and Gs pathways.

The Gq/Phospholipase C/PKC Pathway

The Gq pathway is critical for regulating intracellular calcium levels and various cellular processes through the activation of Protein Kinase C (PKC). When a ligand binds to a Gq-coupled GPCR, the Gαq subunit activates the enzyme Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with Ca²⁺ released from the endoplasmic reticulum via IP3-gated channels, activates PKC. Activated PKC then phosphorylates target substrates, such as this compound, on serine or threonine residues, modulating their activity and propagating the signal.

Gq_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Neurotransmitter) GPCR Gq-Coupled Receptor (GPCR) Ligand->GPCR Binds Gq Gq Protein (Inactive) GPCR->Gq Activates Gq_active Gαq-GTP (Active) Gq->Gq_active GDP→GTP PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq_active->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC_inactive PKC (Inactive) DAG->PKC_inactive Activates PKC_active PKC (Active) PKC_inactive->PKC_active GSubtide This compound PKC_active->GSubtide Phosphorylates GSubtide_P Phosphorylated This compound GSubtide->GSubtide_P Ca Ca²⁺ Ca->PKC_inactive Activates ER->Ca Releases

Caption: The Gq-protein signaling cascade leading to the activation of PKC and phosphorylation of this compound.

The Gs/Adenylyl Cyclase/PKA Pathway

In the Gs pathway, ligand binding to a Gs-coupled GPCR leads to the activation of the Gαs subunit. This active subunit stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA is another serine/threonine kinase that phosphorylates a wide range of cellular proteins, including peptides with recognition sequences similar to that of this compound, thereby regulating diverse neuronal functions.

Gs_PKA_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Hormone) GPCR Gs-Coupled Receptor (GPCR) Ligand->GPCR Binds Gs Gs Protein (Inactive) GPCR->Gs Activates Gs_active Gαs-GTP (Active) Gs->Gs_active GDP→GTP AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts Gs_active->AC Activates cAMP cAMP ATP->cAMP PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active Target Substrate (e.g., this compound) PKA_active->Target Phosphorylates Target_P Phosphorylated Substrate Target->Target_P

Caption: The Gs-protein signaling cascade resulting in the activation of PKA and substrate phosphorylation.

Quantitative Kinase Activity Data

The efficiency of a kinase in phosphorylating a substrate is determined by its kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. While specific kinetic data for this compound is sparsely reported in publicly available literature, the table below presents representative kinetic values for similar synthetic peptide substrates for PKC to illustrate the typical range of these parameters. These values are crucial for designing experiments and for the quantitative comparison of kinase activity under different conditions.

Kinase IsozymePeptide SubstrateKₘ (µM)Relative Vₘₐₓ (%)Reference
PKCαAc-MBP(4-14)7.2100[1]
PKCβIAc-MBP(4-14)6.595[1]
PKCγAc-MBP(4-14)8.1110[1]
PKAKemptide16100N/A

Note: Data for PKC is derived from studies on Myelin Basic Protein fragment peptides, which are common PKC substrates. Data for PKA is for its well-known substrate Kemptide. These values are for illustrative purposes to provide context for the expected kinetic parameters in kinase assays.

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a standard procedure for measuring the activity of PKC using this compound as a substrate. This type of assay is fundamental for screening potential kinase inhibitors or activators.

5.1 Materials and Reagents

  • Purified, active Protein Kinase C (PKC)

  • This compound peptide

  • Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ATP (stock solution, e.g., 10 mM)

  • [γ-³²P]ATP (radioisotope) or a fluorescence-based detection system (e.g., ADP-Glo™)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

  • 96-well microplates

  • Phosphocellulose paper (for radioactive assays)

  • Scintillation counter and fluid (for radioactive assays)

  • Luminometer (for ADP-Glo™ assay)

  • Stop Solution (e.g., 75 mM phosphoric acid for radioactive assay)

5.2 Procedure

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase buffer, activators (PS/DAG), and the purified PKC enzyme. The final concentration of each component should be calculated based on the total reaction volume.

  • Prepare Substrate/ATP Mix: In a separate tube, prepare a mix of this compound and ATP. For radioactive assays, spike the 'cold' ATP with [γ-³²P]ATP. The final concentration of this compound should be near its Kₘ (if known, otherwise empirically determined, e.g., 10-50 µM), and ATP should be at a saturating concentration (e.g., 100 µM).

  • Initiate Reaction: Add the Kinase Reaction Master Mix to the wells of a 96-well plate. To initiate the phosphorylation reaction, add the Substrate/ATP mix to each well. The typical final reaction volume is 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Terminate Reaction:

    • Radioactive Assay: Stop the reaction by adding Stop Solution. Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively (e.g., 3-4 times in 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP. Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (ADP-Glo™): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly formed ADP back to ATP, which is then used by a luciferase to generate a luminescent signal proportional to the ADP produced. Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Quantify the amount of phosphorylated this compound (or ADP produced) by comparing it to controls (e.g., no enzyme, no substrate). When screening compounds, calculate the percent inhibition relative to a vehicle control.

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro kinase assay designed for screening potential inhibitors.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Incubation & Termination cluster_detect 4. Detection & Analysis A Prepare Kinase Buffer (Buffer, MgCl2, DTT) F Add Enzyme to wells A->F B Prepare Enzyme Stock (e.g., PKC) B->F C Prepare Substrate Stock (this compound + ATP) G Initiate reaction by adding Substrate + ATP C->G D Prepare Test Compounds (e.g., Inhibitors) E Dispense Compounds & Controls into 96-well plate D->E E->F F->G H Incubate at 30°C (10-30 min) G->H I Stop Reaction (e.g., add Acid or ADP-Glo Reagent) H->I J Measure Signal (Radioactivity or Luminescence) I->J K Data Analysis (Calculate % Inhibition) J->K

Caption: A generalized workflow for an in vitro kinase inhibition assay using this compound as a substrate.

Applications in Neuroscience Drug Discovery

The study of kinase signaling pathways is paramount in drug discovery for neurological disorders. Dysregulation of PKC and PKA activity is implicated in conditions ranging from Alzheimer's disease to chronic pain and psychiatric disorders.

  • High-Throughput Screening (HTS): this compound is an ideal reagent for HTS campaigns to identify novel kinase inhibitors or activators. The robustness and reproducibility of assays using this compound allow for the screening of large compound libraries to find potential therapeutic leads.

  • Target Validation: By providing a means to quantify the activity of specific kinases, this compound helps validate these enzymes as viable drug targets for a particular disease state.

  • Specificity Profiling: this compound can be used in panels with other substrates to profile the specificity of a lead compound against a range of different kinases, which is a critical step in preclinical drug development to minimize off-target effects.

Conclusion

This compound is a powerful and versatile tool in neuroscience research. Its well-defined sequence and properties make it a standard substrate for studying the activity of crucial signaling kinases like PKC and PKG. By enabling the detailed investigation of G-protein signaling cascades and providing a robust platform for drug screening, this compound continues to be instrumental in advancing our understanding of neuronal function and in the development of novel therapeutics for neurological diseases.

References

Preliminary Studies on G-Subtide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a peptide substrate originally identified in cerebellar Purkinje cells, where it serves as a specific target for cGMP-dependent protein kinase (PKG).[1][2] Its phosphorylation by PKG is a key event in a signaling cascade initiated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP). This pathway is implicated in various physiological processes, including the regulation of synaptic plasticity and motor learning.[2][3] This technical guide provides an in-depth overview of the core findings from preliminary studies on this compound, focusing on its role in cellular signaling, quantitative analysis of its phosphorylation, and detailed experimental protocols for its study.

This compound Signaling Pathway

The primary signaling pathway involving this compound is the NO/cGMP/PKG cascade. In this pathway, the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO) leads to the production of cGMP. Elevated cGMP levels then activate PKG, which in turn phosphorylates this compound. A significant downstream effect of this compound phosphorylation is the inhibition of protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This inhibition can amplify and prolong the phosphorylation signals initiated by PKG and other kinases, thereby modulating a variety of cellular functions.

G_Subtide_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC converts PKG Protein Kinase G (PKG) cGMP->PKG activates G_Subtide This compound PKG->G_Subtide phosphorylates p_G_Subtide Phosphorylated This compound (p-G-Subtide) PP Protein Phosphatases (PP1, PP2A) p_G_Subtide->PP inhibits Downstream Downstream Cellular Effects p_G_Subtide->Downstream modulates PP->Downstream dephosphorylates substrates of

This compound Signaling Pathway

Quantitative Data on this compound Phosphorylation

The phosphorylation of this compound by PKG is a quantifiable event that is dependent on the concentrations of both the kinase and its activator, cGMP. The following table summarizes representative data from in vitro kinase assays, illustrating the dose-dependent increase in this compound phosphorylation with increasing concentrations of cGMP. The data is presented as the percentage of maximal phosphorylation observed.

cGMP Concentration (µM)This compound Phosphorylation (%)
05 ± 1.2
0.0115 ± 2.5
0.145 ± 4.1
185 ± 5.3
1098 ± 2.8
100100 ± 1.9
Table 1: Dose-dependent phosphorylation of this compound by PKG in the presence of varying cGMP concentrations. Data are represented as mean ± standard deviation and are illustrative of typical experimental outcomes.

Experimental Protocols

In Vitro this compound Phosphorylation Assay

This protocol is adapted from established methods for measuring cGMP-dependent protein kinase activity using a peptide substrate.[4] It is designed for a 96-well plate format and utilizes a non-radioactive detection method.

Materials:

  • Recombinant human cGMP-dependent protein kinase (PKG)

  • This compound peptide (synthetic)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol

  • ATP solution (10 mM)

  • cGMP solution (varying concentrations)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagent Mix: For each reaction, prepare a master mix containing Assay Buffer, a fixed concentration of PKG (e.g., 10 ng/well), and the desired concentration of cGMP.

  • Add this compound: Add this compound to each well of the 96-well plate to a final concentration of 10 µM.

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP to each well to a final concentration of 100 µM. The total reaction volume should be 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ATP: Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

  • Measure Luminescence: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: The amount of ATP consumed is inversely proportional to the luminescence signal and directly proportional to the kinase activity. Calculate the percentage of this compound phosphorylation relative to a control with maximal kinase activity.

Experimental_Workflow start Start prep Prepare Reagent Mix (Assay Buffer, PKG, cGMP) start->prep add_sub Add this compound to 96-well plate prep->add_sub add_atp Initiate Reaction with ATP add_sub->add_atp incubate Incubate at 30°C for 60 min add_atp->incubate terminate Terminate Reaction & Add Kinase-Glo® Reagent incubate->terminate measure Measure Luminescence terminate->measure analyze Data Analysis measure->analyze end End analyze->end

In Vitro this compound Phosphorylation Assay Workflow

Conclusion

Preliminary studies on this compound have established its role as a key substrate for PKG within a well-defined signaling pathway in cerebellar Purkinje cells. The phosphorylation of this compound and its subsequent inhibition of protein phosphatases represent a crucial mechanism for the regulation of cellular signaling. The provided experimental protocol offers a robust method for quantifying this compound phosphorylation, which can be utilized for screening potential modulators of the NO/cGMP/PKG pathway. Further research into the effects of this compound phosphorylation on a broader range of cellular targets will be essential for fully elucidating its physiological significance and its potential as a therapeutic target in neurological and other disorders.

References

In-Depth Technical Guide: G-Subtide (CAS 910804-03-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide, identified by CAS number 910804-03-4, is a synthetic peptide that serves as a crucial tool in biochemical and cellular research, particularly in the study of signal transduction pathways. It is a well-characterized substrate for cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG), an essential enzyme in various physiological processes. This peptide's specific phosphorylation by PKG allows for the detailed investigation of this kinase's activity and the downstream effects of the nitric oxide (NO)/cGMP/PKG signaling cascade. This compound is particularly relevant for research focused on the cerebellum, where it is localized in Purkinje cells.

Physicochemical Properties and Specifications

This compound is a decapeptide with the amino acid sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro. Its properties are summarized in the table below.

PropertyValueReference
CAS Number 910804-03-4
Molecular Formula C₅₃H₉₆N₂₂O₁₅
Molecular Weight 1281.47 g/mol
Amino Acid Sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-ProN/A
Short Sequence QKRPRRKDTPN/A
Purity Typically ≥95% (HPLC)
Form Lyophilized powder
Storage -20°C, protect from light

Biological Activity and Mechanism of Action

This compound is a specific substrate for cGMP-dependent protein kinase (PKG). The threonine residue within its sequence is the site of phosphorylation by PKG. The phosphorylated form of this compound can, in turn, act as an inhibitor of protein phosphatases, such as protein phosphatase 2A (PP2A), thereby amplifying and propagating the downstream signal.

Role in the NO/cGMP/PKG Signaling Pathway

The nitric oxide (NO) signaling pathway plays a critical role in various physiological processes, including neurotransmission. In the cerebellum, NO activates soluble guanylyl cyclase (sGC), leading to an increase in intracellular cGMP levels. cGMP then allosterically activates PKG. Activated PKG phosphorylates its specific substrates, including this compound, which is endogenously found in Purkinje cells. The phosphorylation of this compound and other substrates by PKG leads to downstream cellular effects, such as the regulation of ion channel activity and gene expression, ultimately influencing synaptic plasticity and motor learning.

PfPKG2 Substrate

In addition to mammalian PKG, this compound is also a preferentially phosphorylated peptide substrate of the recombinant PfPKG2 protein from the malaria parasite Plasmodium falciparum. This makes it a valuable tool for studying the specific roles of this kinase in the parasite's life cycle and for the screening of potential anti-malarial drug candidates that target PfPKG2.

Quantitative Data

The following table summarizes the known kinetic parameters for the phosphorylation of this compound by different isoforms of cGMP-dependent protein kinase.

EnzymeKₘ (µM)VₘₐₓReference
PKG Iα226Not ReportedHall, K. U., et al. (1999)
PKG II84Not ReportedHall, K. U., et al. (1999)
PfPKG2Not ReportedNot ReportedDeng W, et al. (2002)

Experimental Protocols

In Vitro PKG Kinase Assay using this compound

This protocol is a generalized procedure based on standard kinase assay methodologies and should be optimized for specific experimental conditions.

Objective: To measure the activity of cGMP-dependent protein kinase (PKG) using this compound as a substrate.

Materials:

  • Purified active PKG enzyme

  • This compound peptide

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP solution (with [γ-³²P]ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)

  • cGMP (for activation of PKG)

  • Phosphoric acid (for stopping the reaction in radioactive assays)

  • Phosphocellulose paper (for radioactive assays)

  • Scintillation counter or appropriate detection instrument for non-radioactive methods

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the Kinase Assay Buffer, a desired concentration of this compound, and cGMP to activate the PKG.

  • Enzyme Addition: Add the purified PKG enzyme to the reaction mixture.

  • Initiate the Reaction: Start the phosphorylation reaction by adding the ATP solution (containing [γ-³²P]ATP). The final ATP concentration should be optimized and is typically around the Kₘ for ATP of the specific PKG isoform.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction (Radioactive Method): Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper and immediately immersing it in phosphoric acid (e.g., 75 mM).

  • Washing (Radioactive Method): Wash the phosphocellulose papers several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification (Radioactive Method): Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Non-Radioactive Detection: For non-radioactive assays, various detection methods can be employed, such as antibody-based detection of the phosphorylated this compound (e.g., ELISA, Western blot) or luminescence-based ATP depletion assays.

Visualizations

Signaling Pathway of this compound Phosphorylation in Cerebellar Purkinje Cells

G_Subtide_Signaling_Pathway NO/cGMP/PKG Signaling Pathway in Purkinje Cells NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG_inactive Inactive PKG cGMP->PKG_inactive Binds to PKG_active Active PKG PKG_inactive->PKG_active Activates G_Subtide This compound PKG_active->G_Subtide Phosphorylates p_G_Subtide Phospho-G-Subtide PP2A_active Active PP2A p_G_Subtide->PP2A_active Inhibits Downstream Downstream Cellular Effects p_G_Subtide->Downstream Modulates PP2A_inactive Inactive PP2A

Caption: NO/cGMP/PKG signaling cascade leading to this compound phosphorylation.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow In Vitro this compound Phosphorylation Assay Workflow start Start prepare Prepare Reaction Mix (Buffer, this compound, cGMP) start->prepare add_pkg Add PKG Enzyme prepare->add_pkg add_atp Initiate with ATP ([γ-³²P]ATP) add_pkg->add_atp incubate Incubate (e.g., 30°C, 10-30 min) add_atp->incubate stop Stop Reaction (Spot on paper, add acid) incubate->stop wash Wash Papers (Remove free ATP) stop->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify end End quantify->end

Caption: Workflow for a radioactive in vitro this compound kinase assay.

Methodological & Application

Application Notes and Protocols for G-Subtide in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a synthetic peptide that serves as a specific and selective substrate for cGMP-dependent Protein Kinase (PKG). Its amino acid sequence is Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro. Notably, it exhibits a preference for PKG II over PKG Iα, making it a valuable tool for dissecting the activity of these two isoforms.[1] These application notes provide detailed protocols for utilizing this compound in radiometric and luminescence-based kinase assays to measure the activity of PKG and to screen for potential inhibitors.

Signaling Pathway

Protein Kinase G is a key effector in the nitric oxide (NO)/cAMP-responsive element-binding protein (CREB) and natriuretic peptide (NP) signaling pathways. In these cascades, the generation of cyclic guanosine monophosphate (cGMP) by soluble guanylate cyclase (sGC) or particulate guanylate cyclase (pGC) leads to the activation of PKG. Activated PKG then phosphorylates downstream target proteins, such as this compound in an in vitro setting, regulating a variety of cellular processes including smooth muscle relaxation, platelet aggregation, and synaptic plasticity.

PKG_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NO NO sGC sGC NO->sGC NP NP pGC pGC NP->pGC cGMP cGMP sGC->cGMP GTP pGC->cGMP GTP GTP GTP PKG PKG cGMP->PKG This compound This compound PKG->this compound ATP Phosphorylated this compound Phosphorylated this compound This compound->Phosphorylated this compound Radiometric_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, PKG, this compound) Start->Prepare_Reaction_Mix Initiate_Reaction Initiate Reaction (Add [γ-32P]ATP) Prepare_Reaction_Mix->Initiate_Reaction Incubate Incubate (e.g., 30°C for 30 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Phosphoric Acid) Incubate->Stop_Reaction Spot_on_Membrane Spot onto Phosphocellulose Membrane Stop_Reaction->Spot_on_Membrane Wash_Membrane Wash Membrane Spot_on_Membrane->Wash_Membrane Quantify Quantify Radioactivity (Scintillation Counting or Phosphorimaging) Wash_Membrane->Quantify End End Quantify->End ADPGlo_Workflow Start Start Kinase_Reaction Perform Kinase Reaction (PKG, this compound, ATP, cGMP) Start->Kinase_Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Kinase_Reaction->Add_ADP_Glo_Reagent Incubate_1 Incubate (Room Temp, 40 min) Add_ADP_Glo_Reagent->Incubate_1 Add_Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_1->Add_Kinase_Detection_Reagent Incubate_2 Incubate (Room Temp, 30-60 min) Add_Kinase_Detection_Reagent->Incubate_2 Measure_Luminescence Measure Luminescence Incubate_2->Measure_Luminescence End End Measure_Luminescence->End

References

G-Subtide Peptide Substrate: Application Notes and Protocols for Kinase Assays and Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a synthetic peptide that serves as a highly specific substrate for cGMP-dependent protein kinase (PKG). Its defined amino acid sequence, Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro, makes it an invaluable tool for the in vitro characterization of PKG activity and for the high-throughput screening of potential inhibitors. This document provides detailed protocols for utilizing this compound in kinase assays and for inhibitor screening, along with relevant technical data and visualizations of the associated signaling pathway and experimental workflows.

Technical Data

This compound is a selective substrate for Protein Kinase G (PKG), with a notable preference for the PKG II isoform over PKG Iα.[1] The peptide's sequence is Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro.[1] It is localized in the Purkinje cells of the cerebellum and is readily phosphorylated by recombinant PfPKG2 protein.[2]

Physicochemical and Kinetic Properties of this compound
PropertyValueReference
Amino Acid SequenceGln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro[1]
Molecular Weight1280.74 g/mol [1]
Molecular FormulaC53H96N22O15[1]
K_m_ for PKG Iα226 µM[1]
K_m_ for PKG II84 µM[1]
V_max_Not readily available in the literature
Recommended StorageStore lyophilized powder at -20°C for up to one year.

Signaling Pathway

This compound is a substrate for Protein Kinase G (PKG), a key effector in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.

PKG_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP sGC->cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates G_Subtide This compound PKG->G_Subtide Phosphorylates Downstream Downstream Cellular Responses PKG->Downstream Phosphorylates other substrates Phospho_G_Subtide Phosphorylated This compound

PKG Signaling Pathway

Experimental Protocols

I. This compound Kinase Activity Assay (Fluorescence Polarization)

This protocol describes a homogeneous, fluorescence polarization (FP)-based assay to measure the kinase activity of PKG using a fluorescently labeled this compound. The assay relies on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by PKG, the resulting phosphopeptide is bound by a specific phosphoserine/threonine antibody, leading to a larger complex that tumbles more slowly and thus exhibits higher fluorescence polarization.

Materials:

  • This compound, fluorescently labeled (e.g., with FITC)

  • Recombinant human PKG Iα or PKG II

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Phosphoserine/threonine antibody

  • Stop Solution (e.g., 100 mM EDTA)

  • 96- or 384-well black, flat-bottom microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock solution of fluorescently labeled this compound in Kinase Assay Buffer. A starting concentration of 200 µM is recommended (approximately 2x the K_m_ for PKG II).

    • Prepare a 2X stock solution of PKG enzyme in Kinase Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

    • Prepare a 10X stock solution of ATP in Kinase Assay Buffer. A final concentration of 100 µM is a common starting point.

    • Prepare the phosphoserine/threonine antibody in a suitable buffer as recommended by the manufacturer.

    • Prepare the Stop Solution.

  • Assay Protocol:

    • Add 10 µL of the 2X PKG enzyme solution to the wells of the microplate.

    • For control wells, add 10 µL of Kinase Assay Buffer without the enzyme.

    • Add 5 µL of Kinase Assay Buffer (or test compound diluted in buffer for inhibitor screening).

    • Initiate the kinase reaction by adding 5 µL of the 10X ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.

    • Stop the reaction by adding 5 µL of Stop Solution to all wells.

    • Add 10 µL of the phosphoserine/threonine antibody solution to all wells.

    • Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.

    • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

The change in fluorescence polarization (ΔmP) is calculated by subtracting the average mP value of the no-enzyme control wells from the mP value of the enzyme-containing wells. The kinase activity is directly proportional to the ΔmP.

II. PKG Inhibitor Screening using this compound

This protocol outlines a workflow for screening potential inhibitors of PKG using the this compound kinase activity assay described above.

Inhibitor_Screening_Workflow Start Start: Prepare Reagents Dispense_Inhibitor Dispense Test Compounds (or DMSO control) to Plate Start->Dispense_Inhibitor Add_Enzyme Add PKG Enzyme Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction with ATP and this compound Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (add EDTA) Incubate->Stop_Reaction Add_Detection Add Detection Reagents (e.g., FP Antibody) Stop_Reaction->Add_Detection Read_Plate Read Plate (Fluorescence Polarization) Add_Detection->Read_Plate Analyze_Data Analyze Data (Calculate % Inhibition) Read_Plate->Analyze_Data

References

Application Notes and Protocols for G-Subtide in In Vitro Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a synthetic peptide that serves as a specific substrate for cGMP-dependent protein kinase (PKG), a key enzyme in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. Its defined amino acid sequence, Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro, makes it an ideal tool for the in vitro assessment of PKG activity. These application notes provide detailed protocols for utilizing this compound in radioactive and non-radioactive in vitro phosphorylation assays, enabling researchers to investigate PKG function and screen for potential inhibitors.

This compound Specifications

PropertyValueReference
Amino Acid Sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro[1]
Molecular Weight 1280.74 Da
Target Kinase cGMP-dependent Protein Kinase (PKG)
Km for PKG Iα 226 µM
Km for PKG II 84 µM

cGMP-PKG Signaling Pathway

The cGMP-PKG signaling pathway is initiated by the activation of guanylate cyclases, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP then binds to and activates PKG, which in turn phosphorylates a variety of downstream target proteins, modulating their activity and eliciting a cellular response.

PKG_Signaling_Pathway sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP activation pGC Particulate Guanylate Cyclase (pGC) pGC->cGMP activation NO Nitric Oxide (NO) NO->sGC NPs Natriuretic Peptides (ANP, BNP) NPs->pGC GTP GTP GTP->sGC GTP->pGC PKG Protein Kinase G (PKG) cGMP->PKG activation Substrates Substrate Proteins (e.g., VASP, this compound) PKG->Substrates phosphorylation pSubstrates Phosphorylated Substrates Response Cellular Response (e.g., Smooth Muscle Relaxation) pSubstrates->Response

Caption: The cGMP-PKG signaling cascade.

Experimental Protocols

Two primary methods for in vitro phosphorylation assays using this compound are detailed below: a traditional radioactive assay and a non-radioactive alternative.

Protocol 1: Radioactive In Vitro Phosphorylation Assay

This method utilizes [γ-³²P]ATP to track the transfer of a phosphate group to this compound.

Materials:

  • Recombinant active PKG enzyme

  • This compound peptide

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • 10X Kinase Buffer (see recipe below)

  • ATP solution (non-radioactive)

  • Phosphocellulose paper (e.g., P81)

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Pipettes and tips

10X Kinase Buffer Recipe:

ComponentFinal Concentration (1X)
Tris-HCl (pH 7.5)25 mM
β-glycerophosphate5 mM
Dithiothreitol (DTT)2 mM
Sodium Orthovanadate (Na₃VO₄)0.1 mM
Magnesium Chloride (MgCl₂)10 mM

Experimental Workflow:

Radioactive_Assay_Workflow Start Start Prepare Prepare Reaction Mix: - Kinase Buffer - this compound - [γ-³²P]ATP - Non-radioactive ATP Start->Prepare AddKinase Initiate Reaction: Add PKG Enzyme Prepare->AddKinase Incubate Incubate at 30°C AddKinase->Incubate Spot Spot Reaction onto Phosphocellulose Paper Incubate->Spot Wash Wash Paper to Remove Unincorporated [γ-³²P]ATP Spot->Wash Scintillation Quantify Radioactivity (Scintillation Counting) Wash->Scintillation Analyze Analyze Data Scintillation->Analyze End End Analyze->End

Caption: Workflow for a radioactive this compound phosphorylation assay.

Procedure:

  • Prepare the Reaction Master Mix: For each reaction, prepare a master mix containing 1X Kinase Buffer, this compound (starting concentration of 100 µM), [γ-³²P]ATP (to a final specific activity of 200-500 cpm/pmol), and non-radioactive ATP (to a final concentration of 100 µM).

  • Initiate the Reaction: Add the recombinant PKG enzyme to the master mix to start the reaction. The optimal amount of enzyme should be determined empirically but can start in the range of 10-50 ng per reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10, 20, 30 minutes) to ensure the reaction is in the linear range.

  • Stop the Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

  • Washing: Wash the phosphocellulose papers multiple times in wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the kinase activity as pmol of phosphate incorporated per minute per mg of enzyme.

Protocol 2: Non-Radioactive In Vitro Phosphorylation Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant active PKG enzyme

  • This compound peptide

  • 10X Kinase Buffer (same as above)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection kit)

  • White, opaque multi-well plates

  • Luminometer

Experimental Workflow:

NonRadioactive_Assay_Workflow Start Start Prepare Prepare Kinase Reaction: - Kinase Buffer - this compound - ATP - PKG Enzyme Start->Prepare Incubate Incubate at 30°C Prepare->Incubate AddADPReagent Add ADP-Glo™ Reagent 1 (Terminates Kinase Reaction, Depletes Remaining ATP) Incubate->AddADPReagent Incubate1 Incubate at Room Temp AddADPReagent->Incubate1 AddDetectionReagent Add Kinase Detection Reagent (Converts ADP to ATP, Generates Luminescence) Incubate1->AddDetectionReagent Incubate2 Incubate at Room Temp AddDetectionReagent->Incubate2 MeasureLuminescence Measure Luminescence Incubate2->MeasureLuminescence Analyze Analyze Data MeasureLuminescence->Analyze End End Analyze->End

References

Application Notes and Protocols for G-Subtide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a synthetic peptide that serves as a specific and high-affinity substrate for cyclic GMP-dependent protein kinase (PKG).[1][2] Derived from G-substrate, a protein primarily found in the Purkinje cells of the cerebellum, this compound is an invaluable tool for the direct measurement of PKG activity in various experimental systems.[1][3] This document provides detailed application notes and protocols for the use of this compound in determining PKG activity, particularly within cell lysates. Due to the likely poor permeability of peptides in general, this compound is intended for use in in vitro kinase assays with cell lysates or purified enzyme preparations, rather than for direct application to live cells in culture.

The nitric oxide (NO)/cGMP/PKG signaling pathway is a crucial regulatory cascade in numerous physiological processes, including smooth muscle relaxation, neuronal signaling, and platelet aggregation.[1][4] The activation of soluble guanylate cyclase (sGC) by NO leads to the production of cGMP, which in turn activates PKG.[4] Activated PKG then phosphorylates a variety of downstream target proteins on serine and threonine residues, modulating their function.[4] this compound provides a means to specifically assay the phosphotransferase activity of PKG, enabling researchers to investigate the upstream regulation of this pathway and to screen for potential modulators of PKG activity.

This compound Specifications

PropertyValue
Full Name G-Substrate Peptide
Alternate Names Glasstide, PKG substrate
Amino Acid Sequence QKRPRRKDTP
Molecular Formula C₅₃H₉₆N₂₂O₁₅
Molecular Weight 1281.47 g/mol
Purity >97% (as determined by HPLC)
Storage Store at -20°C. Protect from light.

Signaling Pathway

The NO/cGMP/PKG signaling cascade is a well-established pathway involved in a multitude of cellular responses. The diagram below illustrates the central role of PKG in this pathway and how this compound is utilized to measure its activity.

G_Subtide_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG_inactive PKG (inactive) cGMP->PKG_inactive Binds & Activates PKG_active PKG (active) PKG_inactive->PKG_active Substrates Cellular Substrates PKG_active->Substrates Phosphorylates G_Subtide This compound PKG_active->G_Subtide Phosphorylates (in vitro assay) Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Response Physiological Response Phospho_Substrates->Response Phospho_G_Subtide Phosphorylated this compound (Detectable) G_Subtide->Phospho_G_Subtide

NO/cGMP/PKG signaling pathway and this compound's role.

Experimental Protocols

The following protocols outline the use of this compound for measuring PKG activity in cell lysates.

I. Preparation of Cell Lysates

This protocol is designed to prepare cell lysates suitable for a subsequent in vitro kinase assay.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™ Phosphatase Inhibitor Cocktail, Roche)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge (refrigerated)

Procedure:

  • Grow cells to the desired confluency in culture plates.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm plate).

  • Incubate the plate on ice for 10-15 minutes.

  • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The cell lysate can be used immediately or stored at -80°C for future use.

II. In Vitro PKG Kinase Assay Using this compound

This protocol describes a radioactive filter-binding assay to measure the phosphorylation of this compound by PKG in cell lysates. Non-radioactive methods using phosphospecific antibodies or ATP consumption assays can also be adapted.

Materials:

  • Cell lysate (prepared as in Protocol I)

  • This compound

  • Kinase Assay Buffer (2X): 100 mM HEPES (pH 7.4), 20 mM MgCl₂, 2 mM DTT, 0.2% Tween 20

  • 8-Br-cGMP (PKG activator)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP solution

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Experimental Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mix Start->Prepare_Reaction Add_Lysate Add Cell Lysate and this compound Prepare_Reaction->Add_Lysate Initiate_Reaction Initiate with [γ-³²P]ATP Add_Lysate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Spot onto P81 Paper (Stops Reaction) Incubate->Stop_Reaction Wash Wash P81 Paper Stop_Reaction->Wash Dry Dry Paper Wash->Dry Quantify Scintillation Counting Dry->Quantify End End Quantify->End

Workflow for the in vitro PKG kinase assay.

Procedure:

  • Thaw all reagents and keep them on ice.

  • Prepare a master mix of the kinase reaction components. For a single 50 µL reaction, the final concentrations should be:

    • 20-50 µg of cell lysate protein

    • 10-50 µM this compound (empirical optimization is recommended)

    • 1X Kinase Assay Buffer

    • 100 µM 8-Br-cGMP (to activate PKG)

    • 100 µM ATP

    • 1-10 µCi [γ-³²P]ATP or [γ-³³P]ATP

  • Set up the reactions in microcentrifuge tubes on ice. Include appropriate controls:

    • No Lysate Control: To measure background radiation.

    • No this compound Control: To measure endogenous substrate phosphorylation.

    • No 8-Br-cGMP Control: To measure basal kinase activity.

  • Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP mix and vortex gently.

  • Incubate the reactions at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the reaction by spotting 40 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Immediately immerse the P81 papers in a beaker containing 0.75% phosphoric acid.

  • Wash the papers three to four times with 0.75% phosphoric acid for 5-10 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone for 2 minutes to aid in drying.

  • Air-dry the P81 papers completely.

  • Place each paper in a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

Data Presentation and Analysis

The data obtained from the kinase assay should be expressed as counts per minute (CPM) or converted to picomoles of phosphate incorporated per minute per milligram of protein.

Table 1: Example Data from a this compound Kinase Assay

ConditionMean CPM (± SD)Calculated PKG Activity (pmol/min/mg)
Full Reaction15,500 (± 850)120.5
No Lysate Control250 (± 50)0
No this compound Control1,200 (± 150)7.9
No 8-Br-cGMP Control3,500 (± 300)26.9

Note: The specific activity of the [γ-³²P]ATP needs to be known to convert CPM to pmol of incorporated phosphate.

To determine the specific PKG activity, subtract the CPM from the "No this compound Control" from the "Full Reaction" CPM. Further subtraction of the "No 8-Br-cGMP Control" can delineate the cGMP-dependent activity.

For dose-response experiments with PKG inhibitors or activators, a concentration range of the compound should be tested. The results can be plotted as percent inhibition or activation versus the logarithm of the compound concentration to determine IC₅₀ or EC₅₀ values.

Logical Relationship for Data Analysis:

Data_Analysis_Logic Raw_CPM Raw CPM Data Corrected_CPM Corrected CPM (Raw - Background) Raw_CPM->Corrected_CPM Background_CPM No Lysate Control (Background CPM) Background_CPM->Corrected_CPM Endogenous_CPM No this compound Control (Endogenous Substrate CPM) Specific_Activity_CPM This compound Specific CPM (Corrected - Endogenous) Endogenous_CPM->Specific_Activity_CPM Corrected_CPM->Specific_Activity_CPM Specific_Activity Calculate Specific Activity (pmol/min/mg) Specific_Activity_CPM->Specific_Activity

Logical flow for calculating specific PKG activity.

Conclusion

This compound is a powerful tool for the specific measurement of cGMP-dependent protein kinase activity in vitro. The protocols provided herein offer a robust framework for researchers to quantify PKG activity in cell lysates, enabling detailed investigation of the NO/cGMP/PKG signaling pathway. Careful optimization of substrate concentration and incubation time is recommended for achieving the most accurate and reproducible results.

References

G-Subtide Peptide: Application Notes and Protocols for a Selective Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a synthetic peptide corresponding to a phosphorylation site sequence found in G-substrate, a protein localized in the Purkinje cells of the cerebellum. With the amino acid sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro (QKRPRRKDTP), this compound serves as a highly selective substrate for cGMP-dependent Protein Kinase (PKG), particularly exhibiting a preference for the PKG II isoform.[1] This selectivity makes it an invaluable tool for the specific measurement of PKG activity in vitro and in cell-based assays, facilitating research in areas such as nitric oxide (NO) and cGMP signaling pathways. This document provides detailed application notes and experimental protocols for the utilization of this compound as a research tool.

Physicochemical Properties

PropertyValueReference
Amino Acid Sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro[1]
Molecular Formula C53H96N22O15[1]
Molecular Weight 1280.74 g/mol [1]
Purity ≥95% (HPLC)
Solubility Soluble in water.
Storage Store lyophilized peptide at -20°C. For stock solutions, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Applications in Research

This compound is a versatile tool for studying the cGMP/PKG signaling cascade, which is implicated in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.

  • In Vitro Kinase Assays: To quantify the enzymatic activity of purified PKG isoforms and to screen for potential inhibitors or activators.

  • Cell-Based Assays: To measure endogenous PKG activity in cell lysates in response to various stimuli that modulate the cGMP pathway.

  • Substrate Specificity Studies: To investigate the substrate preferences of other protein kinases.

  • Signal Transduction Research: To elucidate the role of the NO/cGMP/PKG pathway in cellular processes.

Quantitative Data: Substrate Specificity

This compound is a preferential substrate for Protein Kinase G (PKG), with a notable selectivity for PKG II over PKG Iα. Limited information is available regarding its phosphorylation by other kinases such as Protein Kinase A (PKA) and Akt. The following table summarizes the known kinetic parameters.

KinaseKm (µM)VmaxNotesReference
PKG Iα 226-Lower affinity compared to PKG II.[1]
PKG II 84-Preferred substrate.[1]
PKA Not Reported-No direct evidence of phosphorylation found.
Akt Not Reported-No direct evidence of phosphorylation found.

Further experimental validation is required to definitively characterize this compound as a substrate for kinases other than PKG.

Experimental Protocols

In Vitro Kinase Assay for PKG Activity

This protocol describes a radioactive filter-binding assay to measure the phosphorylation of this compound by purified PKG.

Materials:

  • This compound peptide

  • Purified recombinant PKG Iα or PKG II

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • 100 µM ATP (non-radioactive)

  • 10 mM cGMP (for PKG activation)

  • Phosphocellulose paper (e.g., P81)

  • 75 mM Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, 10 µM cGMP, and the desired concentration of purified PKG.

  • Prepare the Substrate/ATP Mix: In a separate tube, prepare a mix of this compound (final concentration 1-200 µM, to determine Km), non-radioactive ATP (final concentration 100 µM), and [γ-³²P]ATP (to a final specific activity of ~200-500 cpm/pmol).

  • Initiate the Reaction: Start the kinase reaction by adding the Substrate/ATP mix to the Kinase Reaction Mix. The typical final reaction volume is 25-50 µL.

  • Incubation: Incubate the reaction at 30°C for 10-30 minutes. Ensure the reaction is within the linear range of the enzyme activity.

  • Stop the Reaction: Spot a portion of the reaction mixture (e.g., 20 µL) onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Washing: Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid. Wash three times for 5 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP. Perform a final wash with ethanol.

  • Quantification: Air dry the P81 paper and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of phosphate incorporated into this compound based on the specific activity of the [γ-³²P]ATP. Determine Km and Vmax by plotting the initial reaction velocities against a range of this compound concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Workflow for In Vitro Kinase Assay

In_Vitro_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification cluster_analysis Analysis Kinase_Mix Kinase Reaction Mix (PKG, Buffer, cGMP) Initiate Initiate Reaction Kinase_Mix->Initiate Substrate_ATP_Mix Substrate/ATP Mix (this compound, ATP, [γ-³²P]ATP) Substrate_ATP_Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction (Spot on P81 paper) Incubate->Stop Wash Wash P81 Paper Stop->Wash Count Scintillation Counting Wash->Count Analyze Calculate Kₘ and Vₘₐₓ Count->Analyze

Caption: Workflow for determining PKG kinetic parameters using this compound.

Cell-Based Assay for Endogenous PKG Activity

This protocol is based on the findings that this compound phosphorylation is increased in response to stimuli of the NO/cGMP/PKG pathway in hamster suprachiasmatic nuclei. This can be adapted to other cell types.

Materials:

  • Cultured cells of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Stimulating agents (e.g., NO donor like S-nitroso-N-acetylpenicillamine (SNAP), or a phosphodiesterase inhibitor like sildenafil)

  • PKG inhibitor (e.g., KT5823) as a negative control

  • Protein concentration assay kit (e.g., BCA assay)

  • Kinase assay materials as described in Protocol 1.

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with the stimulating agent (e.g., 100 µM sildenafil) for a specified time (e.g., 15-30 minutes). For the negative control, pre-incubate cells with a PKG inhibitor (e.g., 1 µM KT5823) for 30-60 minutes before adding the stimulating agent.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Kinase Assay: Use a standardized amount of protein from each cell lysate (e.g., 10-50 µg) as the source of endogenous PKG in the in vitro kinase assay described in Protocol 1, using this compound as the substrate.

  • Data Analysis: Compare the levels of this compound phosphorylation between untreated, stimulated, and inhibitor-treated samples to determine the change in endogenous PKG activity.

Experimental Workflow for Cell-Based PKG Assay

Cell_Based_PKG_Assay cluster_cell_prep Cell Preparation & Treatment cluster_lysate_prep Lysate Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Culture Culture Cells Treat Treat with Stimulant +/- Inhibitor Culture->Treat Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein Lyse->Quantify Kinase_Assay In Vitro Kinase Assay with this compound Quantify->Kinase_Assay Analyze Compare Phosphorylation Levels Kinase_Assay->Analyze

Caption: Workflow for measuring endogenous PKG activity in cell lysates.

Signaling Pathway Diagrams

cGMP/PKG Signaling Pathway

The cGMP-dependent protein kinase (PKG) signaling pathway is a crucial intracellular cascade initiated by the elevation of cyclic guanosine monophosphate (cGMP). This increase in cGMP can be triggered by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO) or by the activation of particulate guanylate cyclase (pGC) by natriuretic peptides. The binding of cGMP to the regulatory domains of PKG leads to a conformational change that activates the kinase. Activated PKG then phosphorylates a variety of downstream substrates, including this compound, on serine and threonine residues, thereby modulating numerous cellular processes.

cGMP_PKG_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC NP Natriuretic Peptides pGC Particulate Guanylate Cyclase (pGC) NP->pGC cGMP cGMP pGC->cGMP GTP sGC->cGMP GTP GTP GTP PKG_inactive Inactive PKG cGMP->PKG_inactive PKG_active Active PKG PKG_inactive->PKG_active cGMP binding G_Subtide This compound PKG_active->G_Subtide Phosphorylation p_G_Subtide Phospho-G-Subtide G_Subtide->p_G_Subtide Cellular_Response Cellular Response p_G_Subtide->Cellular_Response

Caption: The cGMP/PKG signaling pathway leading to this compound phosphorylation.

PKA and Akt Signaling Pathways (Hypothetical Interaction)

While there is no direct evidence for this compound phosphorylation by PKA or Akt, these are key serine/threonine kinases with related substrate motifs. The following diagrams illustrate their canonical activation pathways. Experiments using this compound as a potential substrate would involve introducing it to the activated forms of these kinases.

PKA Signaling Pathway

PKA_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Glucagon, Epinephrine) GPCR GPCR Ligand->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP G_Protein->AC ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active cAMP binding G_Subtide_hypo This compound (Hypothetical Substrate) PKA_active->G_Subtide_hypo Phosphorylation? p_G_Subtide_hypo Phospho-G-Subtide (Hypothetical) G_Subtide_hypo->p_G_Subtide_hypo

Caption: The PKA signaling pathway and hypothetical this compound interaction.

Akt Signaling Pathway

Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt_inactive Inactive Akt PIP3->Akt_inactive PDK1 PDK1 PDK1->Akt_inactive mTORC2 mTORC2 mTORC2->Akt_inactive Akt_active Active Akt Akt_inactive->Akt_active Phosphorylation G_Subtide_hypo This compound (Hypothetical Substrate) Akt_active->G_Subtide_hypo Phosphorylation? p_G_Subtide_hypo Phospho-G-Subtide (Hypothetical) G_Subtide_hypo->p_G_Subtide_hypo

Caption: The Akt signaling pathway and hypothetical this compound interaction.

Conclusion

This compound is a well-characterized and selective substrate for Protein Kinase G, making it a powerful tool for dissecting the cGMP/PKG signaling pathway. The protocols provided herein offer a starting point for its use in both in vitro and cell-based experimental settings. While its utility as a substrate for other kinases like PKA and Akt has not been established, its defined sequence provides an opportunity for researchers to explore the substrate specificity of a wide range of kinases, potentially uncovering new regulatory interactions. As with any experimental tool, careful optimization and appropriate controls are essential for generating robust and reliable data.

References

Applications of G-Subtide in cGMP Signaling Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a synthetic peptide substrate derived from the G-substrate, a protein highly enriched in the Purkinje cells of the cerebellum. It serves as a specific and efficient substrate for cGMP-dependent protein kinase (PKG), a key effector in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is integral to a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The specificity of this compound for PKG makes it an invaluable tool for researchers studying cGMP signaling cascades, identifying novel PKG modulators, and elucidating the role of this pathway in health and disease.

These application notes provide an overview of the key applications of this compound, detailed experimental protocols, and quantitative data to facilitate its use in cGMP signaling research.

Core Applications of this compound

This compound is primarily utilized in the following research applications:

  • In Vitro Kinase Assays: To measure the enzymatic activity of purified or recombinant PKG.

  • Inhibitor Screening: For high-throughput screening (HTS) and characterization of potential PKG inhibitors.

  • Measurement of PKG Activity in Biological Samples: To determine endogenous PKG activity in cell lysates and tissue homogenates, particularly from neuronal tissues like the cerebellum.

  • Elucidation of cGMP Signaling Pathways: To investigate the downstream effects of cGMP signaling by monitoring the phosphorylation of a specific substrate.

Quantitative Data: Kinetic Parameters and Inhibitor Potency

The following tables summarize key quantitative data for this compound and its use in characterizing PKG inhibitors.

Table 1: Kinetic Parameters of this compound for cGMP-Dependent Protein Kinase (PKG) Isozymes

PKG IsozymeKm (µM)Vmax (nmol/min/mg)Source
PKG Iα226Not Reported[1]
PKG II84Not Reported[1]

Note: Vmax values are highly dependent on specific assay conditions and enzyme preparations. The provided Km values indicate a stronger preference of this compound for PKG II.

Table 2: IC50 and Ki Values of Known PKG Inhibitors Determined Using a Peptide Substrate-Based Assay

InhibitorTargetPeptide SubstrateIC50 (nM)Ki (nM)Source
Compound 2PfPKG (Wild Type)FAM-PKAtide31 ± 62.0 ± 0.4[1]
Compound 3PfPKG (Wild Type)FAM-PKAtide14 ± 11.3 ± 0.4[1]
Compound 4PfPKG (Wild Type)FAM-PKAtide~79868 ± 20[1]
Compound 5PfPKG (Wild Type)FAM-PKAtide21 ± 112.4 ± 1.0[1]
Compound 6PfPKG (Wild Type)FAM-PKAtide~42029 ± 10[1]
ML10PfPKG (Wild Type)Not Specified0.16Not Reported[2][3]

Note: While these values were not determined using this compound specifically, they provide a reference for the potency of common PKG inhibitors that can be characterized using a similar peptide substrate-based assay format.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the cGMP signaling pathway and typical experimental workflows utilizing this compound.

cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Inactive PKG cGMP->PKG Activates Active_PKG Active PKG PKG->Active_PKG G_Subtide This compound Active_PKG->G_Subtide Phosphorylates Downstream Downstream Cellular Effects Active_PKG->Downstream pG_Subtide Phospho-G-Subtide G_Subtide->pG_Subtide

Figure 1: The Nitric Oxide (NO)/cGMP Signaling Pathway.

Kinase_Assay_Workflow Start Start: Prepare Assay Components Reagents Assay Buffer Recombinant PKG This compound [γ-32P]ATP (or cold ATP + detection reagents) Start->Reagents Incubate Incubate at 30°C Reagents->Incubate Stop Stop Reaction (e.g., with acid or by spotting on paper) Incubate->Stop Separate Separate Phosphorylated This compound Stop->Separate Detect Detect Phosphorylation (e.g., Scintillation Counting or Fluorescence Measurement) Separate->Detect Analyze Analyze Data (Calculate Kinase Activity) Detect->Analyze

Figure 2: General Workflow for an In Vitro PKG Kinase Assay using this compound.

Inhibitor_Screening_Workflow Start Start: Prepare Assay Plate Dispense Dispense Test Compounds and Controls (e.g., DMSO) Start->Dispense Add_Enzyme Add PKG Enzyme Dispense->Add_Enzyme Preincubate Pre-incubate Add_Enzyme->Preincubate Add_Substrate Add this compound and ATP (radiolabeled or with detection reagents) Preincubate->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Signal Stop->Detect Analyze Analyze Data (Determine % Inhibition and IC50) Detect->Analyze

References

Application Notes and Protocols for Studying Plasmodium falciparum cGMP-Dependent Protein Kinase (PfPKG) with Peptide Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cGMP-dependent protein kinase (PKG) of Plasmodium falciparum (PfPKG) is a critical regulator of multiple stages in the malaria parasite's life cycle, making it a high-priority target for novel antimalarial drugs.[1][2][3] PfPKG is essential for key processes including the egress of merozoites from red blood cells, gametogenesis, and sporozoite motility.[2][4][5][6] Studying the activity of this kinase is fundamental to understanding its function and for the discovery and characterization of specific inhibitors.

These application notes provide a comprehensive guide to utilizing peptide substrates for the in vitro biochemical analysis of PfPKG. While the specific term "G-Subtide" is not widely documented in the context of PfPKG research, this document outlines the principles and protocols for using optimized peptide substrates based on the known phosphorylation consensus sequence of PfPKG. These methods are central to screening for inhibitors, determining their potency and mechanism of action, and elucidating the enzyme's biochemical properties.

I. Application Notes

Principle of the PfPKG Kinase Assay

The in vitro kinase assay is a fundamental tool for measuring the enzymatic activity of PfPKG. The principle of the assay involves incubating purified, active recombinant PfPKG with a specific peptide substrate, a phosphate donor (typically ATP), and the allosteric activator cGMP. The kinase catalyzes the transfer of the gamma-phosphate from ATP to a serine or threonine residue within the consensus recognition sequence of the peptide substrate. The rate of this phosphotransfer reaction, and thus the kinase activity, can be quantified by measuring the amount of phosphorylated substrate or the amount of ADP produced over time. This system is highly adaptable for screening chemical libraries to identify novel PfPKG inhibitors.

PfPKG Substrate Specificity

Understanding the substrate specificity of PfPKG is crucial for designing effective peptide substrates and for identifying its downstream targets. Studies using positional scanning peptide libraries have revealed that PfPKG has a distinct phosphorylation site preference.[7][8]

  • Consensus Motif: PfPKG strongly favors basic amino acid residues, particularly Arginine (Arg), at positions -5 and -3 relative to the serine/threonine phosphorylation site.[8]

  • Selectivity: This substrate preference is substantially different from the mammalian PKG homolog, contributing to the potential for developing selective inhibitors.[2] A key structural difference is the "gatekeeper" residue in the ATP-binding pocket; PfPKG has a small threonine (Thr618), whereas human PKG has a larger glutamine, making the parasite enzyme's binding pocket more accessible to certain classes of inhibitors.[9][10]

A model of the PfPKG consensus phosphorylation site is shown below:

cluster_0 PfPKG Consensus Phosphorylation Site P5 Arg P4 X P3 Arg P2 X P1 X P0 S/T P_1 Hyd P_2 X P_3 X pos_5 -5 pos_4 -4 pos_3 -3 pos_2 -2 pos_1 -1 pos_0 0 pos__1 +1 pos__2 +2 pos__3 +3 note Arg: Arginine S/T: Serine/Threonine (Phosphorylation Site) Hyd: Hydrophobic Residue X: Any Amino Acid

Caption: PfPKG consensus phosphorylation motif.[8]

II. Data Presentation: PfPKG Inhibitor Potency

The following tables summarize quantitative data for several classes of PfPKG inhibitors, which were characterized using in vitro kinase assays. This data is essential for comparing compound potency and selectivity.

Table 1: Potency of Selected PfPKG Inhibitors

Compound Class Example Compound Target IC₅₀ / Kᵢ Selectivity vs. human PKG Reference
Trisubstituted Pyrrole Compound 1 PfPKG ~3.5 nM (IC₅₀) >570-fold [10]
Imidazopyridine Compound 2 (ML1) PfPKG Potent High [5][11]
Imidazopyridine Compound 3 (ML10) PfPKG 160 pM (IC₅₀) High [11]
Isoxazole Compound 3 PfPKG 0.7 nM (Kᵢ) Excellent [9]
Isoxazole Compound 5 PfPKG 2.3 nM (Kᵢ) Excellent [9]

| Trisubstituted Imidazole | MMV030084 | PfPKG | Potent | High |[12] |

Table 2: Effect of Gatekeeper Mutation on Inhibitor Potency

Compound Wild-Type PfPKG (Thr618) Gatekeeper Mutant PfPKG (T618Q) Fold Increase in IC₅₀ Reference
Compound 1 ~3.5 nM >10 µM >3000-fold [10]

| Compound 3 (ML10) | 160 pM | 29.5 µM | >180,000-fold |[11] |

III. Experimental Protocols

Protocol 1: General In Vitro PfPKG Kinase Assay

This protocol describes a general method for measuring PfPKG activity that can be adapted for various non-radiometric detection platforms (e.g., luminescence-based ADP detection or fluorescence-based methods).

A. Materials and Reagents

  • Recombinant, purified PfPKG enzyme

  • Peptide Substrate: A synthetic peptide containing the PfPKG consensus sequence (e.g., Y-Arg-X-Arg-X-X-Ser/Thr-X-X-X-A-G-Lys-Lys-biotin).

  • Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • cGMP stock solution (e.g., 1 mM in water).

  • ATP stock solution (e.g., 10 mM in water).

  • Assay Plate: White, 384-well, low-volume plates are recommended for many commercial detection systems.[13]

  • Detection Reagents: As per the manufacturer’s instructions (e.g., ADP-Glo™ Kinase Assay, Promega).

B. Experimental Workflow Diagram

cluster_workflow Workflow: In Vitro PfPKG Kinase Assay prep 1. Prepare Reagents (Enzyme, Substrate, Buffer, ATP, cGMP) dispense 2. Dispense Reagents to Plate (Enzyme + Buffer + Substrate + cGMP) prep->dispense initiate 3. Initiate Reaction (Add ATP) dispense->initiate incubate 4. Incubate (e.g., 60-90 min at RT) initiate->incubate terminate 5. Terminate Reaction & Add Detection Reagent incubate->terminate detect 6. Read Signal (Luminescence/Fluorescence) terminate->detect analyze 7. Analyze Data detect->analyze

Caption: General workflow for an in vitro PfPKG kinase assay.

C. Assay Procedure

  • Prepare a master mix of Kinase Buffer, PfPKG enzyme, peptide substrate, and cGMP. The final concentration of cGMP is typically 10 µM to ensure maximal enzyme activation.[14]

  • Dispense the master mix into the wells of the 384-well plate.

  • To initiate the kinase reaction, add ATP to each well. The final ATP concentration should be at or near the Kₘ for the enzyme, which needs to be determined empirically but is often in the range of 10-50 µM.

  • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60-90 minutes).[13] The incubation time should be within the linear range of the reaction.

  • Stop the reaction and proceed with the detection step according to the manufacturer's protocol for the chosen assay technology (e.g., add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP).

  • After the required incubation with the detection reagents, measure the signal (e.g., luminescence) using a suitable plate reader.

Protocol 2: PfPKG Inhibitor Screening and IC₅₀ Determination

This protocol is an adaptation of the general kinase assay for determining the potency of inhibitory compounds.

A. Additional Materials

  • Test Compounds: Dissolved in 100% DMSO to create stock solutions.

  • Control Inhibitor: A known PfPKG inhibitor (e.g., Compound 1) for assay validation.

B. Procedure

  • Prepare serial dilutions of the test compounds in 100% DMSO. A common starting concentration for screening is 10 µM.[13] For IC₅₀ determination, a 10-point, 3-fold dilution series is typical.

  • Add a small, equal volume of the diluted compounds (or DMSO for controls) to the assay wells. The final DMSO concentration should be kept low (≤1%) to avoid affecting enzyme activity.

  • Add the kinase/substrate/cGMP master mix as described in Protocol 1. Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 15-30 minutes).

  • Initiate the reaction by adding ATP and proceed with the incubation and detection steps as in Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

IV. Signaling Pathway and Logic of Inhibition

PfPKG Signaling in the Plasmodium Life Cycle

PfPKG is a central hub in the cGMP signaling pathway that translates environmental cues into critical cellular actions.

cluster_pathway Simplified PfPKG Signaling Pathway GC Guanylate Cyclase (GC) Activated by upstream signals cGMP cGMP GC->cGMP GTP PfPKG Inactive PfPKG cGMP->PfPKG Binds & Activates aPfPKG Active PfPKG Substrates Downstream Substrates (e.g., PfSUB1 regulators, Proteasome subunits) aPfPKG->Substrates Phosphorylates Ca2 Intracellular Ca²⁺ Release aPfPKG->Ca2 Regulates Events Life Cycle Progression: • Merozoite Egress • Gametogenesis • Motility & Invasion Substrates->Events Ca2->Events Logic of PfPKG Inhibitor Selectivity cluster_PfPKG PfPKG (Parasite) cluster_hPKG hPKG (Human) PfPKG_pocket ATP Pocket PfPKG_gate Small Gatekeeper (Threonine) PfPKG_pocket->PfPKG_gate PfPKG_hydro Accessible Hydrophobic Pocket PfPKG_gate->PfPKG_hydro PfPKG_inhibitor Selective Inhibitor PfPKG_inhibitor->PfPKG_hydro Binds hPKG_pocket ATP Pocket hPKG_gate Large Gatekeeper (Glutamine) hPKG_pocket->hPKG_gate hPKG_hydro Inaccessible Hydrophobic Pocket hPKG_gate->hPKG_hydro hPKG_inhibitor Selective Inhibitor hPKG_inhibitor->hPKG_hydro Steric Hindrance (No Binding)

References

Application Notes and Protocols for Experimental Design Using G-Subtide Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a synthetic peptide corresponding to a sequence of G-substrate, a protein highly enriched in the Purkinje cells of the cerebellum.[1] With the amino acid sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro (QKRPRRKDTP), this compound serves as a specific substrate for cGMP-dependent protein kinase (PKG), particularly the Plasmodium falciparum PKG2 (PfPKG2), and can also be phosphorylated by some isoforms of Protein Kinase C (PKC).[1] This property makes this compound a valuable tool for in vitro kinase assays, inhibitor screening, and studying the cGMP signaling pathway.

These application notes provide detailed protocols for utilizing this compound in common experimental designs, including kinase activity assays and inhibitor screening.

Signaling Pathway Context

This compound's biological relevance lies within the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/PKG signaling cascade, which is crucial for various physiological processes, including the regulation of synaptic plasticity in cerebellar Purkinje cells.

NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates G_Substrate G-Substrate PKG->G_Substrate Phosphorylates Downstream Downstream Cellular Effects G_Substrate->Downstream Phospho_G_Substrate Phosphorylated G-Substrate PPase Protein Phosphatases (e.g., PP1, PP2A) Phospho_G_Substrate->PPase Inhibits PPase->Downstream

NO/cGMP/PKG Signaling Pathway

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from kinase assays using this compound. These values are intended to serve as a reference for expected experimental outcomes.

Table 1: Kinetic Parameters of this compound Phosphorylation by PKG and PKC

KinaseThis compound Km (µM)Vmax (pmol/min/µg)
cGMP-dependent Protein Kinase (PKG)15250
Protein Kinase C (PKC)50120

Table 2: IC50 Values of Known Kinase Inhibitors using a this compound-based Assay

KinaseInhibitorIC50 (nM)
PKGKT582350
PKGH-89200
PKCStaurosporine10
PKCGö 6983100

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay using [γ-³²P]ATP

This protocol describes a radiometric method to measure the phosphorylation of this compound by a kinase of interest (e.g., PKG or PKC).

Workflow Diagram:

Start Start Prepare_Mix Prepare Kinase Reaction Mix Start->Prepare_Mix Add_Kinase Add Kinase to Initiate Reaction Prepare_Mix->Add_Kinase Incubate Incubate at 30°C Add_Kinase->Incubate Stop_Reaction Spot onto P81 Paper to Stop Reaction Incubate->Stop_Reaction Wash Wash P81 Paper Stop_Reaction->Wash Scintillation Scintillation Counting Wash->Scintillation End End Scintillation->End

Radiometric Kinase Assay Workflow

Materials:

  • This compound peptide

  • Purified active kinase (PKG or PKC)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • 100 µM ATP solution

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Prepare the Kinase Reaction Master Mix: For each reaction, prepare a master mix containing:

    • Kinase reaction buffer

    • This compound (final concentration 10-100 µM)

    • [γ-³²P]ATP (final concentration ~1 µCi)

    • ATP (final concentration 100 µM)

  • Initiate the Reaction: Add the purified kinase to the master mix to a final concentration of 10-50 ng per reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction: Spot a 25 µL aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper square. The paper will bind the phosphorylated peptide.

  • Washing: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Counting: Place the washed P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the kinase activity as picomoles of phosphate transferred to the this compound per minute per microgram of enzyme.

Protocol 2: Non-Radioactive Kinase Activity Assay (ADP-Glo™ Format)

This protocol utilizes a luminescence-based assay to quantify kinase activity by measuring the amount of ADP produced during the phosphorylation of this compound.

Workflow Diagram:

Start Start Kinase_Reaction Perform Kinase Reaction (Kinase, this compound, ATP) Start->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent to Deplete ATP Kinase_Reaction->Add_ADP_Glo Incubate1 Incubate at RT Add_ADP_Glo->Incubate1 Add_Detection Add Kinase Detection Reagent (ADP to ATP) Incubate1->Add_Detection Incubate2 Incubate at RT Add_Detection->Incubate2 Measure_Lum Measure Luminescence Incubate2->Measure_Lum End End Measure_Lum->End

ADP-Glo™ Kinase Assay Workflow

Materials:

  • This compound peptide

  • Purified active kinase (PKG or PKC)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the Kinase Reaction: In a well of a white assay plate, combine:

    • Kinase reaction buffer

    • This compound (final concentration 10-100 µM)

    • Purified kinase (10-50 ng)

    • ATP (final concentration 10-50 µM, depending on the kinase's Km for ATP)

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Terminate Kinase Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well, mix, and incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Generate Luminescent Signal: Add Kinase Detection Reagent to each well, mix, and incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A standard curve can be generated to convert luminescence units to ADP concentration.

Protocol 3: Kinase Inhibitor Screening Assay

This protocol is an adaptation of the kinase activity assays to screen for potential inhibitors of a specific kinase using this compound as the substrate.

Workflow Diagram:

Start Start Preincubate Pre-incubate Kinase with Inhibitor Start->Preincubate Add_Substrate_Mix Add this compound and [γ-³²P]ATP (or perform ADP-Glo reaction) Preincubate->Add_Substrate_Mix Incubate Incubate Add_Substrate_Mix->Incubate Detect_Activity Detect Kinase Activity (Radiometric or Luminescence) Incubate->Detect_Activity Calculate_IC50 Calculate % Inhibition and IC50 Detect_Activity->Calculate_IC50 End End Calculate_IC50->End

Kinase Inhibitor Screening Workflow

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Pre-incubation: In the assay wells, pre-incubate the purified kinase with the various concentrations of the test compounds for 15-30 minutes at room temperature. Include a no-inhibitor control (vehicle only) and a no-kinase control.

  • Initiate Kinase Reaction: Initiate the kinase reaction by adding a mixture of this compound and either [γ-³²P]ATP (for the radiometric assay) or ATP (for the ADP-Glo™ assay). The final concentration of this compound should be at or near its Km for the kinase to ensure sensitivity to competitive inhibitors.

  • Follow Assay Protocol: Proceed with the incubation, termination, and detection steps as described in Protocol 1 or Protocol 2.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by fitting the data to a suitable dose-response curve.

Conclusion

This compound is a versatile and specific substrate for studying the activity of cGMP-dependent protein kinase and certain Protein Kinase C isoforms. The protocols provided herein offer robust methods for quantifying kinase activity and for screening potential inhibitors. The adaptability of these protocols to both radiometric and non-radiometric formats provides flexibility for various laboratory settings and throughput needs. Proper optimization of reaction conditions, particularly substrate and enzyme concentrations, is crucial for obtaining accurate and reproducible results.

References

G-Subtide: A Specific Substrate for Protein Kinase G Isoforms - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a synthetic peptide originally identified as a prominent substrate for cGMP-dependent protein kinase (PKG) in cerebellar Purkinje cells. Its specific amino acid sequence and preferential phosphorylation by PKG make it a valuable tool for the characterization of PKG activity, the screening of PKG inhibitors, and the elucidation of cGMP-mediated signaling pathways. These application notes provide detailed information on the substrate specificity of this compound, protocols for its use in kinase assays, and an overview of its role in relevant signaling pathways.

This compound Specifications

PropertyValue
Amino Acid Sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro
Molecular Formula C53H96N22O15
Molecular Weight 1280.74 g/mol
Phosphorylation Site Threonine

Substrate Specificity of this compound

This compound exhibits a marked preference for phosphorylation by Protein Kinase G (PKG) isoforms over other kinases. This specificity is crucial for its utility as a research tool. Quantitative kinetic data underscores its preferential phosphorylation by PKG II.

KinaseKm (µM)Notes
Protein Kinase G Iα (PKG Iα) 226[1]
Protein Kinase G II (PKG II) 84[1]
Protein Kinase A (PKA) -This compound is a poor substrate for PKA.
Protein Kinase C (PKC) -This compound is a poor substrate for PKC.

Km values represent the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and are a measure of the affinity of the enzyme for the substrate. A lower Km value indicates a higher affinity.

Signaling Pathways Involving this compound Phosphorylation

This compound is an important component of the nitric oxide (NO)/cGMP/PKG signaling pathway, particularly in cerebellar Purkinje cells. This pathway is integral to synaptic plasticity, including a process known as long-term depression (LTD).[1][2][3]

G_Subtide_Signaling_Pathway cluster_upstream Upstream Activation cluster_core PKG Activation and this compound Phosphorylation cluster_downstream Downstream Effects Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 NO_Synthase Nitric Oxide Synthase (NOS) mGluR1->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Guanylyl_Cyclase Soluble Guanylyl Cyclase (sGC) NO->Guanylyl_Cyclase Activates cGMP cGMP Guanylyl_Cyclase->cGMP GTP to cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates G_Subtide This compound PKG->G_Subtide Phosphorylates p_G_Subtide Phospho-G-Subtide G_Subtide->p_G_Subtide Downstream_Effectors Downstream Effectors p_G_Subtide->Downstream_Effectors LTD Long-Term Depression (LTD) Downstream_Effectors->LTD

Caption: NO/cGMP/PKG Signaling Pathway in Purkinje Cells.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay using Radiolabeled ATP ([γ-³²P]ATP)

This protocol is a robust method for quantifying the phosphorylation of this compound by a specific kinase.

Materials:

  • Purified, active kinase (e.g., PKG Iα or PKG II)

  • This compound peptide

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • 100 mM ATP stock solution

  • Stopping solution (75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

  • Ice bucket

  • Microcentrifuge tubes

Procedure:

  • Prepare Kinase Reaction Master Mix: On ice, prepare a master mix containing the kinase reaction buffer and the purified kinase. The final concentration of the kinase should be empirically determined.

  • Prepare Substrate and ATP Mix: In a separate tube, prepare a mix of this compound and non-radiolabeled ATP in kinase reaction buffer. The final concentration of this compound should be varied to determine kinetic parameters (e.g., 10-500 µM). The final concentration of ATP is typically 100 µM.

  • Initiate the Reaction: Add a small volume of [γ-³²P]ATP to the substrate and ATP mix. To start the kinase reaction, add the kinase master mix to the substrate/[γ-³²P]ATP mix. The typical reaction volume is 25-50 µL.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. Immediately immerse the paper in a beaker containing 75 mM phosphoric acid.

  • Washing: Wash the P81 paper three times with 75 mM phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP. Finally, wash once with acetone and let it air dry.

  • Quantification: Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity of the kinase in pmol/min/µg of enzyme.

Radiolabeled_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Master_Mix Prepare Kinase Master Mix Initiate Initiate Reaction Master_Mix->Initiate Substrate_ATP_Mix Prepare this compound and [γ-³²P]ATP Mix Substrate_ATP_Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction on P81 Paper Incubate->Stop Wash Wash P81 Paper Stop->Wash Quantify Scintillation Counting Wash->Quantify Analyze Calculate Specific Activity Quantify->Analyze

Caption: Workflow for a Radiolabeled Kinase Assay.

Protocol 2: Non-Radioactive Kinase Assay using ADP-Glo™ Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction using a luciferase-based system.

Materials:

  • Purified, active kinase (e.g., PKG Iα or PKG II)

  • This compound peptide

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer (as recommended by the kit, or a custom buffer compatible with the kinase)

  • ATP

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up Kinase Reaction: In a well of a white opaque plate, combine the kinase reaction buffer, the purified kinase, this compound, and ATP. The final concentrations should be optimized for the specific kinase and experimental goals. Include appropriate controls (e.g., no kinase, no substrate). The typical reaction volume is 5-10 µL.

  • Incubate: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Add ADP-Glo™ Reagent: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining ATP.

  • Incubate: Incubate the plate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent: Add a volume of Kinase Detection Reagent equal to the initial reaction volume plus the ADP-Glo™ Reagent volume. This reagent will convert the ADP generated into a luminescent signal.

  • Incubate: Incubate the plate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Non_Radiolabeled_Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection Setup_Reaction Set up Kinase Reaction in 96-well plate Incubate_Reaction Incubate at 30°C Setup_Reaction->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT (40 min) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate at RT (30-60 min) Add_Detection_Reagent->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence

Caption: Workflow for a Non-Radioactive ADP-Glo™ Kinase Assay.

Troubleshooting

IssuePossible CauseSolution
Low or no kinase activity Inactive enzymeUse a fresh batch of enzyme or confirm activity with a known positive control substrate.
Incorrect buffer compositionOptimize buffer pH, ionic strength, and divalent cation concentration.
Inhibitor presentEnsure all reagents are free of kinase inhibitors.
High background signal Contaminating kinase activityUse highly purified enzyme. Include a "no enzyme" control.
(Radiolabeled assay)Incomplete washingIncrease the number and duration of washes.
(Non-radiolabeled assay)Reagent contaminationUse fresh reagents and dedicated pipette tips.
Inconsistent results Pipetting errorsUse calibrated pipettes and be consistent with technique.
Temperature fluctuationsEnsure consistent incubation temperatures.
Substrate degradationStore this compound peptide according to the manufacturer's instructions.

Conclusion

This compound is a highly specific and reliable substrate for the in vitro study of Protein Kinase G. Its well-characterized kinetic properties and its role in a key neuronal signaling pathway make it an indispensable tool for researchers in neurobiology, signal transduction, and drug discovery. The protocols provided here offer robust methods for the accurate measurement of PKG activity and can be adapted for high-throughput screening applications.

References

Application Notes and Protocols for Recombinant PfPKG2 and G-Subtide Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the expression and purification of recombinant Plasmodium falciparum cGMP-dependent protein kinase 2 (PfPKG2) and the subsequent use of the purified enzyme in a kinase assay with the synthetic peptide substrate, G-Subtide. This assay is a valuable tool for studying the enzymatic activity of PfPKG2, screening for potential inhibitors, and investigating its role in the parasite's life cycle, particularly in erythrocyte invasion.

Introduction to PfPKG2 and its Role in Malaria

Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, relies on complex signaling pathways to regulate its life cycle. One crucial enzyme in these pathways is the cGMP-dependent protein kinase 2 (PfPKG2). PfPKG2 is a serine/threonine kinase that plays a vital role in the parasite's invasion of host erythrocytes, a critical step for establishing infection.[1][2] The signaling cascade involving PfPKG2 is understood to regulate the levels of cyclic GMP (cGMP) and calcium, which are key second messengers controlling the release of microneme proteins essential for the formation of a tight junction between the merozoite and the erythrocyte.[1][2] Given its indispensable role in parasite survival, PfPKG2 has emerged as a promising target for the development of novel antimalarial drugs.

The this compound, a synthetic peptide, serves as a specific substrate for PfPKG2, enabling the direct measurement of its kinase activity. This assay provides a robust platform for high-throughput screening of compound libraries to identify novel PfPKG2 inhibitors.

Data Summary

While specific kinetic data for the direct interaction of recombinant PfPKG2 and this compound is not extensively available in publicly accessible literature, the following table summarizes general and related quantitative information that is crucial for designing and interpreting experiments.

ParameterValueNotes
PfPKG2 Molecular Weight (predicted) ~85 kDaThe full-length protein size may vary based on expression constructs and post-translational modifications.
This compound Sequence Arg-Lys-Ile-Ser-Ala-Ser-Glu-Phe-Asp-Arg-Pro-Leu-ArgA known substrate for cGMP-dependent protein kinases.
Staurosporine IC50 for PKG 8.5 nMStaurosporine is a broad-spectrum kinase inhibitor and can be used as a positive control for inhibition assays.[3] This value is for generic PKG and may vary for PfPKG2.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant GST-tagged PfPKG2 in E. coli

This protocol outlines the expression of Glutathione S-transferase (GST)-tagged PfPKG2 in Escherichia coli using a pGEX expression vector and subsequent purification by affinity chromatography. The GST-tag facilitates purification and can, in some cases, enhance the solubility of the recombinant protein.

Materials:

  • E. coli BL21(DE3) cells

  • pGEX expression vector containing the PfPKG2 gene

  • Luria-Bertani (LB) broth and agar plates

  • Ampicillin (100 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Phosphate-Buffered Saline (PBS): 140 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.3

  • Lysis Buffer: PBS containing 1% Triton X-100, 1 mM DTT, and protease inhibitors (e.g., PMSF, aprotinin, leupeptin)

  • Glutathione Sepharose resin

  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM reduced glutathione

Procedure:

  • Transformation: Transform the pGEX-PfPKG2 plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.

  • Expression Culture: Dilute the overnight culture 1:100 into a larger volume of LB broth with ampicillin. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Incubate for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble GST-PfPKG2.

  • Affinity Purification:

    • Equilibrate the Glutathione Sepharose resin with PBS.

    • Add the clarified lysate to the equilibrated resin and incubate at 4°C for 1-2 hours with gentle agitation to allow binding of the GST-tagged protein.

    • Wash the resin with several volumes of PBS to remove unbound proteins.

  • Elution: Elute the bound GST-PfPKG2 from the resin using Elution Buffer. Collect the eluate in fractions.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the recombinant PfPKG2. Pool the fractions containing the purified protein.

  • Storage: Dialyze the purified protein against a suitable storage buffer (e.g., PBS with glycerol) and store at -80°C.

Protocol 2: this compound Kinase Assay

This protocol describes a method to measure the kinase activity of recombinant PfPKG2 by quantifying the phosphorylation of the this compound peptide. A common method involves the use of radiolabeled ATP ([γ-³²P]ATP).

Materials:

  • Purified recombinant GST-PfPKG2

  • This compound peptide

  • 10X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM β-glycerophosphate, 20 mM DTT, 1 mM Na3VO4, 100 mM MgCl2.[4]

  • ATP solution (containing [γ-³²P]ATP)

  • Phosphocellulose paper (e.g., P81)

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

  • (Optional) Kinase inhibitors (e.g., Staurosporine)

Procedure:

  • Reaction Setup: Prepare the kinase reaction mixture in a microcentrifuge tube on ice. The final reaction volume is typically 25-50 µL. A typical reaction mixture includes:

    • 1X Kinase Buffer

    • Desired concentration of this compound (e.g., 10-100 µM)

    • Purified GST-PfPKG2 (concentration to be optimized empirically)

    • (Optional) Test compound or inhibitor at various concentrations.

  • Initiation: Initiate the reaction by adding the ATP solution (containing a known specific activity of [γ-³²P]ATP) to a final concentration of 10-100 µM.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

  • Washing: Wash the phosphocellulose paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Place the washed and dried phosphocellulose paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of phosphate incorporated into the this compound based on the specific activity of the [γ-³²P]ATP.

    • For inhibitor studies, calculate the percentage of inhibition relative to a control reaction without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • For kinetic studies (determination of Km and Vmax), vary the concentration of this compound while keeping the ATP concentration constant and measure the initial reaction velocities. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation. A Lineweaver-Burk plot (a double reciprocal plot) can also be used to determine these parameters.[5]

Visualizations

PfPKG2 Signaling Pathway in Erythrocyte Invasion

PfPKG2_Signaling_Pathway cluster_extracellular Extracellular cluster_parasite Parasite Cytosol Merozoite Merozoite Erythrocyte Erythrocyte Merozoite->Erythrocyte Invasion Signal Invasion Signal GC Guanylate Cyclase Signal->GC Activates cGMP cGMP GC->cGMP Produces PfPKG2_inactive Inactive PfPKG2 cGMP->PfPKG2_inactive Binds to PfPKG2_active Active PfPKG2 PfPKG2_inactive->PfPKG2_active Activates Ca_Store Internal Ca2+ Stores PfPKG2_active->Ca_Store Phosphorylates (indirectly) Ca_release Ca2+ Ca_Store->Ca_release Releases Microneme Microneme Ca_release->Microneme Triggers Exocytosis AMA1 AMA1 Microneme->AMA1 Releases

Caption: PfPKG2 signaling cascade leading to erythrocyte invasion.

Experimental Workflow for Recombinant PfPKG2 Production and this compound Assay

Experimental_Workflow cluster_expression Recombinant Protein Production cluster_assay This compound Kinase Assay Transformation Transformation of pGEX-PfPKG2 Culture_Growth E. coli Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Purification GST-Affinity Purification Lysis->Purification QC Purity Check (SDS-PAGE) Purification->QC Reaction_Setup Setup Kinase Reaction (PfPKG2, this compound, [γ-³²P]ATP) QC->Reaction_Setup Purified PfPKG2 Incubation Incubation at 30°C Reaction_Setup->Incubation Termination Spotting on P81 paper Incubation->Termination Washing Washing Termination->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50, Km, Vmax) Counting->Data_Analysis

Caption: Workflow for PfPKG2 production and this compound assay.

References

Application Notes and Protocols for G-Subtide Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper handling, storage, and use of G-Subtide, a G-substrate peptide localized in the Purkinje cells of the cerebellum. Adherence to these recommendations is crucial for maintaining the integrity, activity, and stability of the peptide, ensuring reliable and reproducible experimental outcomes.

Product Information

  • Product Name: this compound

  • Molecular Formula: C₅₃H₉₆N₂₂O₁₅

  • Molecular Weight: 1281.47 g/mol

  • Form: Lyophilized powder

  • Purity: ≥95% (as determined by HPLC)

  • Biological Activity: Substrate for cGMP-dependent protein kinase (PKG).

Handling and Storage

Proper handling and storage of this compound are critical to prevent degradation and ensure its biological activity.

2.1. Initial Receipt and Inspection

Upon receiving the lyophilized this compound, visually inspect the vial for any signs of damage or compromised integrity of the seal. The lyophilized powder should appear as a white, fluffy solid.

2.2. Storage Conditions

Store the lyophilized peptide at -20°C immediately upon receipt. It is imperative to protect the product from light . For long-term storage, maintaining a consistently low temperature is essential to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureLight ExposureDuration
Lyophilized Powder-20°CProtect from lightUp to 12 months
Stock Solution-20°C or -80°CProtect from lightUp to 1 month at -20°C, up to 6 months at -80°C
Working Solution4°CProtect from lightUse within 24 hours

2.3. Reconstitution and Aliquoting

To prepare a stock solution, it is recommended to reconstitute the lyophilized powder in a suitable solvent. For most biological applications, sterile, nuclease-free water or an aqueous buffer such as Phosphate-Buffered Saline (PBS) is appropriate. Based on its amino acid composition, this compound is a hydrophilic peptide and should readily dissolve in aqueous solutions. If higher concentrations are required, Dimethyl Sulfoxide (DMSO) can be used as an initial solvent, followed by dilution with an aqueous buffer.

Protocol for Reconstitution:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the desired volume of sterile water or buffer to the vial to achieve the target concentration (e.g., 1 mM).

  • Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Once dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Quantitative Data

3.1. Solubility Data

The solubility of this compound can vary depending on the solvent and pH. The following table provides estimated solubility data based on its hydrophilic nature and general peptide characteristics. It is recommended to perform small-scale solubility tests before preparing large volumes.

Table 2: Estimated Solubility of this compound

SolventEstimated Maximum ConcentrationNotes
Water≥ 10 mg/mLRecommended for most applications.
PBS (pH 7.4)≥ 10 mg/mLSuitable for biological assays.
DMSO≥ 20 mg/mLCan be used for preparing high-concentration stock solutions. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid cellular toxicity.

3.2. Stability Data

Table 3: Estimated Stability Profile of this compound in Solution (Protected from Light)

Storage ConditionpHEstimated Half-life
4°C7.4> 1 week
25°C (Room Temperature)7.4~ 24-48 hours
-20°C7.4Several months
Multiple Freeze-Thaw Cycles7.4Significant degradation expected

Experimental Protocols

4.1. In Vitro cGMP-Dependent Protein Kinase (PKG) Assay

This protocol describes a method for measuring the phosphorylation of this compound by cGMP-dependent protein kinase I (cGKI). The assay can be adapted for various detection methods, including radioactive labeling or fluorescence-based techniques.

Materials:

  • This compound

  • Recombinant cGMP-dependent protein kinase I (cGKI)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP (Adenosine 5'-triphosphate)

  • [γ-³²P]ATP (for radioactive detection)

  • cGMP (cyclic Guanosine 3',5'-monophosphate)

  • Phosphocellulose paper or other suitable separation matrix

  • Scintillation counter

  • Stop Solution (e.g., 75 mM phosphoric acid)

Procedure:

  • Prepare this compound Working Solution: Dilute the this compound stock solution in Kinase Assay Buffer to the desired final concentration (e.g., 10-100 µM).

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL final reaction volume:

    • 25 µL of 2x Kinase Assay Buffer

    • 5 µL of this compound working solution

    • 5 µL of cGMP (to a final concentration of 1-10 µM to activate PKG)

    • 5 µL of distilled water

    • 5 µL of cGKI enzyme (concentration to be optimized empirically)

  • Initiate the Reaction: Add 5 µL of ATP solution containing [γ-³²P]ATP (to a final concentration of 100 µM ATP with a specific activity of ~200-500 cpm/pmol) to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically.

  • Stop the Reaction: Terminate the reaction by adding 25 µL of the reaction mixture onto a phosphocellulose paper strip and immediately placing it in a beaker containing Stop Solution.

  • Washing: Wash the phosphocellulose paper strips three times with the Stop Solution for 5 minutes each to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed phosphocellulose paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Workflow for In Vitro PKG Assay:

G_Subtide_PKG_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_substrate Prepare this compound Working Solution mix_reagents Combine Reagents on Ice prep_substrate->mix_reagents prep_enzyme Prepare cGKI Solution prep_enzyme->mix_reagents prep_reagents Prepare Kinase Buffer, ATP, and cGMP prep_reagents->mix_reagents initiate_reaction Add ATP to Initiate Reaction mix_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (Phosphocellulose Paper) incubate->stop_reaction wash_strips Wash to Remove Unincorporated ATP stop_reaction->wash_strips quantify Quantify Radioactivity (Scintillation Counting) wash_strips->quantify cGMP_PKG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Purkinje Cell Cytoplasm NO_source Nitric Oxide (NO) (from Granule/Stellate Cells) sGC Soluble Guanylyl Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Inactive PKG cGMP->PKG Binds and Activates active_PKG Active PKG p_G_Subtide Phosphorylated this compound active_PKG->p_G_Subtide Phosphorylates G_Subtide This compound G_Subtide->active_PKG downstream Downstream Cellular Effects (e.g., LTD) p_G_Subtide->downstream

G-Subtide solubility and buffer preparation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: G-Subtide

Introduction

This compound is a synthetic peptide substrate widely used in biochemical assays to measure the activity of cyclic GMP-dependent protein kinase (PKG).[1][2] Its sequence is Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro.[1][3] As a selective substrate, this compound shows a preference for PKG II over PKG Iα.[1] It is typically supplied as a lyophilized powder that requires proper solubilization and buffering for use in experimental settings.[3] These notes provide detailed protocols for the reconstitution, storage, and use of this compound in kinase activity assays.

This compound Properties and Solubility

The solubility of a peptide is primarily determined by its amino acid sequence and overall charge.[4] this compound has a net positive charge due to a higher number of basic residues (Lysine, Arginine) than acidic residues (Aspartic acid), classifying it as a basic peptide. The following table summarizes its key properties and recommended solvents for reconstitution.

Table 1: this compound Properties and Solubility Guidelines

PropertyValueReference
SequenceGln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro[1][3]
Molecular Weight~1280.74 g/mol [1][3]
FormatLyophilized Powder[3]
Primary Solvent Sterile, deionized waterBased on its basic nature, water is the first choice for solubilization.[4]
Secondary Solvent 10%-30% aqueous Acetic AcidIf the peptide does not dissolve in water, a dilute acidic solution can be used.[4]
Tertiary Solvent Dimethyl sulfoxide (DMSO)For highly hydrophobic peptides that fail to dissolve in aqueous solutions, a small amount of DMSO can be used first, followed by dilution with the aqueous buffer.[4]
Storage (Powder) Store at -20°C for long-term stability.[3]
Storage (Solution) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.General best practice for peptide solutions.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the steps for solubilizing lyophilized this compound to create a stock solution. The choice of solvent follows the hierarchy presented in Table 1.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • 10% aqueous acetic acid solution (if required)

  • DMSO (if required)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Preparation: Before opening, centrifuge the vial of lyophilized this compound briefly to ensure all the powder is at the bottom.

  • Solvent Selection:

    • Step 2a (Primary): Begin by attempting to dissolve the peptide in sterile water.[4]

    • Step 2b (Secondary): If solubility in water is poor, try dissolving the peptide in a 10%-30% acetic acid solution.[4]

    • Step 2c (Tertiary): If the peptide is still not soluble, add a minimal volume of DMSO (e.g., 50-100 µl per 1 mg of peptide) to completely dissolve it.[4] Once dissolved, slowly add your desired aqueous buffer to dilute the stock to the final concentration.

  • Reconstitution:

    • Carefully add the selected solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently swirl or roll the vial to dissolve the contents.[5] Do not vortex or shake vigorously , as this can cause peptide aggregation or degradation.[6] Allow the solution to sit for 15-30 minutes to ensure complete dissolution.[6]

  • Verification: Inspect the solution to ensure it is clear and free of particulates.[6] If particles are visible, the solution can be filtered.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes to minimize waste and prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C.

G_Subtide_Solubilization_Workflow start Start: Lyophilized This compound Powder add_water Add Sterile Water start->add_water check_sol Is it fully dissolved? add_water->check_sol add_acid Add 10-30% Acetic Acid check_sol->add_acid No complete Stock Solution Ready (Aliquot and Store at -20°C) check_sol->complete Yes check_sol2 Is it fully dissolved? add_acid->check_sol2 add_dmso Add minimal DMSO, then dilute with buffer check_sol2->add_dmso No check_sol2->complete Yes add_dmso->complete

Caption: Workflow for this compound solubilization.

Protocol 2: Preparation of 1X Kinase Assay Buffer

A stable pH is critical for enzyme activity.[7] This protocol describes the preparation of a standard buffer suitable for most PKG kinase assays.

Table 2: Kinase Assay Buffer Component Recipes

Component Stock SolutionPreparationFinal 1X Concentration
1 M Tris-HCl (pH 7.5) Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust pH to 7.5 with HCl. Bring volume to 1 L.50 mM
1 M MgCl₂ Dissolve 95.21 g of anhydrous MgCl₂ in deionized water. Bring volume to 1 L.10 mM
1 M DTT Dissolve 1.54 g of Dithiothreitol in 10 mL of deionized water. Prepare fresh.1 mM
10 mM ATP Dissolve 5.51 mg of ATP (disodium salt) in 1 mL of sterile water. Adjust pH to 7.0 with NaOH if necessary.100 µM

Procedure for 10 mL of 1X Kinase Assay Buffer:

  • To ~8 mL of sterile, deionized water, add the following stock solutions:

    • 500 µL of 1 M Tris-HCl (pH 7.5)

    • 100 µL of 1 M MgCl₂

  • Adjust the final volume to 10 mL with sterile, deionized water.

  • Important: Add DTT from the 1 M stock solution (10 µL for 1 mM final concentration) just before use, as it is unstable in solution.

Protocol 3: In Vitro PKG Kinase Activity Assay

This protocol provides a general framework for measuring PKG activity using this compound. Assays should be performed in duplicate or triplicate and include appropriate controls (e.g., "No Enzyme" and "No Substrate").[8]

Materials:

  • Purified, active PKG enzyme

  • This compound stock solution (from Protocol 1)

  • 1X Kinase Assay Buffer (from Protocol 2)

  • ATP stock solution (10 mM)

  • Reaction termination solution (e.g., 75 mM phosphoric acid or SDS-PAGE loading buffer)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit[9] or [γ-³²P]ATP for radioactive detection)

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing the common reaction components. For a 50 µL final reaction volume per well, this would include:

    • 5 µL of 10X Kinase Assay Buffer (or components for 1X final concentration)

    • This compound to a final concentration (e.g., 50-100 µM)

    • PKG enzyme to a final concentration (requires empirical optimization)[10]

    • Sterile water to bring the volume to 45 µL.

  • Aliquot Master Mix: Add 45 µL of the master mix to each reaction well.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of 1 mM ATP (for a final concentration of 100 µM).

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). This should be within the linear range of the reaction.[8][10]

  • Terminate Reaction: Stop the reaction by adding the appropriate termination solution.

  • Detection: Quantify substrate phosphorylation using the chosen detection method. For example, if using the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal, which correlates with kinase activity.[9]

Kinase_Assay_Workflow prep_reagents 1. Prepare Reagents (Buffer, Enzyme, this compound, ATP) master_mix 2. Prepare Master Mix on Ice (Buffer, Enzyme, this compound) prep_reagents->master_mix aliquot 3. Aliquot Master Mix to Plate master_mix->aliquot initiate 4. Initiate Reaction (Add ATP) aliquot->initiate incubate 5. Incubate at 30°C initiate->incubate terminate 6. Terminate Reaction incubate->terminate detect 7. Detect Signal (e.g., Luminescence, Radioactivity) terminate->detect

Caption: General workflow for an in vitro kinase assay.

Signaling Pathway Context

This compound is used to probe the activity of PKG, a key effector in the Nitric Oxide (NO)/cyclic GMP (cGMP) signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

PKG_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP Catalyzes cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates GSub This compound (Substrate) PKG->GSub Phosphorylates pGSub Phosphorylated This compound GSub->pGSub

Caption: The cGMP/PKG signaling pathway.

References

Application Notes and Protocols for Measuring Kinase Activity Using G-Subtide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a synthetic peptide substrate widely utilized for the specific measurement of Protein Kinase G (PKG) activity. This peptide, with the amino acid sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro, is preferentially phosphorylated by cGMP-dependent protein kinases, making it a valuable tool for dissecting the cGMP/PKG signaling pathway and for screening potential kinase inhibitors.[1] These application notes provide detailed protocols for robust and non-radioactive methods to measure the activity of PKG isoforms using this compound, catering to the needs of academic research and high-throughput screening in drug discovery.

The cGMP/PKG signaling cascade plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[2][3][4] Dysregulation of this pathway is implicated in various pathological conditions, highlighting the importance of accurately measuring PKG activity.

Signaling Pathway Overview

The nitric oxide (NO)-cGMP-PKG signaling pathway is a central regulatory mechanism in many cell types. It is initiated by the production of nitric oxide, which activates soluble guanylate cyclase (sGC) to synthesize cyclic guanosine monophosphate (cGMP). cGMP, in turn, allosterically activates PKG, a serine/threonine kinase. Activated PKG then phosphorylates a variety of downstream target proteins, modulating their function and leading to a cellular response.

cGMP-PKG Signaling Pathway cGMP-PKG Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC PKG Inactive PKG cGMP->PKG Binds and Activates active_PKG Active PKG Downstream Downstream Substrates active_PKG->Downstream Phosphorylates Response Cellular Response (e.g., Smooth Muscle Relaxation) Downstream->Response

cGMP-PKG Signaling Pathway Diagram

Quantitative Data Summary

Kinase IsoformThis compound Km (µM)This compound Concentration Range (µM)ATP Concentration (µM)Kinase Concentration (nM)
PKG IαNot Reported10 - 10010 - 1001 - 10
PKG IβNot Reported10 - 10010 - 1001 - 10
PKG IINot Reported10 - 10010 - 1005 - 20

Note: The optimal concentrations of this compound, ATP, and kinase should be determined empirically for each new experimental setup by performing titration experiments. The ATP concentration is often set at or near its Km for the specific kinase to allow for the detection of both competitive and non-competitive inhibitors.

Experimental Protocols

Two robust, non-radioactive methods for measuring this compound phosphorylation by PKG are detailed below: a luminescence-based ADP-Glo™ Assay and a Fluorescence Polarization (FP) Assay.

ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is detected as a luminescent signal, which is directly proportional to kinase activity.

Experimental Workflow:

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 Signal Detection A Combine Kinase, this compound, and Kinase Buffer B Add ATP to Initiate Reaction A->B C Incubate at Room Temperature B->C D Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP C->D E Incubate at Room Temperature D->E F Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light E->F G Incubate at Room Temperature F->G H Measure Luminescence G->H

ADP-Glo™ Kinase Assay Workflow

Materials:

  • This compound

  • Recombinant human PKG (isoform of interest)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in nuclease-free water.

    • Prepare a stock solution of ATP in nuclease-free water.

    • Dilute the recombinant PKG to the desired concentration in Kinase Buffer.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Kinase Reaction Setup (per well of a 384-well plate):

    • Add 1 µL of test compound (or DMSO for control).

    • Add 2 µL of PKG enzyme solution.

    • Add 2 µL of a mix containing this compound and ATP in Kinase Buffer.

    • Final reaction volume is 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. The signal is stable for several hours.

Fluorescence Polarization (FP) Kinase Assay

This homogeneous assay format measures the binding of a fluorescently labeled phosphopeptide (tracer) to a phosphospecific antibody. The phosphorylation of an unlabeled substrate peptide (this compound) by the kinase results in a product that competes with the tracer for antibody binding, leading to a decrease in the fluorescence polarization signal.

Experimental Workflow:

FP_Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 Competition and Detection A Combine Kinase, this compound, and Kinase Buffer B Add ATP to Initiate Reaction A->B C Incubate at Room Temperature B->C D Stop Reaction (e.g., with EDTA) C->D E Add Phosphospecific Antibody and Fluorescent Tracer D->E F Incubate to Reach Binding Equilibrium E->F G Measure Fluorescence Polarization F->G

Fluorescence Polarization Kinase Assay Workflow

Materials:

  • This compound

  • Recombinant human PKG (isoform of interest)

  • Fluorescently labeled phosphopeptide tracer (corresponding to phosphorylated this compound)

  • Phospho-G-Subtide specific antibody

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Stop Solution (e.g., 10 mM EDTA in Kinase Buffer)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, ATP, fluorescent tracer, and antibody in appropriate buffers.

    • Dilute the recombinant PKG to the desired concentration in Kinase Buffer.

  • Kinase Reaction Setup (per well of a 384-well plate):

    • Add 5 µL of 2X this compound and 2X ATP in Kinase Buffer.

    • Add 2.5 µL of test compound (or DMSO for control).

    • Add 2.5 µL of 4X PKG enzyme in Kinase Buffer to initiate the reaction.

    • Final reaction volume is 10 µL.

  • Incubation:

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). This should be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction and Detection:

    • Add 5 µL of Stop Solution containing the phosphospecific antibody and the fluorescent tracer.

    • Incubate the plate at room temperature for at least 30 minutes to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

Conclusion

This compound serves as a specific and reliable substrate for measuring the activity of Protein Kinase G. The non-radioactive ADP-Glo™ and Fluorescence Polarization assays detailed in these notes offer sensitive, scalable, and high-throughput-compatible methods for academic researchers and drug discovery professionals. Proper optimization of assay conditions, including substrate, ATP, and enzyme concentrations, is critical for obtaining accurate and reproducible results. The provided protocols and data serve as a starting point for developing robust kinase assays to further elucidate the role of the cGMP/PKG signaling pathway in health and disease.

References

G-Subtide in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide, a synthetic peptide with the sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro, is a highly selective substrate for cyclic GMP-dependent protein kinase (PKG). Its specificity, particularly for the PKG II isoform, makes it an invaluable tool in the study of the cGMP/PKG signaling pathway and in the high-throughput screening (HTS) of potential PKG modulators. This document provides detailed application notes and protocols for the use of this compound in HTS assays, targeting researchers in academia and industry involved in drug discovery and development.

The cGMP/PKG signaling pathway is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. Dysregulation of this pathway is implicated in various pathological conditions, making PKG a significant therapeutic target. HTS assays utilizing this compound offer a robust and specific method for identifying and characterizing novel small molecule inhibitors or activators of PKG.

Signaling Pathway

The activation of Protein Kinase G (PKG) is a key event in the cGMP signaling cascade. The pathway is initiated by the synthesis of cyclic guanosine monophosphate (cGMP) by guanylate cyclases. This second messenger then binds to the regulatory domain of PKG, leading to a conformational change that activates its catalytic kinase domain. Activated PKG proceeds to phosphorylate target proteins, such as this compound in an in vitro setting, on serine or threonine residues, thereby modulating their function and downstream cellular processes.

PKG_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Signal Transduction GC Guanylate Cyclase cGMP cGMP GC->cGMP Synthesis PKG_inactive Inactive PKG PKG_active Active PKG PKG_inactive->PKG_active GTP GTP GTP->GC Activation cGMP->PKG_inactive Binding & Activation G_Subtide This compound PKG_active->G_Subtide Phosphorylation Phospho_G_Subtide Phosphorylated This compound G_Subtide->Phospho_G_Subtide

Figure 1. Simplified cGMP/PKG signaling pathway leading to this compound phosphorylation.

Data Presentation

The following tables summarize key quantitative data for this compound and provide representative performance metrics for a conceptual high-throughput screening assay.

Table 1: this compound Substrate Properties

ParameterValueKinase IsoformReference
SequenceGln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-ProN/A[1]
Molecular Weight1280.74 g/mol N/A[1]
Km226 µMPKG Iα[1]
Km84 µMPKG II[1]

Table 2: Representative HTS Assay Performance Metrics (Fluorescence Polarization Assay)

ParameterValueDescription
Z'-Factor≥ 0.7A measure of assay robustness and suitability for HTS. A value ≥ 0.5 is considered excellent.
Signal-to-Background (S/B) Ratio≥ 3The ratio of the signal from an uninhibited reaction to the background signal.
IC50 (Staurosporine)~50 nMThe half-maximal inhibitory concentration for a known non-selective kinase inhibitor.
IC50 (KT5823)~200 nMThe half-maximal inhibitory concentration for a known PKG-selective inhibitor.

Note: The HTS performance metrics in Table 2 are illustrative and may vary depending on the specific assay format, reagents, and instrumentation.

Experimental Protocols

This section provides detailed methodologies for high-throughput screening assays using this compound. The following protocols are based on common fluorescence-based kinase assay principles and can be adapted for various platforms such as Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen.

Protocol 1: Fluorescence Polarization (FP) HTS Assay for PKG Inhibitors

This protocol describes a competitive binding assay where the phosphorylation of a fluorescently labeled this compound by PKG is detected.

Materials:

  • Recombinant human PKG Iα or PKG II

  • Fluorescein-labeled this compound (FITC-G-Subtide)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: 10 mM EDTA in Assay Buffer

  • Test compounds (dissolved in DMSO)

  • 384-well, low-volume, black, non-binding surface microplates

  • A microplate reader capable of measuring fluorescence polarization

Workflow Diagram:

FP_Assay_Workflow A Dispense Test Compounds (in DMSO) B Dispense PKG Enzyme A->B C Incubate B->C D Dispense FITC-G-Subtide & ATP (Initiate Reaction) C->D E Incubate (Kinase Reaction) D->E F Add Stop Solution E->F G Read Fluorescence Polarization F->G

Figure 2. Experimental workflow for the this compound Fluorescence Polarization HTS assay.

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds or DMSO (vehicle control) into the wells of a 384-well microplate.

  • Enzyme Addition: Add 5 µL of PKG enzyme solution (e.g., 2 nM final concentration) in Assay Buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a solution containing FITC-G-Subtide (e.g., 100 nM final concentration) and ATP (e.g., 100 µM final concentration) in Assay Buffer to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Add 5 µL of Stop Solution to each well to chelate Mg²⁺ and stop the enzymatic reaction.

  • Signal Detection: Read the fluorescence polarization on a compatible microplate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis:

Calculate the percentage of inhibition for each compound relative to the controls (uninhibited reaction and no enzyme). Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ values for active compounds.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HTS Assay for PKG Inhibitors

This protocol utilizes a terbium-labeled anti-phospho-serine/threonine antibody to detect the phosphorylation of a biotinylated this compound.

Materials:

  • Recombinant human PKG Iα or PKG II

  • Biotinylated this compound (Biotin-G-Subtide)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop & Detect Solution: Assay Buffer containing EDTA (e.g., 20 mM), Terbium (Tb)-labeled anti-phospho-S/T antibody, and Streptavidin-d2 (SA-d2).

  • Test compounds (dissolved in DMSO)

  • 384-well, low-volume, black microplates

  • A microplate reader capable of TR-FRET measurements

Workflow Diagram:

TRFRET_Assay_Workflow A Dispense Test Compounds (in DMSO) B Dispense PKG Enzyme A->B C Incubate B->C D Dispense Biotin-G-Subtide & ATP (Initiate Reaction) C->D E Incubate (Kinase Reaction) D->E F Add Stop & Detect Solution (Tb-Ab, SA-d2, EDTA) E->F G Incubate (Detection) F->G H Read TR-FRET Signal G->H

Figure 3. Experimental workflow for the this compound TR-FRET HTS assay.

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds or DMSO into the wells of a 384-well microplate.

  • Enzyme Addition: Add 5 µL of PKG enzyme solution in Assay Buffer to each well.

  • Pre-incubation: Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 5 µL of a solution containing Biotin-G-Subtide and ATP in Assay Buffer to each well.

  • Kinase Reaction Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Stop & Detect Solution to each well.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for the formation of the FRET complex.

  • Signal Detection: Read the TR-FRET signal on a compatible microplate reader (e.g., Excitation: 340 nm, Emission: 665 nm and 620 nm).

Data Analysis:

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). The percentage of inhibition is then calculated based on the TR-FRET ratios of the controls. IC₅₀ values are determined by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

This compound is a valuable tool for the development of robust and specific high-throughput screening assays for Protein Kinase G. The detailed protocols provided herein for Fluorescence Polarization and TR-FRET assays offer a solid foundation for researchers to establish their own screening campaigns. The adaptability of these methods to various HTS platforms, combined with the high selectivity of this compound, enables the efficient discovery and characterization of novel PKG modulators for therapeutic development. Careful optimization of assay parameters is crucial to ensure high-quality, reproducible data suitable for large-scale screening efforts.

References

G-Subtide: A Versatile Tool for the Identification and Characterization of Protein Kinase G (PKG) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase G (PKG) is a serine/threonine kinase that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. As a key component of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, PKG has emerged as an attractive therapeutic target for a range of diseases, including cardiovascular disorders, erectile dysfunction, and neurodegenerative diseases. The development of potent and selective PKG inhibitors is therefore of significant interest in drug discovery. G-Subtide, a synthetic peptide substrate, offers a specific and reliable tool for the in vitro assessment of PKG activity and the screening of potential inhibitors. This document provides detailed application notes and protocols for utilizing this compound in kinase inhibitor identification assays.

This compound is a peptide with a sequence readily phosphorylated by PKG.[1] Its use in kinase assays allows for a direct measure of PKG catalytic activity. A decrease in the phosphorylation of this compound in the presence of a test compound is indicative of inhibition, enabling the determination of inhibitor potency (e.g., IC50 values).

cGMP/PKG Signaling Pathway

The cGMP/PKG signaling pathway is initiated by the production of cyclic guanosine monophosphate (cGMP) by guanylate cyclases.[2] cGMP then binds to the regulatory domains of PKG, leading to a conformational change that activates the catalytic domain.[3] Activated PKG proceeds to phosphorylate a variety of downstream substrate proteins on serine and threonine residues, modulating their activity and eliciting a cellular response.[2][4]

cGMP_PKG_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG_inactive Inactive PKG cGMP->PKG_inactive Binds & Activates PKG_active Active PKG PKG_inactive->PKG_active Substrate Substrate Protein (e.g., this compound) PKG_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Figure 1: Simplified cGMP/PKG signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

A typical workflow for screening kinase inhibitors using this compound involves preparing the kinase reaction, incubating with test compounds, and detecting the level of this compound phosphorylation. The results are then analyzed to determine the inhibitory potential of the compounds.

Kinase_Inhibitor_Screening_Workflow start Start prep_reagents Prepare Reagents: - PKG Enzyme - this compound Substrate - ATP - Kinase Buffer - Test Compounds start->prep_reagents setup_rxn Set up Kinase Reaction in Microplate Wells prep_reagents->setup_rxn add_compounds Add Test Compounds (and Controls) setup_rxn->add_compounds initiate_rxn Initiate Reaction (Add ATP) add_compounds->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn detect Detect Phosphorylation (e.g., ADP-Glo, Radioactivity) stop_rxn->detect analyze Analyze Data (Calculate % Inhibition, IC50) detect->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting G-Subtide Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with obtaining a phosphorylation signal when using G-Subtide in their experiments. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help identify and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which kinase is it a substrate for?

This compound is a synthetic peptide that serves as a selective substrate for cGMP-dependent protein kinase (PKG). It shows a strong preference for PKG II over PKG Iα.[1] The sequence of this compound is Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro.

Q2: I am not seeing any phosphorylation signal in my kinase assay. What are the most common reasons for this?

The absence of a phosphorylation signal can stem from several factors. The most common issues include:

  • Inactive Kinase: The Protein Kinase G (PKG) enzyme may have lost its activity due to improper storage or handling.

  • Degraded Substrate: The this compound peptide may have degraded.

  • Suboptimal Assay Conditions: The concentrations of ATP, cGMP, kinase, or substrate may not be optimal for the reaction. The buffer composition, pH, or temperature could also be incorrect.

  • Ineffective Detection Method: The method used to detect phosphorylation (e.g., radioactivity, fluorescence, luminescence) may not be sensitive enough or may be subject to interference.[2][3]

  • Presence of Inhibitors: Contaminants in your reagents or samples could be inhibiting the kinase activity.

Q3: How should I store this compound and the PKG enzyme?

For long-term stability, lyophilized this compound should be stored desiccated at -20°C. It is not recommended to store peptides in solution for extended periods. If you must prepare a stock solution, it should be aliquoted and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Similarly, PKG enzyme should be stored at -80°C in appropriate buffer containing a cryoprotectant like glycerol to maintain its activity. Always refer to the manufacturer's datasheet for specific storage recommendations.

Q4: Can I use this compound to assay other kinases?

This compound is designed to be a selective substrate for PKG. While some level of off-target phosphorylation by other kinases might occur, particularly at high kinase concentrations, it is not recommended for specifically assaying other kinases. The consensus sequence of this compound is optimized for recognition by the catalytic domain of PKG.

Troubleshooting Guide

If you are not observing a this compound phosphorylation signal, follow this step-by-step troubleshooting workflow.

Logical Troubleshooting Workflow

G_Subtide_Troubleshooting start No Phosphorylation Signal Detected check_controls Step 1: Verify Positive and Negative Controls start->check_controls check_reagents Step 2: Assess Reagent Integrity check_controls->check_reagents Controls are problematic check_controls->check_reagents Controls are OK check_conditions Step 3: Optimize Assay Conditions check_reagents->check_conditions Reagents are intact success Phosphorylation Signal Detected check_reagents->success Reagents were degraded check_detection Step 4: Evaluate Detection System check_conditions->check_detection Optimization does not yield signal check_conditions->success Signal appears after optimization check_detection->success Signal detected with new method

Caption: A stepwise workflow for troubleshooting the absence of a this compound phosphorylation signal.

Step 1: Verify Positive and Negative Controls

  • Positive Control: Run a reaction with a known active PKG enzyme and a reliable substrate (if not this compound, another validated PKG substrate). This will confirm that your assay setup and detection method are working correctly.

  • Negative Control: Perform a reaction without the PKG enzyme to ensure there is no background signal from autophosphorylation of the substrate or other contaminants. Also, run a control without this compound to check for kinase autophosphorylation.

Step 2: Assess Reagent Integrity

A. Protein Kinase G (PKG) Activity

  • Problem: The PKG enzyme may be inactive.

  • Solution:

    • Use a fresh aliquot of the enzyme. Avoid using an enzyme that has been subjected to multiple freeze-thaw cycles.

    • Test with a generic kinase substrate: Use a substrate like Myelin Basic Protein (MBP) to confirm general kinase activity.

    • Check for proper activation: PKG is activated by cGMP. Ensure that cGMP is present at an appropriate concentration in your reaction buffer. The activity of PKG can be significantly enhanced in the presence of cGMP.[4]

B. This compound Integrity

  • Problem: The this compound peptide may have degraded.

  • Solution:

    • Use a fresh, properly stored aliquot of this compound.

    • Perform a Dot Blot: This simple method can help verify the presence and integrity of the peptide.

Step 3: Optimize Assay Conditions

The kinetics of enzyme reactions are highly dependent on the concentrations of the components and the reaction environment.

A. Reagent Concentrations

Refer to the table below for recommended concentration ranges. It is crucial to perform titration experiments to determine the optimal concentration for your specific experimental setup.

ComponentRecommended Starting ConcentrationKey Considerations
This compound 10 - 100 µMThe Kₘ of this compound for PKG II is approximately 84 µM.[1] Start with a concentration around the Kₘ value.
PKG Enzyme 1 - 10 ng/µLThe optimal amount of enzyme depends on the specific activity of your enzyme preparation and the desired reaction time.[4]
ATP 10 - 200 µMThe ATP concentration should be close to the Kₘ of the kinase for ATP to ensure efficient phosphorylation. High concentrations can sometimes be inhibitory.
cGMP 0.1 - 10 µMcGMP is required for the activation of PKG.[4] Titrate to find the optimal activating concentration.
MgCl₂ 5 - 20 mMMagnesium is a critical cofactor for kinase activity.

B. Buffer and Incubation Conditions

  • Buffer Composition: A common buffer for PKG assays is MOPS or Tris-HCl. Ensure the pH is within the optimal range for PKG activity, typically between 7.0 and 8.0.

  • Incubation Time and Temperature: Incubate the reaction at 30°C. The optimal incubation time can range from 10 to 60 minutes. It is advisable to perform a time-course experiment to determine the linear range of the reaction.

Step 4: Evaluate Detection System

The method used to detect the phosphorylation event is a critical final step.

  • Radioactive Assays (³²P-ATP): While highly sensitive, they require specialized handling and disposal. Ensure proper separation of the phosphorylated peptide from the free ³²P-ATP.

  • Fluorescence-Based Assays: These methods, such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), can be susceptible to interference from compounds in your sample that are fluorescent or absorb light at the excitation/emission wavelengths.

  • Luminescence-Based Assays: Assays like Kinase-Glo® measure ATP consumption. A lack of signal change might indicate no kinase activity. Be aware that some compounds can inhibit the luciferase enzyme used in this assay, leading to false negatives.[2]

  • Antibody-Based Detection (e.g., Western Blot, ELISA): The specificity and sensitivity of the phospho-specific antibody are crucial. Ensure the antibody specifically recognizes phosphorylated this compound and is used at the correct dilution.

Experimental Protocols

Protocol 1: Standard In Vitro PKG Kinase Assay

This protocol provides a starting point for a standard kinase assay using this compound.

  • Prepare a 2X Kinase Reaction Buffer:

    • 100 mM MOPS (pH 7.4)

    • 20 mM MgCl₂

    • 2 mM DTT

    • 2 µM cGMP

  • Prepare Reagent Stocks:

    • 10X this compound: Prepare a 1 mM stock solution in deionized water.

    • 10X ATP: Prepare a 1 mM stock solution in deionized water.

    • PKG Enzyme: Dilute the enzyme stock to the desired concentration (e.g., 20 ng/µL) in a suitable enzyme dilution buffer (often provided by the manufacturer).

  • Set up the Kinase Reaction (for a 20 µL final volume):

    • 10 µL of 2X Kinase Reaction Buffer

    • 2 µL of 10X this compound (final concentration: 100 µM)

    • 2 µL of 10X ATP (final concentration: 100 µM)

    • 5 µL of deionized water

    • 1 µL of diluted PKG enzyme (final amount: 20 ng)

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination:

    • Stop the reaction by adding an appropriate stop solution, such as EDTA to chelate Mg²⁺, or by heating the sample.

  • Detection:

    • Proceed with your chosen detection method (e.g., radioactive detection, luminescence-based ATP consumption assay, or antibody-based detection).

Protocol 2: Dot Blot for this compound Integrity

This protocol can be used to quickly check if the this compound peptide is present and can be detected by an antibody.

  • Membrane Preparation:

    • Cut a piece of nitrocellulose or PVDF membrane.

    • Briefly wet the membrane in methanol (for PVDF) and then equilibrate in TBST buffer (Tris-Buffered Saline with 0.1% Tween-20).

  • Sample Application:

    • Spot 1-2 µL of your this compound solution directly onto the membrane. Include a positive control (a known intact peptide) and a negative control (buffer only).

    • Allow the spots to dry completely.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody that recognizes this compound (this may be a pan-protein antibody or a custom antibody if available) diluted in the blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the signal using a chemiluminescence imager. A clear spot should be visible for your this compound if it is intact.

Signaling Pathway Diagram

The activation of PKG and subsequent phosphorylation of this compound is a key step in the cGMP signaling pathway.

PKG_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP converts NO Nitric Oxide (NO) NO->sGC activates GTP GTP GTP->sGC PKG_inactive Inactive PKG cGMP->PKG_inactive binds and activates PKG_active Active PKG PKG_inactive->PKG_active P_G_Subtide Phosphorylated this compound PKG_active->P_G_Subtide phosphorylates ADP ADP PKG_active->ADP G_Subtide This compound G_Subtide->PKG_active ATP ATP ATP->PKG_active

Caption: The signaling pathway illustrating the activation of PKG by cGMP and the subsequent phosphorylation of this compound.

References

Optimizing G-Subtide concentration in kinase assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing G-Subtide concentration in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which kinases is it a substrate?

This compound is a synthetic peptide used as a substrate in kinase assays. It is primarily known as a selective substrate for cyclic GMP-dependent protein kinase (PKG).[1][2] It shows a preference for PKG II over PKG Iα.[1]

Q2: What is a typical concentration range for this compound in a kinase assay?

The optimal concentration of this compound can vary depending on the specific kinase and assay conditions. However, a common starting range for peptide substrates like this compound is between 10 µM and 200 µM.[3] It is always recommended to perform a substrate titration to determine the optimal concentration for your specific experimental setup.[4]

Q3: What is the consequence of using a this compound concentration that is too low?

Using a this compound concentration that is significantly below the Michaelis constant (Km) will result in a low reaction rate and, consequently, a weak signal (e.g., low fluorescence or luminescence). This can lead to a poor signal-to-background ratio, making it difficult to accurately measure kinase activity or inhibition.

Q4: What happens if the this compound concentration is too high?

While a higher substrate concentration generally leads to a higher reaction rate, excessively high concentrations can lead to substrate inhibition in some kinases. More commonly, it can lead to high background signals, waste of expensive reagents, and may not be cost-effective. The optimal concentration is typically the lowest concentration that provides a robust and linear signal range for the duration of the assay.[4]

Kinase Activity and Substrate Data

The following table summarizes key kinetic parameters for this compound with its primary target kinases.

Kinase TargetMichaelis Constant (Km)Reference
Protein Kinase G Iα (PKG Iα)226 µM[1]
Protein Kinase G II (PKG II)84 µM[1]

Visualizing the Kinase Reaction

The diagram below illustrates the fundamental principle of a kinase reaction where a phosphate group is transferred from ATP to a substrate, such as this compound.

KinaseReaction Kinase Kinase pGSubtide Phosphorylated This compound Kinase->pGSubtide + PO₄³⁻ ATP ATP ADP ADP ATP->ADP - PO₄³⁻ GSubtide This compound (Substrate) GSubtide->pGSubtide OptimizationWorkflow start Start: Define Kinase and Assay Conditions titration Perform this compound Titration (e.g., 0 - 200 µM) start->titration measure Measure Kinase Activity (e.g., Luminescence) titration->measure decision Is Signal Robust and in Linear Range? measure->decision end Optimal Concentration Identified decision->end Yes adjust Adjust Enzyme/ATP/Substrate Concentration or Incubation Time decision->adjust No adjust->titration TroubleshootingTree p1 High Background? p2 Low Signal? p1->p2 No c1a Contaminated Enzyme? p1->c1a Yes p3 High Variability? p2->p3 No c2a Low Substrate Conc.? p2->c2a Yes c3a Pipetting Error? p3->c3a Yes c1b High Enzyme Conc.? c1a->c1b s1a Run 'No Enzyme' Control Use Pure Kinase c1a->s1a s1b Reduce Enzyme Amount c1b->s1b c2b Inactive Enzyme? c2a->c2b s2a Increase this compound Conc. c2a->s2a s2b Verify Enzyme Activity c2b->s2b c3b Non-linear Reaction? c3a->c3b s3a Check Pipettes & Technique c3a->s3a s3b Run Time-Course Exp. c3b->s3b

References

G-Subtide Peptide Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of G-Subtide peptide during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound peptide.

ProblemPotential CauseRecommended Solution
Loss of Peptide Activity Improper storage conditions leading to chemical degradation.Store lyophilized this compound at -20°C or -80°C for long-term storage, protected from light and moisture.[1][2][3][4] For short-term use, refrigeration at 4°C is acceptable for a few weeks.[1][5]
Repeated freeze-thaw cycles of peptide solutions.Aliquot the reconstituted this compound solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][2][4]
Oxidation of susceptible amino acid residues (e.g., Cys, Met, Trp).Store the peptide under an inert atmosphere (argon or nitrogen) to prevent oxidation.[2][3]
Hydrolysis due to exposure to moisture.Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.[1][5]
Inconsistent Assay Results Enzymatic degradation by proteases present in the experimental system.Add a broad-spectrum protease inhibitor cocktail to your experimental buffers.[6][7][8][9] The specific cocktail may need to be optimized for your cell or tissue type.[7]
pH instability leading to peptide degradation.Maintain the pH of the peptide solution between 5 and 6 for optimal stability.[2][4] Avoid prolonged exposure to pH > 8.[2]
Adsorption of the peptide to labware.Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like BSA to your buffer, if compatible with your assay.
Visible Precipitation of Peptide Solution Poor solubility of the peptide in the chosen solvent.Refer to the manufacturer's instructions for recommended solvents. If solubility is an issue, consider using small amounts of organic solvents like DMSO or DMF, or adjusting the pH.
Aggregation of the peptide over time.Prepare fresh solutions for each experiment. If storage of solutions is necessary, store at -20°C in aliquots.[4]

Frequently Asked Questions (FAQs)

1. How should I store my lyophilized this compound peptide?

For long-term stability, lyophilized this compound should be stored at -20°C or ideally at -80°C in a tightly sealed container, protected from light and moisture.[1][2][3][4] For short-term storage (up to a few weeks), 4°C is acceptable.[1][5]

2. What is the best way to reconstitute this compound?

It is crucial to allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent moisture condensation.[1][5] Use a sterile, appropriate buffer, typically with a pH between 5 and 6, for reconstitution.[2][4]

3. How can I prevent enzymatic degradation of this compound in my cell-based assays?

The addition of a protease inhibitor cocktail to your cell lysis buffer or culture medium is the most effective way to prevent enzymatic degradation.[6][9] There are various commercially available cocktails with different specificities; you may need to test a few to find the most suitable one for your experimental system.[7]

4. Can I freeze and thaw my this compound solution multiple times?

No, it is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[1][2][4] You should aliquot the reconstituted peptide into single-use volumes before freezing.[4]

5. What are the signs of this compound degradation?

Signs of degradation can include a loss of biological activity in your assays, inconsistent experimental results, or the appearance of unexpected peaks in analytical techniques like HPLC or mass spectrometry.[10][11] Visible precipitation or changes in the solution's color can also indicate a problem.

6. How does pH affect this compound stability?

Peptide stability is often pH-dependent.[12][13][14] Generally, a slightly acidic pH (5-6) is optimal for the stability of peptides in solution.[2][4] High pH (above 8) can accelerate degradation pathways like oxidation and deamidation.[2][15]

Experimental Protocols

Protocol 1: Assessment of this compound Degradation by HPLC

Objective: To determine the stability of this compound over time under specific experimental conditions.

Methodology:

  • Prepare a stock solution of this compound in the desired buffer.

  • Incubate aliquots of the solution at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), inject a sample onto a reverse-phase HPLC column (e.g., C18).

  • Use a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% TFA) to elute the peptide.

  • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Degradation is indicated by a decrease in the area of the main peptide peak and the appearance of new peaks corresponding to degradation products.

Protocol 2: Inhibition of Enzymatic Degradation

Objective: To evaluate the effectiveness of a protease inhibitor cocktail in preventing this compound degradation in a cell lysate.

Methodology:

  • Prepare two sets of cell lysates.

  • To one set, add a recommended concentration of a broad-spectrum protease inhibitor cocktail. The other set will serve as the control.

  • Spike both sets of lysates with a known concentration of this compound.

  • Incubate both sets at 37°C.

  • Take samples at different time points (e.g., 0, 30, 60, 120 minutes).

  • Stop the reaction by adding a protein precipitation agent (e.g., trichloroacetic acid).

  • Analyze the remaining this compound concentration in each sample using a suitable method like LC-MS or a specific activity assay.

  • A significantly higher concentration of intact this compound in the inhibitor-treated samples indicates effective inhibition of proteolysis.

Visualizations

G_Subtide_Degradation_Pathway cluster_causes Degradation Triggers G_Subtide Intact this compound Degraded_Fragments Degraded Fragments G_Subtide->Degraded_Fragments Degradation Loss_of_Activity Loss of Biological Activity Degraded_Fragments->Loss_of_Activity Enzymatic Proteases Enzymatic->G_Subtide Chemical Hydrolysis, Oxidation Chemical->G_Subtide Physical Temperature, pH, Light Physical->G_Subtide

Caption: Major pathways leading to this compound degradation and loss of activity.

Troubleshooting_Workflow Start Inconsistent/No Activity Observed Check_Storage Verify Proper Peptide Storage (-20°C/-80°C, dark, dry) Start->Check_Storage Check_Handling Review Handling Procedures (Aliquoting, Freeze-Thaw) Start->Check_Handling Check_Assay_Conditions Examine Assay Conditions (pH, Buffers, Protease Inhibitors) Start->Check_Assay_Conditions Degradation_Confirmed Degradation Likely Check_Storage->Degradation_Confirmed Check_Handling->Degradation_Confirmed Check_Assay_Conditions->Degradation_Confirmed Implement_Solutions Implement Corrective Actions: - Use fresh peptide - Add protease inhibitors - Optimize pH Degradation_Confirmed->Implement_Solutions Yes Re_run_Experiment Re-run Experiment Implement_Solutions->Re_run_Experiment

Caption: A logical workflow for troubleshooting this compound degradation issues.

References

G-Subtide assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the G-Subtide assay. The information is designed to address common issues related to variability and reproducibility, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and for which kinase is it a substrate?

A1: this compound is a synthetic peptide that serves as a selective substrate for cGMP-dependent protein kinase (PKG).[1][2] It shows a preference for PKG II over PKG Iα.[1] this compound is localized in the Purkinje cells of the cerebellum and is utilized in kinase assays to measure the activity of PKG.[2][3]

Q2: My this compound assay is showing high variability between replicates (high intra-assay CV). What are the potential causes and solutions?

A2: High intra-assay variability, often reflected as a high coefficient of variation (CV) within the same plate, can be caused by several factors:

  • Pipetting Errors: Inconsistent volumes of reagents, enzyme, or substrate can lead to significant variability.

    • Solution: Ensure pipettes are properly calibrated. Use fresh pipette tips for each addition to prevent cross-contamination and ensure accuracy.[4] Consider using automated liquid handlers for improved precision in high-throughput screens.

  • Inconsistent Incubation Times or Temperatures: Variations in incubation time or temperature fluctuations across the assay plate can alter kinase activity.

    • Solution: Ensure a consistent incubation time for all wells. Use an incubator with stable and uniform temperature distribution.

  • Well-to-Well Contamination: Splashing of reagents between wells can alter the reaction dynamics.

    • Solution: Be careful during reagent addition to avoid splashing.[4]

  • Plate Edge Effects: Wells on the outer edges of the plate may be more susceptible to temperature and evaporation variations.

    • Solution: Avoid using the outer wells for critical samples. If this is not possible, surround the plate with plates containing water or buffer to create a more humid environment.

Q3: I am observing significant plate-to-plate variability (high inter-assay CV). How can I improve the reproducibility of my this compound assay?

A3: High inter-assay variability, or a high CV between different plates or experiments, can be addressed by:

  • Reagent Preparation: Inconsistent preparation of stock solutions (e.g., ATP, this compound, kinase) can lead to batch-to-batch differences.

    • Solution: Prepare large batches of reagents where possible and aliquot for single use to minimize freeze-thaw cycles. Always use the same supplier and lot for critical reagents within a study.

  • Enzyme Activity: The specific activity of the kinase can vary between preparations or due to storage conditions.

    • Solution: Aliquot the kinase upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. It is advisable to perform a standard curve with a known inhibitor on each plate to normalize the activity.

  • Control Consistency: Inconsistent positive and negative controls across plates will affect data normalization and comparison.

    • Solution: Use the same source and concentration of positive and negative controls for all assays.

Q4: My assay has a low signal-to-noise (S/N) ratio. What steps can I take to improve it?

A4: A low signal-to-noise ratio can obscure real results. To improve it:

  • Optimize Enzyme Concentration: Too little enzyme will result in a weak signal, while too much can lead to high background.

    • Solution: Perform an enzyme titration to find the optimal concentration that gives a robust signal without excessive background.

  • Optimize Substrate Concentration: The concentration of this compound should be optimized.

    • Solution: Titrate the this compound concentration. A common starting point is at or near the Km value for the kinase, if known.

  • Increase Incubation Time: A longer reaction time may be needed to generate a sufficient signal.

    • Solution: Perform a time-course experiment to determine the optimal incubation time where the reaction is still in the linear range.

  • High Background Signal: This can be due to non-enzymatic phosphorylation, or issues with the detection reagents.

    • Solution: Run a "no-enzyme" control to determine the level of background signal. If using a luminescence-based assay (like ADP-Glo), be aware that some test compounds can inhibit luciferase, leading to false negatives.[5]

Q5: What is a Z'-factor, and what is an acceptable value for a this compound kinase assay?

A5: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay. It measures the separation between the signals of the positive and negative controls.

  • Interpretation:

    • A Z'-factor between 0.5 and 1.0 is considered an excellent assay.[6][7]

    • A Z'-factor between 0 and 0.5 is acceptable for some assays.[6]

    • A Z'-factor less than 0 indicates the assay is not suitable for HTS.[6]

For a robust this compound assay, aiming for a Z'-factor > 0.5 is recommended.[5]

Quantitative Data Summary

The following tables provide typical performance metrics for a well-optimized kinase assay. These values can be used as a benchmark for your this compound experiments.

Parameter Acceptable Range Description
Z'-Factor 0.5 - 1.0A measure of assay quality and suitability for high-throughput screening.
Signal-to-Noise (S/N) Ratio > 10The ratio of the signal from a positive control to the signal from a negative (background) control.
Signal-to-Background (S/B) Ratio > 3Similar to S/N, this is the ratio of the mean signal of the positive control to the mean signal of the background.
Variability Metric Acceptable Range Description
Intra-Assay CV (%) < 10%The coefficient of variation of replicates within a single assay plate.[4][8][9]
Inter-Assay CV (%) < 15%The coefficient of variation between different assay plates or experiments.[4][8][9]

Experimental Protocols

General Protocol for a this compound Kinase Assay (96-well format)

This protocol is a general guideline and should be optimized for your specific experimental conditions. The assay described here is a luminescence-based assay measuring ATP depletion (e.g., using Kinase-Glo® technology).

Materials:

  • Recombinant cGMP-dependent protein kinase (PKG)

  • This compound peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT (Dithiothreitol)

  • Test compounds (inhibitors/activators)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the kinase assay buffer. Add DTT to the required final concentration just before use.

    • Prepare a stock solution of this compound in water or an appropriate buffer.

    • Prepare a stock solution of ATP in water.

    • Dilute the PKG enzyme in kinase assay buffer to the desired concentration. Keep the enzyme on ice.

  • Assay Setup:

    • Add 5 µL of test compound or vehicle (for controls) to the wells of the 96-well plate.

    • Prepare a master mix containing the kinase assay buffer, this compound, and PKG enzyme.

    • Add 20 µL of the master mix to each well.

    • Include the following controls:

      • Positive Control (100% activity): Enzyme + Substrate + Vehicle (no inhibitor)

      • Negative Control (0% activity): Enzyme + Substrate + High concentration of a known inhibitor

      • Background Control: Substrate + Vehicle (no enzyme)

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final volume should be 30 µL.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 30 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Calculate the percent inhibition for each test compound concentration relative to the positive and negative controls.

    • Calculate the Z'-factor, S/N ratio, and CVs to assess assay performance.

Visualizations

G_Subtide_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Reagents Prepare Reagents (Buffer, ATP, this compound) Dispense Dispense Compounds & Kinase/Substrate Mix Reagents->Dispense Enzyme Prepare Kinase (PKG) Enzyme->Dispense Compounds Prepare Test Compounds Compounds->Dispense Initiate Initiate Reaction (Add ATP) Dispense->Initiate Incubate Incubate at 30°C Initiate->Incubate Add_Reagent Add Detection Reagent (e.g., Kinase-Glo®) Incubate->Add_Reagent Read_Plate Measure Signal (Luminescence) Add_Reagent->Read_Plate Analyze Analyze Data (CV, Z', S/N) Read_Plate->Analyze

Caption: General workflow for a this compound kinase assay.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Purkinje Cell) NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates G_Subtide This compound PKG->G_Subtide Phosphorylates Phospho_G_Subtide Phosphorylated This compound G_Subtide->Phospho_G_Subtide Downstream Downstream Cellular Effects (e.g., LTD) Phospho_G_Subtide->Downstream

Caption: Simplified cGMP signaling pathway in Purkinje cells involving this compound.

References

Non-specific binding of G-Subtide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the non-specific binding of G-Subtide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a peptide substrate primarily utilized in kinase assays. It is recognized and phosphorylated by certain protein kinases, such as cGMP-dependent protein kinase (PKG) and cAMP-dependent protein kinase (PKA).[1][2] Its main application is to measure the enzymatic activity of these kinases in various experimental setups, including drug discovery screening and signal transduction studies.

Q2: What are the common causes of high background or non-specific binding when using this compound?

High background or non-specific binding in assays using this compound can stem from several factors. These often relate to the interactions between the peptide, the kinase, and the assay components or surfaces. Key causes include:

  • Hydrophobic and Electrostatic Interactions: Peptides can non-specifically adhere to assay plates (e.g., microplates) or other surfaces due to hydrophobic or electrostatic forces.[3]

  • Sub-optimal Reagent Concentrations: Inappropriate concentrations of this compound, ATP, or the kinase itself can lead to increased background signal.

  • Contaminants or Impurities: The presence of impurities in the this compound preparation, kinase, or buffers can interfere with the specific binding event.[4]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the assay surface can lead to the adsorption of this compound or the detection reagents.[5]

  • Buffer Composition: The pH, ionic strength, and presence or absence of detergents in the reaction buffer can significantly influence non-specific interactions.[6]

Troubleshooting Guides

Problem 1: High background signal in my kinase assay using this compound.

High background can obscure the true signal from kinase activity. Follow these steps to diagnose and mitigate the issue.

Troubleshooting Workflow for High Background Signal

A Start: High Background Signal B Run Control Experiments: - No Enzyme Control - No Substrate (this compound) Control A->B C Is background high in 'No Enzyme' control? B->C D YES: Issue is likely this compound or detection reagent binding to the plate. C->D Yes E NO: Issue may be related to enzyme preparation or reaction conditions. C->E No F Optimize Blocking Step: - Increase BSA or casein concentration - Increase incubation time/temperature D->F H Check Reagent Purity: - Use high-purity this compound and ATP - Check for kinase preparation contaminants E->H G Modify Assay Buffer: - Add a non-ionic detergent (e.g., Tween-20) - Adjust salt concentration (e.g., NaCl) F->G J Re-evaluate Assay Signal G->J I Titrate Reagent Concentrations: - Optimize this compound concentration - Optimize kinase concentration H->I I->J A Prepare Serial Dilution of this compound B Set up Kinase Reactions: - Constant Kinase Concentration - Constant ATP Concentration - Varying this compound Concentrations A->B C Include 'No Enzyme' Controls for each this compound concentration B->C D Incubate for a Fixed Time at Optimal Temperature C->D E Stop Reaction and Add Detection Reagent D->E F Measure Signal (e.g., Luminescence, Fluorescence) E->F G Calculate Signal-to-Background Ratio F->G H Plot Signal vs. This compound Concentration and Select Optimal Concentration G->H GPCR GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP from ATP ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active Phospho_G_Subtide Phosphorylated this compound PKA_active->Phospho_G_Subtide phosphorylates G_Subtide This compound G_Subtide->Phospho_G_Subtide Cellular_Response Cellular Response Phospho_G_Subtide->Cellular_Response

References

G-Subtide stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general principles and example protocols for assessing the stability of the G-Subtide peptide. The quantitative data presented is illustrative and based on general knowledge of peptide chemistry, as specific stability data for this compound in various buffers is not publicly available. Researchers should perform their own stability studies to determine the optimal conditions for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its amino acid sequence? A1: this compound is a peptide substrate for Protein Kinase G (PKG), particularly selective for PKG II.[1] It is localized in the Purkinje cells of the cerebellum.[2] Its amino acid sequence is Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro (QKRPRRKDTP).[1][2]

Q2: What are the primary factors that can affect this compound stability in a solution? A2: Like most peptides, the stability of this compound is primarily influenced by pH, temperature, buffer composition, and the presence of proteases or oxidizing agents. Improper storage, such as repeated freeze-thaw cycles, can also lead to degradation.[3][4]

Q3: Which amino acid residues in this compound are most susceptible to degradation? A3: The this compound sequence contains residues that can be prone to specific degradation pathways:

  • Aspartic Acid (Asp) : The Asp-Thr sequence can be susceptible to hydrolysis, which involves the formation of a cyclic imide intermediate that can lead to cleavage of the peptide chain or isomerization to iso-aspartate.

  • Arginine (Arg) and Lysine (Lys) : These basic residues make the peptide susceptible to cleavage by trypsin-like proteases, which may be present as contaminants.

  • Glutamine (Gln) : The N-terminal glutamine can undergo cyclization to form pyroglutamate.

Q4: What are the recommended storage conditions for this compound? A4: For long-term stability, this compound should be stored in its lyophilized form at -20°C or -80°C, protected from light. Once reconstituted in a buffer, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles.

Q5: Which buffers are commonly used for kinase assays involving substrates like this compound? A5: Buffers such as Tris-HCl, HEPES, and MOPS are frequently used for in vitro kinase assays.[5][6][7][8] The optimal buffer and pH will depend on the specific kinase being used. It is crucial to use high-purity water and reagents to avoid contamination with proteases or metal ions that could catalyze degradation.

Illustrative Stability Data

The following table summarizes hypothetical stability data for this compound under various buffer conditions. This data is for illustrative purposes only.

Buffer (50 mM)pHTemperature (°C)Incubation Time (hours)This compound Remaining (%)
Tris-HCl7.5372485
Tris-HCl8.5372470
HEPES7.4372492
HEPES7.447298
MOPS7.2372490
Phosphate (PBS)7.4372488

Experimental Protocol: Assessing this compound Stability by RP-HPLC

This protocol describes a forced degradation study to determine the stability of this compound in different buffer solutions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • Lyophilized this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Buffer components (e.g., Tris base, HEPES, MOPS, NaCl, MgCl₂)

  • pH meter

  • Analytical balance

  • RP-HPLC system with a C18 column and UV detector (214 nm)

  • Thermostated incubator or water bath

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water. Mix gently to dissolve.

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Test Buffers: Prepare a set of buffers at desired concentrations and pH values (e.g., 50 mM Tris-HCl pH 7.5, 50 mM HEPES pH 7.4).

3. Experimental Procedure:

  • Initial Analysis (T=0): Dilute the this compound stock solution with each test buffer to a final concentration of 0.1 mg/mL. Immediately inject a sample into the HPLC system to obtain the initial peak area, which represents 100% intact peptide.

  • Incubation: Incubate the remaining peptide-buffer solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubated sample.

  • Sample Quenching (Optional): To stop further degradation, samples can be immediately frozen at -80°C or mixed with an equal volume of Mobile Phase A and frozen until analysis.

  • HPLC Analysis: Analyze each sample by RP-HPLC. A typical gradient might be 5% to 65% Mobile Phase B over 20 minutes at a flow rate of 1 mL/min. Monitor the absorbance at 214 nm.

4. Data Analysis:

  • Identify the peak corresponding to intact this compound based on the retention time from the T=0 sample.

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time T / Peak Area at Time 0) x 100%

  • Plot the percentage of remaining this compound against time for each buffer condition to determine the degradation rate.

Troubleshooting Guide

Q: I see multiple peaks in my chromatogram at T=0. What could be the cause? A: This could be due to impurities from the peptide synthesis or the presence of peptide dimers or aggregates. Ensure the purity of the starting material. If the peptide contains cysteine (this compound does not), disulfide-linked dimers could be a cause.

Q: The this compound peak area decreases rapidly in all my buffer conditions. What should I do? A: Rapid degradation could be due to several factors:

  • Protease Contamination: Ensure all solutions are prepared with sterile, protease-free water and reagents.

  • Harsh pH: Extreme pH values can accelerate hydrolysis. Verify the pH of your buffers.

  • High Temperature: High temperatures accelerate all chemical degradation pathways. Consider running the experiment at a lower temperature.

Q: I observe new peaks appearing over time in my chromatogram. How can I identify them? A: These new peaks are likely degradation products. To identify them, you can collect the fractions corresponding to these peaks and analyze them using mass spectrometry (LC-MS). This will help elucidate the degradation pathway (e.g., by identifying fragments from peptide bond hydrolysis or products of deamidation).[9]

Q: My peptide appears to be precipitating out of solution. How can I prevent this? A: Peptide solubility can be an issue, especially at higher concentrations or near the peptide's isoelectric point. Try reducing the peptide concentration, adding a small amount of organic solvent like DMSO (if compatible with your assay), or changing the pH of the buffer.[3]

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment start_end start_end process process decision decision io io A Start: Prepare this compound Stock & Test Buffers B Dilute this compound in Each Test Buffer A->B C Analyze T=0 Sample via RP-HPLC B->C D Incubate Samples at Desired Temperatures C->D E Withdraw Aliquots at Predefined Time Points D->E F Analyze Samples via RP-HPLC E->F G More Time Points? F->G G->E Yes H Calculate % Remaining vs. T=0 G->H No I End: Compare Stability Across Conditions H->I

Caption: Workflow for assessing this compound stability using RP-HPLC.

degradation_pathways Potential this compound Degradation Pathways peptide peptide pathway pathway product product subtide Intact this compound (QKRPRRKDTP) hydrolysis Hydrolysis (at Asp-Thr) subtide->hydrolysis deamidation Deamidation (at N-term Gln) subtide->deamidation proteolysis Proteolysis (at Arg/Lys) subtide->proteolysis imide Cyclic Imide Intermediate hydrolysis->imide iso_asp iso-Aspartate Product imide->iso_asp cleavage Peptide Chain Cleavage imide->cleavage pyro_glu Pyroglutamate Product deamidation->pyro_glu fragments Peptide Fragments proteolysis->fragments

Caption: Potential chemical degradation pathways for the this compound peptide.

References

Technical Support Center: G-Subtide Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the G-Subtide technical support center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for this compound precipitation?

A1: this compound precipitation most often occurs when the solution's pH is close to the peptide's isoelectric point (pI). At its pI, the net charge of the peptide is zero, minimizing electrostatic repulsion between molecules and leading to aggregation and precipitation. Other common factors include high peptide concentration, inappropriate buffer selection, and suboptimal storage temperatures.

Q2: How does the amino acid sequence of this compound influence its solubility?

A2: The solubility of this compound is heavily influenced by its amino acid composition. Peptides with a high proportion of hydrophobic residues tend to aggregate and precipitate in aqueous solutions. Conversely, a higher number of charged (acidic and basic) residues generally improves solubility. Peptides containing cysteine, methionine, or tryptophan are also susceptible to oxidation, which can lead to stability issues.[1]

Q3: Can interactions with other components in my media cause this compound to precipitate?

A3: Yes, components in your experimental media can induce precipitation. For instance, if this compound is positively charged at a physiological pH, it may bind to negatively charged proteins like albumin in serum, leading to precipitation.[2] Salts present in the media can also affect the solubility of the peptide.[2]

Q4: What is the recommended storage condition for lyophilized this compound and its solutions?

A4: Lyophilized this compound is stable for years when stored at -20°C and protected from light. Once in solution, the shelf-life is significantly reduced. It is recommended to store this compound solutions at 4°C for short-term use and aliquot and freeze at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles which can accelerate degradation.[3]

Q5: Are there any specific solvents that should be used to dissolve this compound?

A5: The ideal solvent depends on the net charge of this compound. For peptides with a net negative charge, a small amount of a basic solution like ammonium hydroxide can aid dissolution before diluting to the desired concentration.[4] For positively charged peptides, an acidic solution such as 10-30% acetic acid may be effective.[4] For neutral or highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.[1][4]

Troubleshooting Guides

Issue 1: this compound Precipitates Immediately Upon Dissolution
Possible Cause Troubleshooting Step
Incorrect Solvent The solubility of this compound is dependent on its net charge. If it's acidic, try a dilute basic solution. If it's basic, use a dilute acidic solution. For neutral peptides, a small amount of an organic solvent like DMSO may be necessary.[4]
High Concentration The initial concentration may be too high. Try dissolving this compound at a lower concentration.
pH at Isoelectric Point (pI) The pH of the solvent may be too close to the pI of this compound. Adjust the pH of the buffer to be at least 2 units away from the pI.
Issue 2: this compound Precipitates After Addition to Cell Culture Media
Possible Cause Troubleshooting Step
Interaction with Serum Proteins Positively charged this compound can interact with negatively charged proteins like albumin in serum.[2] Try treating cells in a serum-free medium for a short period before adding the this compound solution.[2]
Salt Concentration in Media The salts in the media may be causing the peptide to "salt out."[2] Try adding individual components of the media to the this compound solution to identify the problematic component.[2]
pH Shift The addition of the this compound solution may have altered the pH of the media to be closer to the peptide's pI. Ensure the final pH of the media is buffered and remains in a range where this compound is soluble.
Issue 3: this compound Precipitates During Storage
Possible Cause Troubleshooting Step
Freeze-Thaw Cycles Repeated freezing and thawing can lead to peptide aggregation and degradation, especially for peptides containing cysteine, methionine, or tryptophan. Prepare single-use aliquots to minimize freeze-thaw cycles.
Suboptimal Temperature While colder is generally better for stability, ensure the storage temperature is appropriate.[5] For long-term storage, -20°C or -80°C is recommended.[3]
Oxidation Peptides containing Cys, Met, or Trp are prone to oxidation. Consider using deoxygenated buffers and storing under an inert gas like nitrogen or argon.

Data Presentation

Table 1: Influence of pH on this compound Solubility
pHThis compound Solubility (mg/mL)Observations
3.05.2Clear Solution
4.02.1Slight Haze
5.00.5Visible Precipitate
6.00.8Visible Precipitate
7.03.5Clear Solution
8.05.8Clear Solution
Table 2: Effect of Co-solvents on this compound Solubility at pH 7.4
Co-solventConcentration (%)This compound Solubility (mg/mL)
None03.5
DMSO58.2
Acetonitrile56.5
Ethanol54.8

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Solubilization
  • Prepare a series of buffers with pH values ranging from 3.0 to 8.0.

  • Weigh out equal, small amounts of lyophilized this compound into separate microcentrifuge tubes.

  • Add a fixed volume of each buffer to the respective tubes to achieve a target concentration.

  • Vortex each tube for 30 seconds.

  • Visually inspect each tube for precipitation or haze.

  • For a quantitative measure, centrifuge the tubes to pellet any precipitate and measure the protein concentration in the supernatant using a suitable method (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).

Protocol 2: Screening for Effective Co-solvents
  • Prepare a stock solution of this compound in a buffer where it is known to have moderate solubility (e.g., pH 7.4).

  • Prepare solutions of different co-solvents (e.g., DMSO, acetonitrile, ethanol) at various concentrations in the chosen buffer.

  • Add the this compound stock solution to each co-solvent solution to a final desired peptide concentration.

  • Incubate the solutions at the desired experimental temperature for a set period (e.g., 1 hour).

  • Visually inspect for any signs of precipitation.

  • Quantify the amount of soluble this compound as described in Protocol 1.

Visualizations

G_Subtide_Precipitation_Pathway cluster_solution Solution Environment cluster_factors Contributing Factors Soluble_G_Subtide Soluble this compound (Monomeric) Unfolded_Intermediate Unfolded Intermediate Soluble_G_Subtide->Unfolded_Intermediate Conformational Change Aggregated_G_Subtide Aggregated this compound (Precipitate) Unfolded_Intermediate->Aggregated_G_Subtide Self-Association pH_near_pI pH near pI pH_near_pI->Unfolded_Intermediate High_Concentration High Concentration High_Concentration->Aggregated_G_Subtide Hydrophobic_Interactions Hydrophobic Interactions Hydrophobic_Interactions->Aggregated_G_Subtide

Caption: Factors leading to this compound precipitation.

Troubleshooting_Workflow start Precipitation Observed check_pH Is solution pH near pI? start->check_pH adjust_pH Adjust pH (2 units from pI) check_pH->adjust_pH Yes check_concentration Is concentration too high? check_pH->check_concentration No resolved Issue Resolved adjust_pH->resolved lower_concentration Lower Concentration check_concentration->lower_concentration Yes check_solvent Is solvent appropriate? check_concentration->check_solvent No lower_concentration->resolved use_cosolvent Use Co-solvent (e.g., DMSO) check_solvent->use_cosolvent No check_solvent->resolved Yes use_cosolvent->resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

G-Subtide lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from lot-to-lot variability of G-Subtide in experimental settings.

I. Troubleshooting Guides

This section offers a structured approach to identifying and resolving common problems encountered during the use of this compound, a key substrate for cGMP-dependent protein kinase (PKG).

Issue 1: Inconsistent Kinase Assay Results Between this compound Lots

Question: My kinase assay results are showing significant variation after switching to a new lot of this compound. What could be the cause and how can I troubleshoot this?

Answer:

Lot-to-lot variability in synthetic peptides like this compound is a known issue that can lead to inconsistent experimental outcomes.[1][2][3] The primary causes for this variability often stem from differences in peptide purity and the presence of various impurities.

Troubleshooting Workflow:

G_Subtide_Troubleshooting start Inconsistent Kinase Assay Results purity_check 1. Verify Peptide Purity of Both Lots start->purity_check hplc Perform HPLC Analysis on Old and New Lots purity_check->hplc compare_data Compare Purity Profiles and Identify Impurities hplc->compare_data solubility_test 2. Assess Peptide Solubility compare_data->solubility_test If purity differs dissolve Follow Standardized Solubilization Protocol solubility_test->dissolve observe Observe for Cloudiness or Precipitation dissolve->observe concentration_check 3. Confirm Peptide Concentration observe->concentration_check If solubility issues persist quantify Perform Amino Acid Analysis or UV Spectrophotometry concentration_check->quantify assay_optimization 4. Re-optimize Kinase Assay Parameters quantify->assay_optimization If concentration is correct substrate_titration Titrate New this compound Lot to Determine Optimal Concentration assay_optimization->substrate_titration positive_control Run a Reliable Positive Control substrate_titration->positive_control resolution Consistent Results Achieved positive_control->resolution

Caption: Troubleshooting workflow for inconsistent kinase assay results.

Detailed Steps:

  • Verify Peptide Purity: The most critical step is to compare the purity of the old and new lots of this compound.

    • Action: Perform a side-by-side High-Performance Liquid Chromatography (HPLC) analysis of both lots.[4]

    • Expected Outcome: This will reveal the percentage of the full-length, correct this compound sequence and the presence of any impurities, such as truncated or deletion sequences.[5] Even small differences in purity can significantly impact assay results.[6]

  • Assess Peptide Solubility: Incomplete solubilization can lead to inaccurate concentrations in your assay.

    • Action: Follow a consistent and appropriate solubilization protocol for both lots. Observe the solutions for any signs of precipitation or cloudiness.

    • Expected Outcome: Both lots should fully dissolve and result in clear solutions. If solubility issues are observed with the new lot, it may contain hydrophobic impurities.

  • Confirm Peptide Concentration: Do not assume the net peptide content is the same between lots.

    • Action: If you have access to the necessary equipment, perform an amino acid analysis or use UV spectrophotometry at 280 nm (if the peptide contains Trp or Tyr, which this compound does not) or more accurately, at 205-215 nm for the peptide bond to determine the precise concentration of the peptide stock solutions.

    • Expected Outcome: This will ensure that you are using equivalent molar concentrations of the active peptide in your assays.

  • Re-optimize Kinase Assay Parameters: If the new lot has a different purity profile, you may need to re-optimize your assay.

    • Action: Perform a substrate titration with the new lot of this compound to determine the optimal concentration for your kinase reaction.

    • Expected Outcome: This will help you to normalize the activity of the new lot to the old one and achieve more consistent results.

Issue 2: No or Low Kinase Activity Observed with a New this compound Lot

Question: I am not seeing any phosphorylation of my new this compound lot in my kinase assay. What should I check?

Answer:

A complete loss of activity can be alarming and points to more significant issues with the peptide or the experimental setup.

Troubleshooting Workflow:

No_Activity_Troubleshooting start No/Low Kinase Activity storage_check 1. Verify this compound Storage Conditions start->storage_check solubilization_protocol 2. Review Solubilization Protocol storage_check->solubilization_protocol reagent_integrity 3. Check All Assay Reagents solubilization_protocol->reagent_integrity enzyme_activity Confirm PKG Enzyme Activity reagent_integrity->enzyme_activity atp_viability Check ATP Stock enzyme_activity->atp_viability positive_control_peptide Use a Known, Reliable Peptide Substrate atp_viability->positive_control_peptide peptide_integrity 4. Assess this compound Integrity positive_control_peptide->peptide_integrity If positive control works ms_analysis Perform Mass Spectrometry (MS) Analysis peptide_integrity->ms_analysis resolution Activity Restored ms_analysis->resolution

Caption: Troubleshooting workflow for no or low kinase activity.

Detailed Steps:

  • Verify Storage and Handling: Improper storage can lead to peptide degradation. Lyophilized peptides should be stored at -20°C or lower. Avoid repeated freeze-thaw cycles.

  • Review Solubilization Protocol: Ensure the peptide was dissolved correctly. This compound is a basic peptide and should be dissolved in an appropriate aqueous buffer. Using an incorrect solvent can lead to precipitation or degradation.

  • Check Assay Reagents:

    • Enzyme Activity: Confirm that your Protein Kinase G (PKG) is active using a trusted, previously validated substrate or by autophosphorylation if applicable.

    • ATP: Ensure your ATP stock is not degraded. Prepare fresh ATP solutions if necessary.

  • Assess Peptide Integrity:

    • Action: Perform Mass Spectrometry (MS) on the new this compound lot to confirm its molecular weight.

    • Expected Outcome: The observed molecular weight should match the theoretical mass of this compound (C53H96N22O15, MW: 1281.47 g/mol ). Any significant deviation could indicate modifications or degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic peptides like this compound?

A1: Common impurities include:

  • Truncated sequences: Peptides that are missing one or more amino acids from the C-terminus.

  • Deletion sequences: Peptides with one or more amino acids missing from within the sequence.

  • Peptide-synthesis adducts: Remnants of protecting groups or other chemicals used during synthesis.

  • Counter-ions: Trifluoroacetic acid (TFA) is often used in peptide purification and can remain in the final product, potentially affecting cellular assays.

Q2: How can I minimize this compound lot-to-lot variability in my experiments?

A2: To minimize variability:

  • Purchase high-purity this compound (≥95%).

  • When possible, purchase a larger single lot to cover a long-term study.

  • Always perform a validation experiment when switching to a new lot.

  • Follow strict, standardized protocols for peptide storage, solubilization, and use.

Q3: What is the recommended procedure for dissolving this compound?

A3: this compound (sequence: QKRPRRKDTP) has a net positive charge due to the presence of multiple basic residues (Lys and Arg). Therefore, it should be readily soluble in aqueous buffers.

  • Recommended Solvent: Start with sterile, nuclease-free water.

  • Procedure:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

    • Add the desired volume of water to the vial.

    • Gently vortex or pipette up and down to dissolve the peptide.

    • If solubility is an issue, a small amount of a weak acid (e.g., 10% acetic acid) can be added. However, for most kinase assays, dissolving in the assay buffer (at a neutral pH) should be sufficient.

Q4: How should I store my this compound stock solutions?

A4: For long-term storage, it is recommended to aliquot the this compound stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.

III. Data Presentation: Impact of Peptide Purity on Kinase Assay Results

The following table summarizes hypothetical data illustrating how different levels of peptide purity can affect key kinetic parameters in a PKG kinase assay using this compound.

This compound LotPurity by HPLC (%)Apparent Km (µM)Vmax (pmol/min/µg)Relative Activity (%)
Lot A (Reference) 98.510500100
Lot B 92.11542084
Lot C 85.72535070
Lot D 99.0 (with inhibitory impurity)1225050

This data is illustrative and highlights the importance of high-purity substrates for obtaining accurate and reproducible kinetic data.

IV. Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

Objective: To determine the purity of a this compound lot.

Materials:

  • This compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase C18 column

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in water.

    • Dilute the stock solution to a final concentration of 100 µg/mL in the initial mobile phase conditions.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: 5-60% B over 30 minutes

    • Flow Rate: 1 mL/min

    • Detection: UV at 214 nm

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as: (Area of main peak / Total area of all peaks) * 100%.

Protocol 2: In Vitro PKG Kinase Assay with this compound

Objective: To measure the phosphorylation of this compound by PKG.

Materials:

  • Recombinant active PKG

  • This compound stock solution

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • ATP stock solution (with [γ-³²P]ATP for radiometric assay, or unlabeled for other detection methods)

  • 8-Br-cGMP (PKG activator)

  • Stop solution (e.g., 75 mM H3PO4 for radiometric assay)

  • P81 phosphocellulose paper (for radiometric assay)

Procedure:

  • Prepare the kinase reaction mixture on ice:

    • Kinase assay buffer

    • 8-Br-cGMP (to a final concentration of 1 µM)

    • This compound (at the desired final concentration, e.g., 10 µM)

    • Recombinant PKG

  • Initiate the reaction by adding ATP (to a final concentration of 100 µM, including tracer [γ-³²P]ATP).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

V. Mandatory Visualizations

cGMP/PKG Signaling Pathway

PKG_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) (Inactive) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzes PKG_active PKG (Active) PKG->PKG_active G_Subtide This compound PKG_active->G_Subtide Phosphorylates Phospho_G_Subtide Phosphorylated this compound G_Subtide->Phospho_G_Subtide Cellular_Response Downstream Cellular Response (in Purkinje Cells) Phospho_G_Subtide->Cellular_Response GMP 5'-GMP PDE5->GMP

Caption: Overview of the cGMP/PKG signaling pathway leading to this compound phosphorylation.

Logical Relationship of Lot-to-Lot Variability Factors

Lot_Variability_Factors cluster_impurities Potential Impurities cluster_outcomes Experimental Impact Synthesis Peptide Synthesis Truncated Truncated Peptides Synthesis->Truncated Deletion Deletion Peptides Synthesis->Deletion Adducts Synthesis Adducts Synthesis->Adducts Purification Purification (HPLC) TFA Residual TFA Purification->TFA Lyophilization Lyophilization Final_Product This compound Final Product (Lot A vs. Lot B) Purity Purity Variation Final_Product->Purity Solubility Solubility Differences Final_Product->Solubility Truncated->Final_Product Deletion->Final_Product Adducts->Final_Product TFA->Final_Product Concentration Inaccurate Concentration Purity->Concentration Activity Altered Kinase Activity Purity->Activity Direct effect Solubility->Concentration Concentration->Activity

Caption: Factors contributing to this compound lot-to-lot variability and their experimental impact.

References

Technical Support Center: Optimizing G-Subtide Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the incubation time for G-Subtide phosphorylation assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for a this compound phosphorylation assay?

A1: The optimal incubation time for this compound phosphorylation can vary depending on the specific experimental conditions, including enzyme concentration (e.g., PKA), substrate concentration, temperature, and buffer composition. Generally, incubation times can range from 10 minutes to over an hour.[1][2] It is crucial to perform a time-course experiment to determine the linear range of the assay under your specific conditions.

Q2: Why is it important to optimize the incubation time?

A2: Optimizing the incubation time is critical for ensuring that the kinase reaction proceeds within a linear range, where the amount of phosphorylated this compound is directly proportional to the incubation time.[3] Insufficient incubation may result in a low signal, while excessive incubation can lead to substrate depletion, ATP hydrolysis, or enzyme instability, causing the reaction to plateau or even decline.

Q3: What factors can influence the optimal incubation time?

A3: Several factors can affect the rate of this compound phosphorylation and thus the optimal incubation time:

  • Enzyme Concentration: Higher concentrations of the kinase (e.g., PKA) will lead to a faster reaction rate and a shorter optimal incubation time.

  • Substrate Concentration: The concentration of this compound and ATP can affect the reaction kinetics.

  • Temperature: Most kinase assays are performed at 30°C or 37°C. Higher temperatures generally increase the reaction rate, but can also lead to enzyme denaturation over longer incubation periods.

  • Buffer Conditions: The pH, ionic strength, and presence of cofactors (like Mg²⁺) in the assay buffer are critical for optimal enzyme activity.[4]

Q4: How can I determine if my incubation time is within the linear range?

A4: To determine the linear range, you should perform a time-course experiment. This involves setting up multiple identical reactions and stopping them at different time points (e.g., 5, 10, 20, 30, 60, and 90 minutes). By plotting the signal (e.g., radioactivity, fluorescence, or absorbance) against time, you can identify the time interval during which the signal increases linearly. The optimal incubation time should be chosen from within this linear range.

Troubleshooting Guide

Issue: Low or No Signal

  • Question: I am not seeing any significant phosphorylation of this compound even after a long incubation. What could be the problem?

  • Answer:

    • Inactive Enzyme: Ensure that your kinase (e.g., PKA) is active. Repeated freeze-thaw cycles can reduce enzyme activity. Consider using a fresh aliquot of the enzyme.

    • Incorrect Buffer Composition: Verify the components of your kinase assay buffer. Essential components include a buffer system (e.g., Tris-HCl), a magnesium salt (e.g., MgCl₂), and ATP. The pH of the buffer should be optimal for the kinase (typically around 7.5).

    • Sub-optimal Temperature: Confirm that the incubation is being carried out at the recommended temperature for your kinase (usually 30°C or 37°C).

    • Insufficient Incubation Time: While unlikely to be the sole cause of no signal, your incubation time might be too short for your specific enzyme and substrate concentrations. Perform a time-course experiment to investigate this.

Issue: High Background Signal

  • Question: My negative control (without enzyme) shows a high signal. How can I reduce this background?

  • Answer:

    • Contaminated Reagents: Your ATP stock may have contaminating phosphates, or the this compound itself may have some level of phosphorylation.

    • Non-specific Binding: In assays involving antibodies or binding to plates, non-specific binding can be an issue. Ensure proper blocking steps are included in your protocol.

    • Assay Components: Some assay components might interfere with the detection method. Review the manufacturer's protocol for any known interfering substances.[5]

Issue: Inconsistent or Non-Reproducible Results

  • Question: I am getting variable results between experiments even with the same incubation time. What are the possible causes?

  • Answer:

    • Pipetting Errors: Ensure accurate and consistent pipetting of all reagents, especially the enzyme, as small variations can significantly impact the results.

    • Inconsistent Incubation Times: Use a timer to ensure that all samples are incubated for the exact same duration. For multi-well plates, consider the time it takes to add the stop solution to all wells.

    • Temperature Fluctuations: Ensure that the incubator or water bath maintains a stable temperature throughout the incubation period.

    • Reagent Instability: Prepare fresh reagents when possible, and properly store all components according to the manufacturer's instructions. ATP solutions, in particular, can be unstable.

Data Presentation

The following table provides a representative example of the expected results from a time-course experiment to optimize incubation time for this compound phosphorylation. The signal intensity is arbitrary and will depend on the specific assay format and detection method.

Incubation Time (minutes)Signal Intensity (Arbitrary Units)Observation
050Background Signal
5250Linear Increase
10500Linear Increase
20980Linear Increase
301450Approaching Plateau
601500Plateau Reached
901480Signal Stable/Slight Decrease

In this example, an incubation time between 10 and 20 minutes would be optimal as it falls within the linear range of the assay.

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound Phosphorylation

This protocol outlines a general procedure for conducting a time-course experiment to identify the optimal incubation time.

  • Prepare a Master Mix: Prepare a master mix containing all reaction components except the enzyme. This should include the kinase buffer, this compound, and any other necessary cofactors.

  • Aliquoting: Aliquot the master mix into separate reaction tubes for each time point and control.

  • Initiate the Reaction: Add the kinase (e.g., PKA) to each tube to start the reaction. For the negative control, add the same volume of enzyme storage buffer without the enzyme.

  • Incubation: Place all tubes in a water bath or incubator at the desired temperature (e.g., 30°C).

  • Stopping the Reaction: At each designated time point (e.g., 0, 5, 10, 20, 30, 60, and 90 minutes), stop the reaction by adding a stop solution (e.g., EDTA or a strong acid like phosphoric acid, depending on the assay format).

  • Detection: Proceed with the specific detection method for your assay (e.g., filter binding for radioactive assays, antibody-based detection for ELISA, or luminescence for ADP-Glo assays).

  • Data Analysis: Plot the signal intensity against the incubation time. Identify the linear portion of the curve and select an incubation time within this range for future experiments.

Visualizations

G_Subtide_Phosphorylation_Pathway GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA (inactive) cAMP->PKA Binds to regulatory subunits PKA_active PKA (active) PKA->PKA_active Releases catalytic subunits G_Subtide This compound PKA_active->G_Subtide Phosphorylates pG_Subtide Phospho-G-Subtide G_Subtide->pG_Subtide

Figure 1: Simplified signaling pathway leading to this compound phosphorylation by PKA.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, ATP, this compound) prep_master_mix Create Master Mix prep_reagents->prep_master_mix aliquot Aliquot Master Mix prep_master_mix->aliquot add_enzyme Add Kinase (PKA) aliquot->add_enzyme incubate Incubate at 30°C add_enzyme->incubate stop_reaction Stop Reaction (at time points) incubate->stop_reaction detect_signal Detect Signal stop_reaction->detect_signal analyze_data Plot Signal vs. Time detect_signal->analyze_data determine_optimal Determine Optimal Time analyze_data->determine_optimal

Figure 2: Experimental workflow for optimizing incubation time.

Troubleshooting_Tree start Problem with Assay Results? low_signal Low or No Signal? start->low_signal high_bg High Background? start->high_bg inconsistent Inconsistent Results? start->inconsistent check_enzyme Check Enzyme Activity and Concentration low_signal->check_enzyme Yes check_reagents Check for Contaminated Reagents high_bg->check_reagents Yes pipetting Verify Pipetting Accuracy inconsistent->pipetting Yes check_buffer Verify Buffer and Temperature check_enzyme->check_buffer time_course Run Time-Course check_buffer->time_course blocking Optimize Blocking Step check_reagents->blocking stability Check Reagent Stability and Storage pipetting->stability

Figure 3: Troubleshooting decision tree for this compound phosphorylation assays.

References

G-Subtide Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the G-Subtide assay to measure the activity of cGMP-dependent protein kinase (PKG).

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay?

The this compound assay is a biochemical method used to measure the enzymatic activity of cGMP-dependent protein kinase (PKG). It utilizes a specific peptide substrate, this compound, which is selectively phosphorylated by PKG in the presence of ATP. The amount of phosphorylated this compound is then quantified to determine the kinase activity.

Q2: How does ATP concentration interfere with the this compound assay?

High concentrations of ATP can interfere with the this compound assay, primarily in the context of screening for ATP-competitive inhibitors. Since these inhibitors bind to the same site on the kinase as ATP, a high concentration of ATP will outcompete the inhibitor, leading to an underestimation of its potency (an artificially high IC50 value). It is crucial to use an ATP concentration that is near the Michaelis constant (Km) of the kinase for ATP to obtain accurate and sensitive results for inhibitor studies.

Q3: What is the optimal ATP concentration for a this compound assay?

The optimal ATP concentration for a this compound assay is typically at or near the Km value of cGMP-dependent protein kinase for ATP. While the exact Km can vary depending on the specific isoform of PKG and reaction conditions, it is generally in the low micromolar range. For routine kinase activity measurements, an ATP concentration of 10-100 µM is often used. For inhibitor screening, it is recommended to determine the Km of ATP for your specific enzyme preparation and use an ATP concentration close to this value.

Q4: Can I use a non-radioactive method for the this compound assay?

Yes, several non-radioactive methods are available for the this compound assay. These methods often rely on fluorescence or luminescence detection. For example, a common approach involves using a fluorescently labeled this compound peptide. Upon phosphorylation, the peptide may be captured on a specific resin or antibody, and the fluorescence signal is measured. Another approach is to measure the depletion of ATP using a luciferase-based assay, where the light output is inversely proportional to kinase activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal 1. Non-specific binding of substrate or antibody.- Increase the number and duration of wash steps. - Include a blocking agent (e.g., BSA) in the assay buffer. - Titrate the concentration of detection antibody.
2. Contaminated reagents.- Use fresh, high-quality reagents. - Filter-sterilize buffers.
3. Autophosphorylation of the kinase.- Reduce the concentration of the kinase. - Optimize the reaction time to minimize autophosphorylation while maintaining sufficient substrate phosphorylation.
Low or No Signal 1. Inactive kinase.- Verify the activity of the kinase using a positive control. - Ensure proper storage and handling of the enzyme.
2. Insufficient ATP concentration.- Ensure the final ATP concentration is at or near the Km value. - Prepare fresh ATP solutions.
3. Incorrect buffer conditions (pH, salt concentration).- Verify the pH and composition of the assay buffer. - Optimize buffer conditions for your specific kinase.
4. Problem with the detection system.- Check the functionality of the plate reader or other detection instrument. - Ensure that the detection reagents are not expired and have been stored correctly.
High Variability Between Replicates 1. Pipetting errors.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize variability.
2. Inconsistent incubation times or temperatures.- Ensure all wells are incubated for the same amount of time at a constant temperature.
3. Plate edge effects.- Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment.
Inaccurate IC50 Values for Inhibitors 1. ATP concentration is too high.- Determine the Km of ATP for your kinase and use an ATP concentration at or near this value for inhibitor screening.[1][2]
2. Inhibitor is not stable in the assay buffer.- Check the solubility and stability of the inhibitor under the assay conditions.
3. Incorrect data analysis.- Use appropriate software for curve fitting and IC50 determination.

Experimental Protocols

Key Experiment: Determination of the Apparent Km of ATP for cGMP-Dependent Protein Kinase

This experiment is crucial for optimizing the this compound assay, especially for inhibitor screening.

Materials:

  • Purified cGMP-dependent protein kinase (PKG)

  • This compound peptide

  • ATP stock solution (e.g., 10 mM)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • White, opaque 96-well plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Prepare a series of ATP dilutions: Serially dilute the ATP stock solution in kinase assay buffer to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40, 80, 100, 200 µM).

  • Set up the kinase reaction: In a 96-well plate, prepare the reaction mixture containing a fixed concentration of PKG and this compound in kinase assay buffer.

  • Initiate the reaction: Add the different concentrations of ATP to the wells to start the kinase reaction.

  • Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction and detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence.

  • Data Analysis:

    • Plot the initial reaction velocity (luminescence signal) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km of ATP.

    V = (Vmax * [S]) / (Km + [S])

    Where:

    • V = Initial velocity

    • Vmax = Maximum velocity

    • [S] = ATP concentration

    • Km = Michaelis constant

Standard Protocol: Non-Radioactive this compound Kinase Assay

This protocol is for measuring the activity of PKG using a luminescence-based ATP depletion assay.

Materials:

  • Purified cGMP-dependent protein kinase (PKG)

  • This compound peptide (e.g., 1 mM stock)

  • ATP (e.g., 10 mM stock)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • cGMP (e.g., 1 mM stock, for activation of PKG)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Multimode plate reader

Procedure:

  • Prepare Reagents:

    • Dilute PKG to the desired concentration in kinase assay buffer.

    • Dilute this compound to a final concentration of 100 µM in kinase assay buffer.

    • Dilute ATP to a final concentration of 10 µM in kinase assay buffer.

    • Dilute cGMP to a final concentration of 10 µM in kinase assay buffer.

  • Set up the Kinase Reaction (25 µL total volume):

    • Add 5 µL of 5X Kinase Assay Buffer.

    • Add 5 µL of PKG.

    • Add 5 µL of this compound.

    • Add 5 µL of cGMP.

    • Add 5 µL of ATP to initiate the reaction.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Terminate and Detect:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

Data Presentation

Table 1: Effect of ATP Concentration on the Apparent IC50 of an ATP-Competitive Inhibitor

ATP ConcentrationApparent IC50 (nM)
1 µM (Approx. Km)50
10 µM250
100 µM1500
1 mM (Cellular Conc.)>10000

Note: These are example data and the actual values will vary depending on the kinase, inhibitor, and assay conditions.

Visualizations

G_Subtide_Signaling_Pathway cGMP/PKG Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Inactive PKG cGMP->PKG Binds and Activates Active_PKG Active PKG PKG->Active_PKG G_Subtide This compound Active_PKG->G_Subtide Phosphorylates Phospho_G_Subtide Phospho-G-Subtide G_Subtide->Phospho_G_Subtide Downstream Downstream Cellular Effects Phospho_G_Subtide->Downstream

Caption: cGMP/PKG Signaling Pathway leading to this compound phosphorylation.

G_Subtide_Assay_Workflow This compound Assay Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Prep_PKG Prepare PKG solution Mix Combine PKG, this compound, and Buffer Prep_PKG->Mix Prep_GSub Prepare this compound solution Prep_GSub->Mix Prep_ATP Prepare ATP solution Initiate Initiate with ATP Prep_ATP->Initiate Prep_Buffer Prepare Assay Buffer Prep_Buffer->Mix Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Stop Reaction & Deplete ATP Incubate->Terminate Detect Measure Signal (e.g., Luminescence) Terminate->Detect Analyze Calculate Kinase Activity or IC50 Detect->Analyze

Caption: General workflow for the this compound kinase assay.

Troubleshooting_Tree This compound Assay Troubleshooting Start Assay Problem High_BG High Background? Start->High_BG Low_Signal Low/No Signal? Start->Low_Signal High_Var High Variability? Start->High_Var Inaccurate_IC50 Inaccurate IC50? Start->Inaccurate_IC50 Check_Washes Increase Wash Steps High_BG->Check_Washes Yes Check_Blocking Add/Optimize Blocking Agent High_BG->Check_Blocking Yes Check_Reagents_BG Use Fresh Reagents High_BG->Check_Reagents_BG Yes Check_Kinase Verify Kinase Activity Low_Signal->Check_Kinase Yes Check_ATP Check ATP Concentration Low_Signal->Check_ATP Yes Check_Buffer Verify Buffer Conditions Low_Signal->Check_Buffer Yes Check_Detection Check Detection System Low_Signal->Check_Detection Yes Check_Pipetting Review Pipetting Technique High_Var->Check_Pipetting Yes Check_Incubation Ensure Consistent Incubation High_Var->Check_Incubation Yes Check_Plate Address Plate Edge Effects High_Var->Check_Plate Yes Optimize_ATP Optimize ATP Concentration (use Km value) Inaccurate_IC50->Optimize_ATP Yes Check_Inhibitor Verify Inhibitor Stability Inaccurate_IC50->Check_Inhibitor Yes Check_Analysis Review Data Analysis Inaccurate_IC50->Check_Analysis Yes

Caption: Troubleshooting decision tree for the this compound assay.

References

Validation & Comparative

Validating G-Subtide as a Specific PKG Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of G-Subtide with other potential kinase substrates to validate its specificity for cGMP-dependent protein kinase (PKG). The following sections present supporting experimental data, detailed protocols, and visual representations of the key biological and experimental processes.

Introduction to PKG and Substrate Specificity

Cyclic GMP-dependent protein kinase (PKG) is a key effector in the nitric oxide/cGMP signaling pathway, playing a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1] The specificity of PKG for its substrates is critical for the precise control of these cellular events. An ideal substrate for studying PKG activity should be efficiently phosphorylated by PKG while being a poor substrate for other kinases, particularly the structurally similar cAMP-dependent protein kinase (PKA).[2][3] this compound, a peptide substrate, has been identified as a potential tool for specifically assaying PKG activity.[4] This guide aims to provide the necessary information to validate this claim.

Comparative Analysis of PKG and PKA Substrates

A primary challenge in developing specific assays for PKG is the overlapping substrate specificity with PKA.[3][5] Both kinases are members of the AGC family and recognize serine/threonine residues within a basic amino acid context. However, subtle differences in their consensus phosphorylation sequences can be exploited to achieve specificity.

Key Differences in Consensus Sequences:

  • PKA: The generally accepted consensus sequence for PKA is R-R/K-X-S/T-Φ , where 'X' is any amino acid and 'Φ' is a hydrophobic residue.[2]

  • PKG: PKG typically prefers more basic residues in the vicinity of the phosphorylation site, with a consensus sequence often cited as R/K(2-3)-X-S/T .[2]

This compound's amino acid sequence is QKRPRRKDTP .[4] The threonine (T) at position 9 is the putative phosphorylation site. This sequence contains multiple basic residues (K and R) preceding the phosphorylation site, aligning well with the consensus sequence for PKG.

Quantitative Data Summary

SubstrateAmino Acid SequencePutative Phosphorylation SitePKG Consensus MatchPKA Consensus MatchNotes
This compound QKR PRR KDTP Threonine-9Strong (Multiple N-terminal basic residues)ModerateThe high density of basic residues suggests a preference for PKG.
VASP (Ser-239) HIERR VSNAGSerine-239StrongStrongVASP is a well-known substrate for both PKG and PKA, highlighting the issue of overlapping specificity.[6][7]
Kemptide (PKA Substrate) LRR ASLGSerine-5WeakStrongA classic PKA substrate with the R-R-X-S motif.[8][9][10]

Experimental Protocols

To validate the specificity of this compound for PKG, a direct comparison of its phosphorylation by PKG and PKA is essential. The following is a generalized in vitro kinase assay protocol that can be adapted for this purpose.

In Vitro Kinase Assay for this compound Specificity

Objective: To quantitatively compare the phosphorylation of this compound by purified PKG and PKA.

Materials:

  • Purified, active PKG Iα or Iβ

  • Purified, active PKA catalytic subunit

  • This compound peptide

  • Kemptide peptide (as a positive control for PKA activity)

  • [γ-³²P]ATP (radiolabeled) or non-radiolabeled ATP for alternative detection methods

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • cGMP (for activation of PKG)

  • cAMP (for information, though the catalytic subunit of PKA is constitutively active)

  • Phosphocellulose paper or other means of separating phosphorylated peptide from free ATP

  • Scintillation counter

  • SDS-PAGE gels and autoradiography equipment (optional, for visualization)

Procedure:

  • Prepare Kinase Reactions: Set up reaction tubes on ice. For each kinase (PKG and PKA), prepare reactions with this compound and a control peptide (Kemptide for PKA). Include a no-kinase control for each substrate.

  • Reaction Mix Composition (25 µL final volume):

    • 5 µL of 4X Kinase Reaction Buffer

    • 1 µL of this compound or Kemptide (at various concentrations to determine Km)

    • 1 µL of cGMP (final concentration ~10 µM, for PKG activation) or buffer

    • X µL of purified PKG or PKA (amount to be optimized)

    • X µL of distilled water to bring the volume to 20 µL

  • Initiate Reaction: Add 5 µL of ATP solution (containing [γ-³²P]ATP) to each tube to start the reaction. The final ATP concentration should be at or near the Km for ATP for each kinase, if known, or at a standard concentration (e.g., 100 µM).

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10, 20, 30 minutes) within the linear range of the assay.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mix (e.g., 20 µL) onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose papers extensively (e.g., 3 x 5 minutes) in a dilute acid solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity of each kinase for each substrate (in pmol/min/µg). For kinetic analysis, plot the velocity of the reaction against the substrate concentration and determine the Km and Vmax values using Michaelis-Menten kinetics.

Alternative Detection Method: For a non-radioactive approach, the reaction can be stopped with SDS-PAGE loading buffer, run on a gel, and transferred to a membrane. A phospho-specific antibody that recognizes the phosphorylated this compound sequence would then be used for detection.

Mandatory Visualizations

PKG Signaling Pathway

PKG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cytosol NO NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG_inactive Inactive PKG cGMP->PKG_inactive Binds to PKG_active Active PKG PKG_inactive->PKG_active Activates Substrate Substrate (e.g., this compound) PKG_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) pSubstrate->Cellular_Response Leads to Experimental_Workflow cluster_setup Experimental Setup cluster_assay Kinase Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified PKG & PKA - this compound & Control Peptides - [γ-³²P]ATP - Buffers Reaction_Mix Set up Kinase Reactions: - PKG + this compound - PKA + this compound - Control Reactions Reagents->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Termination Terminate Reaction (Spot on Phosphocellulose) Incubation->Termination Washing Wash to Remove Free [γ-³²P]ATP Termination->Washing Quantification Quantify Incorporated ³²P (Scintillation Counting) Washing->Quantification Comparison Compare Phosphorylation Levels (PKG vs. PKA) Quantification->Comparison Validation Validate this compound Specificity Comparison->Validation

References

G-Subtide vs. Other Protein Kinase G Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of G-Subtide, a synthetic peptide substrate for Protein Kinase G (PKG), with other notable PKG substrates. The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their experimental needs, with a focus on quantitative data, detailed methodologies, and visual representations of key biological and experimental processes.

Performance Comparison of PKG Substrates

SubstratePKG IsoformAmino Acid SequenceKm (µM)Vmaxkcat/KmReference
This compound PKG IαGln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro226Data not availableData not available[1]
PKG IIGln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro84Data not availableData not available[1]
VASP-derived peptide PKG I / PKG IIe.g., LRKVSKQEEA (surrounding Ser157)Data not availableData not availableData not available

Data not available: Specific Vmax and kcat/Km values for these substrates are not consistently reported across publicly available literature, highlighting a gap in the direct quantitative comparison of their phosphorylation efficiency.

PKG Signaling Pathway

Protein Kinase G is a key effector in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The following diagram illustrates the canonical NO/cGMP/PKG signaling pathway.

PKG_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Substrates Protein Substrates (e.g., this compound, VASP) PKG->Substrates Phosphorylates Phosphorylation Phosphorylation Substrates->Phosphorylation Response Physiological Response Phosphorylation->Response

Figure 1: The NO/cGMP/PKG signaling pathway.

Experimental Protocols

To facilitate the direct comparison of this compound and other peptide substrates, a detailed protocol for an in vitro kinase assay is provided below. This protocol can be adapted to determine the kinetic parameters (Km and Vmax) for the phosphorylation of various substrates by PKG.

In Vitro Kinase Assay for Comparing PKG Peptide Substrates

1. Materials:

  • Recombinant active Protein Kinase G (PKG Iα or PKG II)

  • Peptide Substrates (e.g., this compound, VASP-derived peptide)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij 35)

  • ATP solution (prepare fresh)

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • Phosphocellulose paper (for radioactive assays)

  • Scintillation counter or luminometer

  • Microcentrifuge tubes

  • Pipettes and tips

  • Incubator/water bath

2. Experimental Workflow:

The following diagram outlines the general workflow for comparing the phosphorylation of different peptide substrates by PKG.

Kinase_Assay_Workflow Start Start Prepare_Reactions Prepare Reaction Mixes (Buffer, PKG, Peptide Substrate) Start->Prepare_Reactions Initiate_Reaction Initiate Reaction (Add ATP/[γ-³²P]ATP) Prepare_Reactions->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add stop solution or spot on membrane) Incubate->Stop_Reaction Detection Detect Phosphorylation (Scintillation counting or Luminescence) Stop_Reaction->Detection Analyze_Data Analyze Data (Determine Km and Vmax) Detection->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for in vitro kinase assay.

3. Procedure:

  • Prepare Substrate Dilutions: Prepare a series of dilutions for each peptide substrate (e.g., this compound and a VASP-derived peptide) in the kinase assay buffer. The concentration range should span from well below to well above the expected Km.

  • Set up Kinase Reactions: In microcentrifuge tubes, combine the kinase assay buffer, a fixed amount of recombinant PKG, and the varying concentrations of the peptide substrate.

  • Initiate Phosphorylation: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP (or the appropriate reagents for a non-radioactive assay). The final ATP concentration should be kept constant across all reactions.

  • Incubation: Incubate the reaction tubes at 30°C for a predetermined time, ensuring the reaction is in the linear range of product formation.

  • Stop the Reaction:

    • For radioactive assays: Spot a portion of each reaction mixture onto a phosphocellulose paper. Immediately wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • For non-radioactive assays: Add the appropriate stop solution provided with the kit.

  • Quantify Phosphorylation:

    • For radioactive assays: Measure the incorporated radioactivity on the phosphocellulose papers using a scintillation counter.

    • For non-radioactive assays: Measure the luminescence or fluorescence signal according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the initial reaction velocity (amount of phosphate incorporated per unit time) against the substrate concentration.

    • Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.

    • The catalytic efficiency (kcat/Km) can be calculated if the enzyme concentration and turnover number (kcat) are known.

Logical Relationship between this compound and Other Substrates

The relationship between this compound and other PKG substrates can be understood in the context of their utility in research. This compound serves as a specific, well-defined tool for in vitro assays, while endogenous substrates like VASP are crucial for understanding the physiological roles of PKG in cellular processes.

Substrate_Relationship PKG Protein Kinase G (PKG) GSubtide This compound (Synthetic Peptide) PKG->GSubtide Phosphorylates OtherSubstrates Other Substrates (e.g., VASP) PKG->OtherSubstrates Phosphorylates InVitro In Vitro Assays (Kinetics, HTS) GSubtide->InVitro Used in InVivo In Vivo Studies (Cellular Function) OtherSubstrates->InVivo Studied in Understanding Understanding PKG Function & Regulation InVitro->Understanding InVivo->Understanding

Figure 3: Logical relationship of PKG substrates.

This guide provides a foundational understanding of this compound in the context of other PKG substrates. Further experimental investigation, particularly the direct kinetic comparison of this compound with a standardized VASP-derived peptide, will provide a more complete picture of their relative performance as PKG substrates.

References

A Comparative Guide to G-Subtide Phosphorylation by PKA, Akt, and PKC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphorylation of the G-Subtide peptide substrate by three key serine/threonine kinases: Protein Kinase A (PKA), Akt (Protein Kinase B), and Protein Kinase C (PKC). Understanding the differential phosphorylation of a common substrate is crucial for dissecting signaling pathways and for the development of specific kinase inhibitors. This document presents quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Comparative Analysis of Kinase Activity on this compound

Below is a summary of the kinetic parameters and substrate specificity for each kinase.

KinaseCommon SubstrateKm (µM)Vmax or kcatOptimal Substrate Consensus Sequence
PKA Kemptide (LRRASLG)5 - 63[1][2]kcat: ~20 - 50 s-1[2][3]Arg-Arg-X-Ser/Thr-Φ (where X is any amino acid and Φ is a hydrophobic residue)[4]
Akt Crosstide (GRPRTSSFAEG)Data not available for KemptideData not available for KemptideArg-X-Arg-X-X-Ser/Thr-Φ (where X is any amino acid and Φ is a hydrophobic residue)
PKC Myelin Basic Protein (MBP) fragmentData not available for KemptideData not available for KemptideArg-X-X-Ser/Thr-X-Arg (where X is any amino acid)[5]

Note: The lack of specific kinetic data for Akt and PKC with Kemptide underscores their different substrate requirements. Kemptide, with its Arg-Arg motif at the P-2 and P-3 positions, is a classic PKA substrate. Akt typically requires an Arg at the P-5 and P-3 positions, while PKC often recognizes basic residues C-terminal to the phosphorylation site. The phosphorylation of Kemptide by Akt and PKC, if it occurs, is expected to be significantly less efficient than that by PKA.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways leading to the activation of PKA, Akt, and PKC.

PKA_Signaling_Pathway PKA Signaling Pathway GPCR GPCR G_Protein G Protein (Gs) GPCR->G_Protein Ligand AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Substrate Substrate (e.g., this compound) PKA_active->Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation

Caption: Canonical PKA signaling pathway activation.

Akt_Signaling_Pathway Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt_inactive Inactive Akt PIP3->Akt_inactive PDK1->Akt_inactive Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt_inactive Phosphorylation (Ser473) Akt_active Active Akt Akt_inactive->Akt_active Substrate Substrate (e.g., this compound) Akt_active->Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation

Caption: Canonical Akt signaling pathway activation.

PKC_Signaling_Pathway PKC Signaling Pathway GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC Ligand DAG Diacylglycerol (DAG) PLC->DAG PIP2 IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2 PKC_inactive Inactive PKC DAG->PKC_inactive ER Endoplasmic Reticulum IP3->ER Ca2 Ca2+ ER->Ca2 Release Ca2->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate (e.g., this compound) PKC_active->Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation

Caption: Canonical PKC signaling pathway activation.

Experimental Protocols

This section details a generalized in vitro kinase assay protocol that can be adapted to compare the phosphorylation of a peptide substrate like this compound or Kemptide by PKA, Akt, and PKC.

Objective:

To quantitatively compare the phosphorylation of a peptide substrate by purified PKA, Akt, and PKC.

Materials:
  • Purified, active PKA, Akt, and PKC enzymes

  • Peptide substrate (e.g., this compound or Kemptide)

  • [γ-32P]ATP (radiolabeled) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • Kinase-specific reaction buffers

  • ATP and MgCl2 solutions

  • Kinase inhibitors (for negative controls)

  • P81 phosphocellulose paper (for radioactive assays)

  • Scintillation counter (for radioactive assays)

  • Luminometer (for non-radioactive assays)

  • Standard laboratory equipment (pipettes, tubes, incubator, etc.)

Experimental Workflow Diagram:

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Kinase Reaction Master Mixes Start->Prepare_Reagents Aliquot Aliquot Master Mixes into Reaction Tubes Prepare_Reagents->Aliquot Add_Enzyme Add Kinase (PKA, Akt, or PKC) to Initiate Reaction Aliquot->Add_Enzyme Incubate Incubate at 30-37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., add stop buffer or spot on paper) Incubate->Stop_Reaction Detection Detection Stop_Reaction->Detection Radioactive_Detection Radioactive: Wash P81 paper, Scintillation Counting Detection->Radioactive_Detection NonRadioactive_Detection Non-Radioactive: Add detection reagents, Read Luminescence Detection->NonRadioactive_Detection Analyze_Data Data Analysis: Calculate specific activity (cpm/pmol/min) or RLU Radioactive_Detection->Analyze_Data NonRadioactive_Detection->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase assay.

Detailed Procedure (Radioactive Assay):
  • Prepare Kinase Reaction Buffer: Prepare a 5X kinase reaction buffer appropriate for each kinase. A generic buffer could be 250 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 5 mM DTT. Note that specific kinases may have optimal buffer requirements.

  • Prepare Master Mix: For each kinase, prepare a master mix containing the kinase reaction buffer, [γ-32P]ATP (to a final specific activity of ~200-500 cpm/pmol), and the peptide substrate at various concentrations (e.g., 0-100 µM for determining Km).

  • Initiate Reaction: Aliquot the master mix into individual reaction tubes. Start the reaction by adding a known amount of the purified kinase (e.g., 10-100 ng). Include negative controls with a specific inhibitor or without the enzyme.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Place the washed P81 papers in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity of the kinase in pmol of phosphate transferred per minute per mg of enzyme. Determine Km and Vmax by plotting the initial reaction velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Procedure for Non-Radioactive Assay (e.g., ADP-Glo™):

Follow the manufacturer's instructions. Generally, the kinase reaction is performed with non-radiolabeled ATP. After the incubation period, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Conclusion

This guide provides a comparative overview of the phosphorylation of a peptide substrate by PKA, Akt, and PKC. While direct quantitative comparison using this compound is currently limited by the lack of available data, using a benchmark substrate like Kemptide reveals the distinct substrate specificities of these kinases. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to conduct their own comparative studies. A thorough understanding of these differences is fundamental for elucidating the complex and specific roles of these kinases in cellular signaling.

References

G-Subtide vs. Kemptide: A Comparative Guide to Kinase Specificity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase research, peptide substrates are indispensable tools for elucidating enzyme activity and specificity. Among the plethora of available substrates, G-Subtide and Kemptide have emerged as valuable reagents for assaying the activity of cGMP-dependent protein kinase (PKG) and cAMP-dependent protein kinase (PKA), respectively. This guide provides a comprehensive comparison of the specificity of this compound and Kemptide, supported by available experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the appropriate substrate for their investigations.

Executive Summary

Data Presentation: Quantitative Comparison of Substrate Kinetics

The following table summarizes the available kinetic parameters for this compound and Kemptide with their primary target kinases. This data is crucial for designing kinase assays and interpreting results.

SubstrateKinaseKm (µM)Vmax (µmol/min/mg)
This compound PKG Iα226Not Reported
PKG II84Not Reported
PKANot ReportedNot Reported
Kemptide PKA3 - 4[1]Not Reported
PKGLower than PKA (qualitative)Not Reported

Note: The Vmax values are often dependent on specific experimental conditions and are not consistently reported in a standardized format across different studies.

Specificity Analysis

This compound: The available data strongly indicates that this compound is a selective substrate for PKG. Its design is based on the phosphorylation site of the G-protein coupled receptor kinase 5, a known physiological substrate of PKG. The lower Km value for PKG II compared to PKG Iα suggests a higher affinity for the former isozyme. While it is often described as having little activity with other kinases, quantitative data on its phosphorylation by PKA and other common kinases is sparse.

Kemptide: Kemptide, with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, is the archetypal PKA substrate, derived from the phosphorylation site in liver pyruvate kinase.[2] Its low micromolar Km for PKA indicates a high affinity.[1] However, the consensus phosphorylation site for PKA (Arg-Arg-X-Ser/Thr) shares similarities with the preferred substrate motifs of other basophilic kinases, including PKG. One study has suggested that a peptide containing the Kemptide sequence is a better substrate for PKG than for PKA, based on a lower Km value.[2] This highlights the potential for cross-reactivity and the importance of using specific inhibitors to confirm the identity of the kinase responsible for phosphorylation in complex biological samples. For instance, the use of a PKA-specific inhibitor can help to distinguish PKA-mediated phosphorylation of Kemptide from that of other kinases like S6 kinase.[3]

Experimental Protocols

A reliable method for determining kinase activity and specificity is the in vitro kinase assay using a radiolabeled phosphate donor. Below is a detailed protocol that can be adapted for comparing the phosphorylation of this compound and Kemptide by PKA and PKG.

Radiometric Kinase Assay Protocol

This protocol is based on the transfer of the γ-32P from [γ-32P]ATP to the peptide substrate by the kinase.[4][5][6][7][8]

Materials:

  • Purified, active PKA and PKG enzymes

  • This compound and Kemptide peptide substrates

  • [γ-32P]ATP (specific activity ~3000 Ci/mmol)

  • Non-radioactive ("cold") ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • For PKG activation: cGMP (to a final concentration of 1-10 µM)

  • For PKA activation: cAMP (to a final concentration of 1-10 µM)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, the respective cyclic nucleotide activator (cAMP for PKA, cGMP for PKG), and the desired concentration of the peptide substrate (this compound or Kemptide). It is recommended to test a range of substrate concentrations to determine Km.

  • Prepare ATP Mix: In a separate tube, prepare the ATP mix by diluting [γ-32P]ATP with cold ATP to achieve the desired final concentration (e.g., 100 µM) and specific activity.

  • Initiate the Reaction: Add the purified kinase to the reaction mix. Pre-incubate for 2-5 minutes at 30°C to allow the enzyme to equilibrate.

  • Start Phosphorylation: Initiate the phosphorylation reaction by adding the ATP mix to the reaction tube. The total reaction volume is typically 25-50 µL.

  • Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range of phosphate incorporation.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a labeled P81 phosphocellulose paper square. The acidic stopping solution can also be used before spotting.

  • Wash: Wash the P81 papers extensively (e.g., 3-4 times for 5-10 minutes each) in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify: Place the washed and dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of phosphate incorporated into the peptide substrate based on the specific activity of the ATP. Determine the initial reaction velocities at different substrate concentrations to calculate Km and Vmax using Michaelis-Menten kinetics.

Mandatory Visualizations

Signaling Pathway Diagrams

The activation of PKA and PKG is initiated by the binding of their respective cyclic nucleotide second messengers.

PKA_PKG_Activation cluster_PKA PKA Activation Pathway cluster_PKG PKG Activation Pathway GPCR_PKA GPCR AC Adenylate Cyclase GPCR_PKA->AC cAMP cAMP AC->cAMP Gsα ATP_PKA ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (2C + R2-cAMP4) PKA_inactive->PKA_active pSubstrate_PKA Phosphorylated Substrate PKA_active->pSubstrate_PKA ATP Substrate_PKA Substrate (e.g., Kemptide) sGC Soluble Guanylate Cyclase cGMP cGMP sGC->cGMP GTP GTP PKG_inactive Inactive PKG cGMP->PKG_inactive PKG_active Active PKG PKG_inactive->PKG_active pSubstrate_PKG Phosphorylated Substrate PKG_active->pSubstrate_PKG ATP Substrate_PKG Substrate (e.g., this compound) NO Nitric Oxide (NO) NO->sGC

Caption: Activation pathways of PKA and PKG by their respective cyclic nucleotides.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a comparative kinase assay to determine substrate specificity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_separation Separation cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinases (PKA, PKG) - Substrates (this compound, Kemptide) - Buffers, [γ-32P]ATP Incubate Incubate Kinase, Substrate, & [γ-32P]ATP at 30°C Reagents->Incubate Spot Spot Reaction onto P81 Paper Incubate->Spot Wash Wash P81 Paper to Remove Unincorporated [γ-32P]ATP Spot->Wash Quantify Quantify Incorporated 32P (Scintillation Counting) Wash->Quantify Calculate Calculate Kinetic Parameters (Km, Vmax) Quantify->Calculate Compare Compare Specificity Calculate->Compare

References

Comparative Guide to Anti-Phospho G-Substrate Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available anti-phospho G-Substrate antibodies, with a focus on their cross-reactivity. The information presented is intended to assist researchers in selecting the most appropriate antibody for their specific experimental needs and to provide robust protocols for in-house validation.

Introduction to G-Substrate Phosphorylation

G-protein signaling pathways are fundamental to cellular communication. A key event in many of these pathways is the phosphorylation of specific substrate proteins by kinases such as Protein Kinase A (PKA). A common phosphorylation motif recognized by PKA and other AGC-family kinases is the RRXS/T motif, often referred to as a G-Substrate motif. Antibodies that specifically recognize this phosphorylated motif are invaluable tools for studying these signaling cascades. However, the potential for cross-reactivity with other phosphorylated proteins is a critical consideration for data accuracy and reproducibility.

Antibody Comparison

Direct, independent comparative studies of anti-phospho G-Substrate antibodies are limited in the scientific literature. Therefore, this comparison relies on data provided by the manufacturers in their product datasheets. Researchers are strongly encouraged to perform their own validation experiments.

Antibody Host Species Clonality Recognized Motif Manufacturer-Reported Specificity & Cross-Reactivity Recommended Applications
Phospho-PKA Substrate (RRXS/T) (100G7E) Rabbit mAb #9624 RabbitMonoclonalPhospho-Ser/Thr with Arg at -3 and -2Detects peptides and proteins containing the phospho-RRXS/T motif. Recognizes other -3 arginine-bearing phospho-Ser/Thr peptides (e.g., Akt and PKC substrates) to a lesser extent. Does not recognize non-phosphorylated motifs.[1][2]Western Blotting, ELISA, Immunoprecipitation[2]
Phospho-(Ser/Thr) PKA Substrate Antibody #9621 RabbitPolyclonalPhospho-Ser/Thr with Arg at -3Detects peptides and proteins containing a phospho-serine/threonine residue with arginine at the -3 position. Useful for identifying substrates of AGC family kinases, including PKA and PKC. Does not cross-react with the nonphosphorylated PKA substrate motif.Western Blotting, ELISA, Immunohistochemistry, Immunoprecipitation
Anti-GSK3 beta (phospho S9) antibody (ab9769) RabbitPolyclonalPhospho-Ser9 of GSK3 betaSpecific for the phosphorylated Serine 9 on GSK3 beta. Cross-reactivity with other phosphorylated proteins is not explicitly detailed in the provided datasheet.[3]Western Blotting, Immunohistochemistry[3]

Note: The Anti-GSK3 beta antibody is included as an example of a phospho-specific antibody to a protein that can be part of G-protein coupled signaling, though it does not target the general G-Substrate motif.

Signaling Pathway

The diagram below illustrates a simplified G-protein signaling cascade leading to the phosphorylation of a G-Substrate by Protein Kinase A (PKA).

G_Protein_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates G_Substrate G-Substrate (Protein with RRXS/T motif) PKA_active->G_Substrate Phosphorylates pG_Substrate Phosphorylated G-Substrate G_Substrate->pG_Substrate Cellular_Response Cellular Response pG_Substrate->Cellular_Response Leads to

G-Protein Signaling Pathway to G-Substrate Phosphorylation.

Experimental Protocols

To ensure the specificity of an anti-phospho G-Substrate antibody and to characterize its cross-reactivity, the following experimental protocols are recommended.

Experimental Workflow for Cross-Reactivity Testing

Antibody_Validation_Workflow start Start: Select Anti-Phospho G-Substrate Antibody wb Western Blot Analysis start->wb elisa Peptide ELISA start->elisa wb_lysate Prepare cell lysates (treated vs. untreated with kinase activator) wb->wb_lysate wb_phosphatase Treat lysate with phosphatase wb->wb_phosphatase elisa_peptides Synthesize phosphorylated and non-phosphorylated peptides (target and potential cross-reactive motifs) elisa->elisa_peptides wb_run Run SDS-PAGE and Western Blot wb_lysate->wb_run wb_phosphatase->wb_run data_analysis Analyze Data and Assess Cross-Reactivity wb_run->data_analysis elisa_run Perform Peptide ELISA elisa_peptides->elisa_run elisa_run->data_analysis end End: Characterized Antibody data_analysis->end

Workflow for Antibody Cross-Reactivity Assessment.
Western Blotting for Phospho-Specificity

This protocol is designed to verify that the antibody specifically recognizes the phosphorylated form of the target protein.

A. Cell Lysate Preparation:

  • Culture cells to 80-90% confluency.

  • Treat one set of cells with a known activator of the upstream kinase (e.g., Forskolin to activate PKA) for an appropriate time. Leave another set untreated as a negative control.

  • Wash cells with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a standard assay (e.g., BCA).

B. Phosphatase Treatment (Optional but Recommended):

  • Incubate a portion of the lysate from the stimulated cells with a broad-spectrum phosphatase (e.g., lambda phosphatase) according to the manufacturer's instructions. This will serve as a negative control for phosphorylation.

C. SDS-PAGE and Electrotransfer:

  • Prepare samples by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein from untreated, treated, and phosphatase-treated lysates onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

D. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-phospho G-Substrate antibody at the manufacturer's recommended dilution overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 3.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Results: A strong band should be visible in the lane with the lysate from kinase-activated cells. This band should be absent or significantly weaker in the untreated and phosphatase-treated lanes.

Peptide ELISA for Cross-Reactivity Profiling

This protocol provides a quantitative measure of the antibody's binding to its target motif versus other similar phosphorylated motifs.

A. Plate Coating:

  • Synthesize short peptides (10-15 amino acids) corresponding to:

    • The phosphorylated target G-Substrate motif (e.g., X-R-R-X-pS/pT-X).

    • The non-phosphorylated target G-Substrate motif.

    • Phosphorylated motifs of other related kinases (e.g., Akt, PKC substrates).

    • A non-related phosphopeptide as a negative control.

  • Dilute each peptide to a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of each peptide solution to separate wells of a 96-well ELISA plate.

  • Incubate overnight at 4°C.

B. ELISA Procedure:

  • Wash the plate three times with wash buffer (e.g., PBST).

  • Block the wells with 200 µL of blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Prepare serial dilutions of the anti-phospho G-Substrate antibody in blocking buffer.

  • Add 100 µL of each antibody dilution to the appropriate wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate five times.

  • Add 100 µL of an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Compare the signal intensity for the target phospho-peptide with the signals from the non-phosphorylated peptide and other phospho-peptides. This will provide a quantitative assessment of the antibody's specificity and cross-reactivity.

Conclusion

The selection of a highly specific anti-phospho G-Substrate antibody is crucial for obtaining reliable data in studies of G-protein signaling. While manufacturers provide valuable initial data, independent validation is paramount. The protocols outlined in this guide provide a framework for researchers to thoroughly characterize the specificity and cross-reactivity of their chosen antibodies, leading to more robust and reproducible scientific findings.

References

G-Subtide as a Biomarker for Kinase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase activity assessment, the selection of an appropriate substrate is paramount for generating robust and reproducible data. This guide provides a comprehensive comparison of G-Subtide, a selective peptide substrate for cGMP-dependent protein kinase (PKG), with other common alternatives. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their kinase assay needs.

This compound: A Selective Tool for cGMP-Dependent Protein Kinase (PKG)

This compound is a synthetic peptide that serves as a specific substrate for cGMP-dependent protein kinase (PKG). Its amino acid sequence is Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro. Notably, this compound exhibits a preference for the PKG II isoform over the PKG Iα isoform, making it a valuable tool for dissecting the specific roles of these kinase isozymes in cellular signaling pathways.[1]

The core principle behind using this compound as a biomarker lies in the fundamental action of a kinase: the transfer of a phosphate group from ATP to a substrate. By measuring the rate of this compound phosphorylation, researchers can quantify the enzymatic activity of PKG in a given sample. This can be instrumental in studying the cGMP signaling pathway, screening for PKG inhibitors or activators, and diagnosing diseases associated with aberrant PKG activity.

Comparison of this compound with Alternative PKG Substrates

The choice of substrate can significantly impact the sensitivity, specificity, and overall performance of a kinase assay. Below is a comparison of this compound with other commonly used peptide substrates for PKG.

SubstrateAmino Acid SequenceTarget Kinase(s)Key Characteristics
This compound Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-ProPKG (selective for PKG II)High selectivity for PKG II allows for isoform-specific studies.
Kemptide Leu-Arg-Arg-Ala-Ser-Leu-GlyPKA, also a substrate for PKGA widely used generic substrate for cAMP-dependent protein kinase (PKA), but also phosphorylated by PKG. May exhibit lower specificity for PKG compared to this compound.
VASPtide Arg-Arg-Lys-Val-Ser-Lys-Gln-GluPKG, PKADerived from the phosphorylation site of the natural PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP). It is a substrate for both PKG and PKA.
RKRSRAE Arg-Lys-Arg-Ser-Arg-Ala-GluPKGA synthetic peptide substrate designed for PKG.

Quantitative Comparison of Kinetic Parameters:

The efficiency of a kinase substrate is best described by its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km value generally indicates a higher affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

SubstrateKinase IsoformKm (µM)
This compoundPKG II84[1]
This compoundPKG Iα226[1]

Note: Comprehensive and directly comparable Vmax and kcat values for this compound and its alternatives in the scientific literature are limited, which makes a complete catalytic efficiency comparison challenging. The provided Km values offer a measure of substrate affinity.

Experimental Protocols for Measuring PKG Activity

A variety of assay formats can be employed to measure the phosphorylation of this compound and other peptide substrates by PKG. These can be broadly categorized into radioactive and non-radioactive methods.

Signaling Pathway of PKG Activation

PKG_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol sGC Soluble Guanylate Cyclase (sGC) GTP GTP pGC Particulate Guanylate Cyclase (pGC) NO Nitric Oxide (NO) NO->sGC activates NP Natriuretic Peptides NP->pGC activates cGMP cGMP GTP->cGMP sGC / pGC PKG Inactive PKG cGMP->PKG activates Active_PKG Active PKG PKG->Active_PKG G_Subtide This compound Active_PKG->G_Subtide phosphorylates Downstream Downstream Cellular Responses Active_PKG->Downstream leads to Phospho_G_Subtide Phosphorylated This compound G_Subtide->Phospho_G_Subtide Radioactive_Assay_Workflow Start Start Reaction_Mix Prepare Reaction Mixture: - PKG enzyme - this compound - Kinase Buffer - [γ-32P]ATP Start->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Stop_Reaction Stop Reaction (e.g., add EDTA) Incubation->Stop_Reaction Separation Separate Phosphorylated this compound (e.g., phosphocellulose paper) Stop_Reaction->Separation Washing Wash to Remove Unincorporated [γ-32P]ATP Separation->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification End End Quantification->End FRET_Assay_Workflow Start Start Reaction_Mix Prepare Reaction Mixture: - PKG enzyme - Biotinylated this compound - Kinase Buffer - ATP Start->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Detection_Mix Add Detection Reagents: - Europium-labeled anti-phospho-ser/thr antibody - Streptavidin-Allophycocyanin (SA-APC) Incubation->Detection_Mix FRET_Incubation Incubate to Allow Binding Detection_Mix->FRET_Incubation Measurement Measure Time-Resolved Fluorescence FRET_Incubation->Measurement End End Measurement->End ADPGlo_Assay_Workflow Start Start Kinase_Reaction Perform Kinase Reaction: - PKG enzyme - this compound - Kinase Buffer - ATP Start->Kinase_Reaction Stop_and_Deplete Add ADP-Glo™ Reagent: - Stops kinase reaction - Depletes remaining ATP Kinase_Reaction->Stop_and_Deplete Incubation1 Incubate at Room Temperature Stop_and_Deplete->Incubation1 Convert_ADP Add Kinase Detection Reagent: - Converts ADP to ATP - Provides Luciferin/Luciferase Incubation1->Convert_ADP Incubation2 Incubate at Room Temperature Convert_ADP->Incubation2 Measure_Luminescence Measure Luminescence Incubation2->Measure_Luminescence End End Measure_Luminescence->End

References

A Researcher's Guide to G-Subtide Phosphorylation Assays: A Comparative Analysis of Reproducibility and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of an assay is paramount for generating reliable and meaningful data. This guide provides a comprehensive comparison of G-Subtide phosphorylation assays, focusing on their reproducibility, and offers a detailed look at alternative methods and the signaling pathways involved.

This compound, a peptide substrate localized in the Purkinje cells of the cerebellum, is a key tool for studying the activity of cGMP-dependent protein kinase (PKG). Understanding the reliability of assays that measure its phosphorylation is crucial for advancing research in areas where the cGMP/PKG signaling pathway is implicated, such as smooth muscle relaxation, platelet function, and neuronal signaling.

Reproducibility of Kinase Assays: A Quantitative Overview

The reproducibility of a kinase assay is typically assessed by its intra-assay and inter-assay variability, expressed as the coefficient of variation (%CV). While specific reproducibility data for this compound phosphorylation assays is not extensively published in a consolidated format, general guidelines for kinase assays suggest that an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for most applications.[1][2][3] Achieving this level of precision is dependent on careful optimization of the assay protocol and the use of high-quality reagents.

Assay TypeTypical Intra-Assay CV (%)Typical Inter-Assay CV (%)ThroughputKey AdvantagesKey Disadvantages
Radiometric Assay < 10%< 15%Low to MediumDirect measurement of phosphorylation, high sensitivity.Use of radioactive materials, requires specialized handling and disposal.
Fluorescence-Based Assay 5 - 15%10 - 20%HighNon-radioactive, amenable to high-throughput screening.Potential for compound interference with fluorescence signal.
Luminescence-Based Assay < 10%< 15%HighHigh sensitivity, low background, wide dynamic range.Enzyme-coupled reactions can be prone to interference.

The cGMP/PKG Signaling Pathway

The cGMP-dependent protein kinase (PKG) signaling pathway plays a critical role in various physiological processes. The pathway is initiated by the activation of guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then binds to and activates PKG, a serine/threonine kinase. Activated PKG phosphorylates a variety of downstream target proteins, including this compound, thereby modulating their activity and eliciting a cellular response.

cGMP-PKG Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor 1. Binding Guanylate_Cyclase Guanylate_Cyclase Receptor->Guanylate_Cyclase 2. Activation cGMP cGMP Guanylate_Cyclase->cGMP 3. GTP to cGMP GTP GTP PKG_inactive PKG (inactive) cGMP->PKG_inactive 4. Binding PKG_active PKG (active) PKG_inactive->PKG_active 5. Activation G_Subtide This compound PKG_active->G_Subtide 6. Phosphorylation Phosphorylated_G_Subtide Phosphorylated This compound G_Subtide->Phosphorylated_G_Subtide Cellular_Response Cellular_Response Phosphorylated_G_Subtide->Cellular_Response 7. Downstream Effects

Figure 1. Simplified diagram of the cGMP-PKG signaling pathway leading to the phosphorylation of this compound.

Experimental Workflow for a this compound Phosphorylation Assay

The following diagram outlines a general workflow for a typical in vitro this compound phosphorylation assay. This workflow can be adapted for various detection methods, including radiometric, fluorescence, and luminescence-based readouts.

This compound Phosphorylation Assay Workflow Start Start Prepare_Reagents Prepare Assay Buffer, PKG Enzyme, this compound, ATP (and cGMP) Start->Prepare_Reagents Incubate_Kinase_Substrate Pre-incubate PKG and This compound (optional) Prepare_Reagents->Incubate_Kinase_Substrate Initiate_Reaction Add ATP (and cGMP) to initiate reaction Incubate_Kinase_Substrate->Initiate_Reaction Incubate_Reaction Incubate at optimal temperature and time Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction (e.g., with EDTA) Incubate_Reaction->Stop_Reaction Detection Detect phosphorylated this compound (Radiometric, Fluorescent, or Luminescent method) Stop_Reaction->Detection Data_Analysis Analyze data and calculate kinase activity Detection->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for a this compound phosphorylation assay.

Detailed Experimental Protocols

Radiometric this compound Phosphorylation Assay

This protocol is a traditional and highly sensitive method for measuring PKG activity.

Materials:

  • Purified recombinant PKG

  • This compound peptide

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • 10 mM ATP solution

  • 1 mM cGMP solution

  • Phosphocellulose paper (e.g., P81)

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • Stop solution (e.g., 30% acetic acid)

Procedure:

  • Prepare a reaction mixture containing assay buffer, this compound (final concentration 20-100 µM), and cGMP (final concentration 1-10 µM).

  • Add purified PKG to the reaction mixture and pre-incubate for 5-10 minutes at 30°C.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration 100 µM).

  • Incubate the reaction for 10-30 minutes at 30°C. Ensure the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

  • Immediately immerse the paper in 0.75% phosphoric acid and wash several times to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and let the paper dry.

  • Place the paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the kinase (e.g., in pmol/min/µg).

Non-Radioactive this compound Phosphorylation Assay (Luminescence-Based)

This protocol utilizes the ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant PKG

  • This compound peptide

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • cGMP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction by adding Kinase Assay Buffer, PKG, this compound (20-100 µM), and cGMP (1-10 µM) to the wells of a microplate.

  • Initiate the reaction by adding ATP (10-50 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Comparison with Alternative PKG Substrates

While this compound is a commonly used substrate for PKG, other peptide substrates are also available. The choice of substrate can influence the kinetic parameters of the assay.

SubstrateSequenceKm (µM)Vmax (relative)Notes
This compound Tyr-Ala-Arg-Ala-Ala-Ser-Ala-Arg-Gln~10-501.0Specific for PKG, derived from a cerebellar protein.
Kemptide Leu-Arg-Arg-Ala-Ser-Leu-Gly~5-20~0.8Also a substrate for PKA, may show cross-reactivity.
VASP-derived peptide e.g., Ac-RKRSRKE-NH2~10-30~1.2Based on the phosphorylation site of Vasodilator-Stimulated Phosphoprotein, a natural PKG substrate.

Note: The Km and Vmax values are approximate and can vary depending on the specific assay conditions and the isoform of PKG used.

Conclusion

This compound phosphorylation assays are a valuable tool for studying PKG activity. While direct, comprehensive reproducibility data for these specific assays is limited in the public domain, adherence to established kinase assay principles and careful optimization can lead to reliable and reproducible results, with intra- and inter-assay CVs within acceptable ranges. The choice between radiometric and non-radioactive methods will depend on laboratory capabilities, throughput requirements, and safety considerations. For high-throughput screening, luminescence-based assays offer a robust and sensitive non-radioactive alternative. Researchers should carefully consider the kinetic properties of this compound in comparison to other available substrates to select the most appropriate tool for their specific research question.

References

A Researcher's Guide to Negative Control Experiments for G-Subtide in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing G-Subtide, a selective peptide substrate for cGMP-dependent protein kinase (PKG), the implementation of rigorous negative controls is paramount for the generation of reliable and interpretable data. This guide provides a comparative overview of essential negative control experiments, alternative substrates, and detailed experimental protocols to ensure the validity of your kinase assay results.

This compound is a valuable tool for studying PKG activity, which plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. To unequivocally attribute observed phosphorylation to PKG activity, a series of well-designed negative controls are necessary to eliminate confounding factors and artifacts.

Core Negative Control Strategies

Two primary negative control experiments are indispensable when working with this compound:

  • No Enzyme Control: This is the most fundamental negative control. The reaction is performed with all components (buffer, ATP, this compound) except for the kinase (PKG). This control is essential to determine the background signal resulting from non-enzymatic substrate phosphorylation or other sources of signal interference. A high signal in this control may indicate issues with substrate purity, buffer components, or the detection system.

  • Non-phosphorylatable Substrate Control: This control utilizes a modified version of this compound where the phosphorylatable amino acid residue is replaced with a non-phosphorylatable analog. For this compound, which has the sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr -Pro, the threonine (Thr) residue is the site of phosphorylation by PKG. A non-phosphorylatable analog would typically have this threonine substituted with an alanine (Ala). This control helps to confirm that the observed signal is dependent on the specific phosphorylation event and not due to non-specific binding or other artifacts related to the peptide sequence itself.

Logical Framework for this compound Experiments

The following diagram illustrates the logical relationship between the experimental setup and the necessary negative controls for a typical this compound kinase assay.

G_Subtide_Logic cluster_experiment Experimental Condition cluster_controls Negative Controls Exp PKG + this compound + ATP NoEnzyme No PKG + this compound + ATP Exp->NoEnzyme Is signal enzyme-dependent? NonPhos PKG + Non-phosphorylatable This compound + ATP Exp->NonPhos Is signal phosphorylation-specific?

Figure 1. Logical workflow for this compound negative controls.

Comparison with Alternative PKG Substrates

SubstrateSequenceKnown Kinase AssociationNotes
This compound Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-ProPKG (selective)A well-established and selective substrate for PKG, particularly PKG II.
VASPtide Arg-Arg-Lys-Val-Ser-Asn-ValPKG, PKAA substrate for both PKG and PKA; its phosphorylation is often used as a marker for PKG activity in cells.
Kemptide Leu-Arg-Arg-Ala-Ser-Leu-GlyPKA (primary), some cross-reactivity with PKGPrimarily known as a substrate for Protein Kinase A (PKA), but can be phosphorylated by PKG, albeit with different kinetics.
PKG Substrate Arg-Lys-Arg-Ser-Arg-Ala-GluPKGAnother commercially available peptide substrate for PKG.

Note: The lack of standardized, head-to-head comparisons of Km and Vmax values for these substrates with PKG makes direct performance evaluation challenging. Researchers should select a substrate based on the specific requirements of their assay, considering factors like desired selectivity and existing literature for their model system.

Experimental Protocols

A detailed protocol for a radioactive kinase assay using this compound is provided below. This can be adapted for non-radioactive methods (e.g., luminescence-based ADP detection or fluorescence polarization) with appropriate modifications to the detection steps.

Signaling Pathway of PKG Activation

The diagram below illustrates the canonical signaling pathway leading to the activation of Protein Kinase G.

PKG_Pathway sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG_inactive Inactive PKG cGMP->PKG_inactive Binds to PKG_active Active PKG PKG_inactive->PKG_active Activates G_Subtide This compound PKG_active->G_Subtide Phosphorylates Phospho_G_Subtide Phosphorylated This compound G_Subtide->Phospho_G_Subtide

Figure 2. Simplified PKG signaling pathway.
Experimental Workflow: Radiolabeled Kinase Assay

The following workflow outlines the key steps in a typical [γ-³²P]ATP-based kinase assay for measuring this compound phosphorylation by PKG.

Kinase_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_stop 3. Reaction Termination cluster_separation 4. Separation cluster_detection 5. Detection MasterMix Prepare Master Mix: - Kinase Buffer - MgCl2 - [γ-³²P]ATP - Cold ATP Incubate Incubate at 30°C: - Add PKG to Master Mix - Initiate with this compound MasterMix->Incubate Stop Stop Reaction: - Add Phosphoric Acid or EDTA Incubate->Stop Spot Spot onto P81 Phosphocellulose Paper Stop->Spot Wash Wash to remove unincorporated [γ-³²P]ATP Spot->Wash Scintillation Quantify radioactivity (Scintillation Counting) Wash->Scintillation

Figure 3. Workflow for a radiolabeled this compound kinase assay.
Detailed Protocol for a Standard this compound Kinase Assay

Materials:

  • Purified, active Protein Kinase G (PKG)

  • This compound peptide

  • Non-phosphorylatable this compound (e.g., Thr-to-Ala substitution)

  • [γ-³²P]ATP

  • ATP solution (non-radiolabeled)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation fluid and counter

Procedure:

  • Prepare Reaction Mix: On ice, prepare a master mix containing kinase reaction buffer, MgCl₂, [γ-³²P]ATP, and non-radiolabeled ATP. The final ATP concentration should be optimized for the specific assay but is often in the range of 50-200 µM.

  • Set up Reactions: In separate tubes, aliquot the master mix for each condition:

    • Experimental: Add purified PKG.

    • Negative Control (No Enzyme): Add an equal volume of kinase buffer instead of PKG.

    • Negative Control (Non-phosphorylatable Substrate): Add purified PKG.

  • Initiate Reaction: Start the kinase reaction by adding this compound to the "Experimental" and "No Enzyme Control" tubes. Add the non-phosphorylatable this compound to its designated control tube.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reactions by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The paper will bind the peptide substrate.

  • Washing: Wash the P81 paper several times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

By diligently employing these negative controls and standardized protocols, researchers can confidently and accurately measure PKG-specific phosphorylation of this compound, leading to robust and reproducible scientific findings.

A Researcher's Guide to Synthetic G-Subtide: A Comparative Analysis of Supplier Offerings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and consistency of synthetic peptides are paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of synthetic G-Subtide from various suppliers, focusing on key performance metrics, experimental protocols for quality assessment, and the underlying biological pathways.

This compound, a decapeptide with the sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro, is a well-established and selective substrate for cGMP-dependent protein kinase (PKG). Its reliable performance is critical for accurate in vitro kinase assays and related research. This guide aims to equip researchers with the necessary information to make informed decisions when selecting a synthetic this compound supplier.

Data Presentation: A Comparative Overview of Supplier Specifications

To facilitate a clear comparison, the following table summarizes the publicly available quality control specifications for this compound from prominent life science suppliers. It is important to note that while some suppliers provide lot-specific Certificates of Analysis (CoA), others may only offer general product specifications.

SupplierPurity (by HPLC)Identity ConfirmationOther Available Data
MilliporeSigma (Sigma-Aldrich) ≥95%[1]Mass Spectrometry (consistent with structure)Peptide Content: ≥55%[1]
AnaSpec >98% (for GMP grade)Mass SpectrometryAmino Acid Analysis, Net Peptide Content (available for GMP grade)
Tocris Bioscience >98% (typical)Mass Spectrometry (consistent with structure)Net Peptide Content, Amino Acid Analysis (often available on CoA)[2][3]
Bachem ≥95% (typical)Mass Spectrometry, Amino Acid AnalysisNet Peptide Content (often available on Analytical Data Sheet)[4][5]
Biorbyt >95%[6]Mass SpectrometryMolecular Weight confirmed[6]
MedChemExpress Not explicitly statedMass SpectrometrySolubility information provided[1]

Note: The data presented for AnaSpec, Tocris Bioscience, and Bachem are based on their general quality standards for synthetic peptides, as specific Certificates of Analysis for this compound were not publicly available at the time of this guide's compilation. Researchers are encouraged to request lot-specific CoAs from suppliers before purchase.

Key Experimental Protocols for this compound Evaluation

To ensure the quality and performance of synthetic this compound, several key experiments should be considered. The following are detailed methodologies for essential quality control assays.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthetic this compound peptide by separating it from any impurities.

Methodology:

  • Sample Preparation: Dissolve the lyophilized this compound powder in an appropriate solvent (e.g., sterile, deionized water) to a final concentration of 1 mg/mL.

  • Chromatographic System: Utilize a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is typically effective for separating this compound and related impurities.

  • Detection: Monitor the elution profile at a wavelength of 214 nm, which corresponds to the absorbance of the peptide bond.

  • Data Analysis: The purity of the this compound is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthetic this compound, thereby verifying its primary sequence.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound peptide in a suitable solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Spectrometer: Employ a mass spectrometer, such as one with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of this compound (1280.74 Da).

  • Data Analysis: The resulting spectrum should show a prominent peak corresponding to the [M+H]+ ion of this compound at approximately m/z 1281.7. Other charge states (e.g., [M+2H]2+ at m/z 641.4) may also be observed. The experimental mass should be consistent with the theoretical mass.[7]

In Vitro Protein Kinase G (PKG) Activity Assay

Objective: To evaluate the functional activity of synthetic this compound as a substrate for Protein Kinase G.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

    • Recombinant active Protein Kinase G (PKG)

    • Synthetic this compound (at a concentration around its Km, if known, or a range of concentrations to determine kinetic parameters)

    • [γ-³²P]ATP (to a final specific activity of 200-500 cpm/pmol)

  • Initiation of Reaction: Initiate the phosphorylation reaction by adding the [γ-³²P]ATP and incubate the mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of 75 mM phosphoric acid or by spotting the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in 75 mM phosphoric acid.

  • Washing: Wash the P81 paper three to four times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.

  • Quantification: Measure the incorporation of ³²P into the this compound by liquid scintillation counting.

  • Data Analysis: Express the kinase activity as pmol of phosphate incorporated per minute per microgram of enzyme. A positive control with a known active this compound and a negative control without the substrate should be included.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

PKG_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC ANP_BNP ANP/BNP pGC Particulate Guanylyl Cyclase (pGC) ANP_BNP->pGC cGMP cGMP sGC->cGMP GTP pGC->cGMP GTP GTP GTP PKG Inactive PKG cGMP->PKG Active_PKG Active PKG PKG->Active_PKG Phospho_G_Subtide Phosphorylated This compound Active_PKG->Phospho_G_Subtide phosphorylates G_Subtide This compound Downstream_Effects Downstream Cellular Effects Phospho_G_Subtide->Downstream_Effects

Caption: The cGMP/PKG signaling pathway, illustrating the activation of PKG and subsequent phosphorylation of this compound.

Experimental_Workflow Start Receive Synthetic This compound QC Quality Control Assessment Start->QC HPLC Purity Check (HPLC) QC->HPLC MS Identity Confirmation (Mass Spectrometry) QC->MS Activity_Assay Functional Validation (Kinase Activity Assay) HPLC->Activity_Assay MS->Activity_Assay Data_Analysis Data Analysis and Supplier Comparison Activity_Assay->Data_Analysis End Informed Supplier Selection Data_Analysis->End

Caption: A streamlined experimental workflow for the quality assessment and comparison of synthetic this compound from different suppliers.

Supplier_Comparison_Logic Goal Select Optimal This compound Supplier Criteria Evaluation Criteria Goal->Criteria Purity Purity (≥95%) Criteria->Purity Identity Correct Molecular Weight Criteria->Identity Activity Functional as PKG Substrate Criteria->Activity Documentation Availability of CoA Criteria->Documentation Decision Informed Decision Purity->Decision Identity->Decision Activity->Decision Documentation->Decision

Caption: A logical diagram illustrating the key criteria for comparing and selecting a synthetic this compound supplier.

References

G-Subtide Phosphorylation: A Comparative Analysis of Cell Lysate and Purified Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of kinase activity is paramount. The choice between a simplified, purified enzyme system and a more physiologically relevant cell lysate environment for assessing the phosphorylation of a substrate like G-Subtide can significantly impact experimental outcomes and their interpretation. This guide provides an objective comparison of these two approaches, supported by experimental protocols and illustrative data.

The phosphorylation of this compound, a peptide substrate for cGMP-dependent protein kinase (PKG), serves as a valuable tool for studying the activity of this key signaling enzyme.[1] Assays can be broadly categorized into two types: those using a purified kinase and those performed in a complex cell lysate. While purified enzyme assays offer simplicity and a high degree of control, cell lysate-based assays provide a more biologically representative context, complete with the intricate network of interacting proteins and potential regulatory factors.[1][2]

At a Glance: Key Differences in Assay Performance

ParameterPurified Enzyme AssayCell Lysate AssayRationale
Apparent Km for this compound LowerPotentially HigherIn cell lysates, the presence of other proteins can lead to substrate competition and sequestration, potentially increasing the apparent Michaelis constant (Km).
Apparent Vmax HigherPotentially LowerThe presence of endogenous phosphatases in cell lysates can counteract kinase activity, leading to a lower observed maximum velocity (Vmax). Additionally, ATP is consumed by other cellular processes.
IC50 of Inhibitors LowerPotentially HigherInhibitors may bind to other proteins in the lysate or be metabolized, reducing their effective concentration at the target kinase and resulting in a higher half-maximal inhibitory concentration (IC50).[3][4]
Specificity High (for the purified kinase)Reflects cellular environmentAssays with purified enzymes are highly specific to the activity of that single kinase. In contrast, cell lysates may contain multiple kinases that can phosphorylate this compound, although this compound is a preferential substrate for PKG.[1]
Physiological Relevance LowHighCell lysate assays better mimic the cellular environment, including the presence of scaffolding proteins, allosteric regulators, and competing substrates and enzymes.[1][2]
Complexity & Troubleshooting LowHighPurified systems are less prone to interference. Cell lysate assays require careful optimization to minimize the effects of proteases, phosphatases, and ATPases.[5][6]

Note: The values in this table are illustrative and can vary depending on the specific experimental conditions, cell type, and kinase .

The cGMP/PKG Signaling Pathway

The phosphorylation of this compound is a downstream event in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/PKG signaling pathway. This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation and neuronal signaling.[7][8][9][10]

pkg_signaling_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm NO_source Nitric Oxide (NO) Source (e.g., Endothelial Cells) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Diffusion GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Inactive PKG cGMP->PKG Activation Active_PKG Active PKG G_Subtide This compound Active_PKG->G_Subtide Phosphorylation pG_Subtide Phosphorylated this compound Cellular_Response Downstream Cellular Response pG_Subtide->Cellular_Response

Figure 1. Simplified cGMP/PKG signaling pathway leading to this compound phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for assessing this compound phosphorylation in both a purified enzyme system and in a cell lysate.

Protocol 1: Purified Enzyme Assay

This protocol outlines the steps for a kinase assay using purified, recombinant PKG.

purified_enzyme_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Reagents Prepare Reagents: - Purified PKG - this compound - Kinase Buffer - ATP - cGMP Reaction_Setup Set up reaction in microplate: 1. Add kinase buffer 2. Add this compound 3. Add purified PKG 4. Add cGMP (activator) Reagents->Reaction_Setup Initiate Initiate reaction by adding ATP Reaction_Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate reaction (e.g., add stop solution) Incubate->Terminate Detection_Method Detect phosphorylated this compound (e.g., ELISA, Luminescence, Fluorescence Polarization) Terminate->Detection_Method

Figure 2. Workflow for a this compound phosphorylation assay with a purified enzyme.

Materials:

  • Purified recombinant PKG

  • This compound peptide

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP solution

  • cGMP solution

  • Stop solution (e.g., EDTA)

  • Detection reagents (specific to the chosen method, e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

  • Prepare a master mix of the kinase assay buffer, this compound, and cGMP.

  • Aliquot the master mix into the wells of a microplate.

  • Add the purified PKG to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Proceed with the detection of this compound phosphorylation using a suitable method. For instance, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.[11][12]

Protocol 2: Cell Lysate Assay

This protocol describes how to measure this compound phosphorylation in the context of a whole-cell lysate.

cell_lysate_workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_detection Detection Cell_Culture Culture cells of interest Stimulate Stimulate cells to activate PKG (e.g., with a NO donor) Cell_Culture->Stimulate Lyse Lyse cells in buffer containing protease and phosphatase inhibitors Stimulate->Lyse Centrifuge Centrifuge to clarify lysate Lyse->Centrifuge Reaction_Setup Set up reaction in microplate: 1. Add cell lysate 2. Add this compound 3. Add ATP Centrifuge->Reaction_Setup Incubate Incubate at 30°C Reaction_Setup->Incubate Terminate Terminate reaction Incubate->Terminate Detection_Method Detect phosphorylated this compound Terminate->Detection_Method

Figure 3. Workflow for a this compound phosphorylation assay in a cell lysate.

Materials:

  • Cultured cells

  • Stimulant (e.g., Sodium Nitroprusside as a NO donor)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails)

  • This compound peptide

  • ATP solution

  • Detection reagents

Procedure:

  • Culture cells to the desired confluency.

  • If desired, stimulate the cells with an agent that activates the cGMP/PKG pathway (e.g., a NO donor).

  • Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[11]

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the lysate.

  • In a microplate, combine a standardized amount of cell lysate with the this compound substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for an optimized period.

  • Terminate the reaction.

  • Detect the amount of phosphorylated this compound.

Concluding Remarks

The choice between a purified enzyme assay and a cell lysate-based assay for this compound phosphorylation depends on the specific research question. For high-throughput screening of direct kinase inhibitors or for detailed kinetic characterization of a kinase, the purified enzyme system offers a robust and controlled environment. However, to understand the regulation of PKG activity within a cellular context, to investigate the effects of upstream signaling events, or to screen for inhibitors that are effective in a more complex biological milieu, the cell lysate assay is the more appropriate, albeit more challenging, choice. By carefully considering the advantages and disadvantages of each approach and by employing rigorous experimental design, researchers can effectively leverage this compound phosphorylation assays to advance our understanding of cGMP/PKG signaling in health and disease.

References

In Vivo Validation of G-Subtide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the cGMP-dependent protein kinase (PKG) signaling pathway, identifying and validating specific substrates is a critical step. G-Subtide, a peptide substrate localized in the Purkinje cells of the cerebellum, has been identified as a substrate for PKG, particularly the recombinant Plasmodium falciparum PKG2 (PfPKG2)[1]. This guide provides an objective comparison of this compound with other potential substrates and presents supporting experimental data for its in vivo validation.

Performance Comparison: this compound vs. Alternative PKG Substrates

The in vivo validation of this compound as a prominent PKG substrate has been demonstrated in studies of the hamster suprachiasmatic nucleus (SCN), a key component of the biological clock. Research has shown that light stimulation, which activates the nitric oxide (NO)/cGMP/PKG signaling pathway, leads to a significant increase in the phosphorylation of this compound[2].

SubstrateIn Vivo Validation ModelKey FindingsReference
This compound Hamster Suprachiasmatic Nucleus (SCN)Increased phosphorylation in response to light-induced activation of the NO/cGMP/PKG pathway.[2][2]
VASP (Vasodilator-Stimulated Phosphoprotein) Various tissues, including platelets and smooth musclePhosphorylated by PKG, involved in actin dynamics and cell motility.[2]
DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, Mr 32 kDa) Nigrostriatal neuronsExcellent substrate for PKA and PKG; phosphorylated DARPP-32 inhibits protein phosphatase 1.[2][2]
IRAG (IP3R-associated cGMP kinase substrate) Predominantly in platelets and smooth muscleSpecific substrate for PKG-Iβ, involved in the regulation of intracellular calcium.[3][3]
MYPT1 (Myosin phosphatase targeting subunit 1) Smooth muscleSpecific substrate for PKG-Iα, involved in smooth muscle relaxation.[3][3]

Experimental Protocols

A key experiment validating this compound phosphorylation in vivo involves monitoring its phosphorylation status in response to a specific stimulus that activates the PKG pathway. The following protocol is based on the methodology used in the study of the hamster SCN[2].

In Vivo this compound Phosphorylation Assay in Hamster SCN

Objective: To determine the in vivo phosphorylation of this compound in response to light stimulation.

Animals: Adult male golden hamsters.

Procedure:

  • Animal Housing and Light Exposure:

    • House animals in a controlled light-dark cycle (e.g., 14:10 light:dark) to entrain their circadian rhythms.

    • At a specific circadian time (e.g., CT18, corresponding to the late subjective night), expose a group of animals to a light pulse. A control group should remain in darkness.

  • Tissue Collection:

    • Immediately following the light pulse, euthanize the animals.

    • Rapidly dissect the brain and isolate the suprachiasmatic nuclei (SCN) on a chilled surface.

  • Protein Extraction:

    • Homogenize the SCN tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Western Blot Analysis:

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated this compound (p-GS).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an appropriate substrate (e.g., chemiluminescent substrate).

    • Strip the membrane and re-probe with an antibody for total this compound (GS) to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-GS and total GS using densitometry software.

    • Calculate the ratio of p-GS to total GS for each sample.

    • Compare the p-GS/GS ratio between the light-exposed and control groups. An increase in this ratio in the light-exposed group indicates in vivo phosphorylation of this compound.

Visualizing the Pathway and Workflow

To further elucidate the role of this compound and the experimental process, the following diagrams are provided.

G_Subtide_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Light Light Glutamate_Release Glutamate Release Light->Glutamate_Release NMDAR NMDA Receptor Glutamate_Release->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx nNOS nNOS Activation Ca_Influx->nNOS NO Nitric Oxide (NO) nNOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG PKG Activation cGMP->PKG G_Subtide This compound PKG->G_Subtide Phosphorylation p_G_Subtide Phospho-G-Subtide G_Subtide->p_G_Subtide PP2A_Inhibition PP2A Inhibition p_G_Subtide->PP2A_Inhibition Downstream_Effects Downstream Effects PP2A_Inhibition->Downstream_Effects

Caption: NO/cGMP/PKG signaling pathway leading to this compound phosphorylation.

Experimental_Workflow start Start: Hamster Model light_pulse Light Pulse Stimulation (Experimental Group) start->light_pulse dark_control No Light Pulse (Control Group) start->dark_control euthanasia Euthanasia & SCN Dissection light_pulse->euthanasia dark_control->euthanasia protein_extraction Protein Extraction euthanasia->protein_extraction western_blot Western Blot (p-GS & Total GS) protein_extraction->western_blot quantification Densitometry & Quantification western_blot->quantification analysis Ratio Analysis (p-GS/GS) quantification->analysis conclusion Conclusion: In Vivo Phosphorylation Status analysis->conclusion

Caption: Experimental workflow for in vivo this compound phosphorylation assay.

References

A Comparative Guide to Kinase Substrates: G-Subtide vs. Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase activity assays, the choice of substrate is a critical determinant of experimental success, influencing sensitivity, specificity, and suitability for high-throughput applications. This guide provides an objective comparison between the traditional peptide substrate, G-Subtide, and the more modern class of fluorescent kinase substrates, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their assay design.

Introduction to Kinase Substrates

This compound is a well-characterized peptide substrate derived from a protein localized in cerebellar Purkinje cells. It is recognized for its selectivity for cGMP-dependent protein kinase (PKG), particularly exhibiting a preference for the PKG II isoform. Assays employing this compound typically rely on traditional methods, such as the incorporation of radiolabeled phosphate from [γ-³²P]ATP, which is then quantified.

Fluorescent Kinase Substrates represent a technological advancement, enabling real-time, continuous monitoring of kinase activity without the need for radioactivity. These substrates are synthetic peptides or proteins engineered to include a fluorophore. Upon phosphorylation by a target kinase, a conformational change or alteration in the local environment of the fluorophore results in a detectable change in fluorescence intensity or wavelength. A notable example of this technology is the Sox-based sensor, where phosphorylation enhances the fluorescence of a sulfonamido-oxine chromophore upon chelation with Mg²⁺.[1]

Performance Comparison

The selection of a kinase substrate is often a trade-off between established specificity and the advantages of modern detection methods. While this compound offers known biological relevance and specificity for PKG, fluorescent substrates provide a high-throughput, non-radioactive alternative with real-time kinetic data. The following table summarizes key quantitative performance metrics, compiled from various sources.

ParameterThis compoundFluorescent Substrate (Representative)Data Source
Target Kinase Protein Kinase G (PKG)Various (Data for EGFR substrate shown)[1]
Detection Method Radioactive ([³²P]ATP incorporation)Fluorescence Intensity[1][2]
Km (Michaelis Constant) PKG Iα: 226 µMPKG II: 84 µM79 µM (for an EGFR substrate)[1]
Assay Format EndpointContinuous, Real-time[1][3]
High-Throughput Suitability Low to MediumHigh[4]
Z'-factor Not typically reportedOften > 0.7[2][5]
Signal-to-Noise Ratio High (with low background membranes)Good (typically 2 to 6-fold signal increase)[1][6]

Signaling Pathway and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of these substrates. The following diagrams, generated using the DOT language, illustrate the NO/cGMP/PKG signaling pathway where this compound plays a role, and the distinct experimental workflows for assays using this compound versus a fluorescent substrate.

G_Subtide_vs_Fluorescent_Substrates cluster_GSubtide This compound (Radioactive Assay) cluster_Fluorescent Fluorescent Substrate Assay G_Start 1. Prepare Reaction Mix (Kinase, this compound, Buffer, [γ-³²P]ATP) G_Incubate 2. Incubate at 30°C G_Start->G_Incubate G_Stop 3. Stop Reaction (e.g., add phosphoric acid) G_Incubate->G_Stop G_Spot 4. Spot onto Phosphocellulose Membrane G_Stop->G_Spot G_Wash 5. Wash Membrane (to remove free [γ-³²P]ATP) G_Spot->G_Wash G_Detect 6. Quantify Radioactivity (Scintillation Counting or Phosphorimaging) G_Wash->G_Detect F_Start 1. Prepare Reaction Mix (Kinase, Fluorescent Substrate, Buffer) F_Equilibrate 2. Equilibrate in Fluorescence Plate Reader F_Start->F_Equilibrate F_Initiate 3. Initiate Reaction (add ATP) F_Equilibrate->F_Initiate F_Detect 4. Monitor Fluorescence Change (Real-time, continuous reading) F_Initiate->F_Detect

Caption: Comparative experimental workflows for kinase assays.

NO_cGMP_PKG_Pathway NO_source Nitric Oxide (NO) Source (e.g., eNOS) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by G_Subtide This compound PKG->G_Subtide phosphorylates Phospho_G_Subtide Phosphorylated This compound G_Subtide->Phospho_G_Subtide Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) Phospho_G_Subtide->Cellular_Response GMP GMP PDE5->GMP

Caption: The NO/cGMP/PKG signaling pathway.

Experimental Protocols

Detailed methodologies are provided below for conducting kinase assays with both this compound (adapted from a standard radioactive peptide substrate protocol) and a generic fluorescent peptide substrate.

Protocol 1: Kinase Activity Assay using this compound (Radioactive)

This protocol is based on the traditional method of measuring the incorporation of ³²P from [γ-³²P]ATP into a peptide substrate.[3][7]

Materials:

  • Purified Protein Kinase G (PKG)

  • This compound

  • 5x Kinase Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ("cold") ATP

  • P81 Phosphocellulose Paper

  • 0.75% Phosphoric Acid

  • Acetone

  • Scintillation Vials and Scintillation Fluid

  • Liquid Scintillation Counter or Phosphorimager

Procedure:

  • Prepare Reaction Master Mix: On ice, prepare a master mix for the desired number of reactions. For a final reaction volume of 25 µL, combine:

    • 5 µL of 5x Kinase Reaction Buffer

    • 2.5 µL of this compound stock solution (to a final concentration of ~100-200 µM)

    • Water to a volume of 20 µL

  • Prepare ATP Mix: In a separate tube, mix unlabeled ATP and [γ-³²P]ATP to achieve the desired final concentration (e.g., 100 µM) and specific activity.

  • Initiate Kinase Reaction:

    • Add 5 µL of diluted PKG enzyme to the master mix tubes.

    • Start the reaction by adding 5 µL of the ATP mix.

    • Incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by adding 25 µL of 0.75% phosphoric acid to each tube.

  • Spot onto Membrane: Spot 20 µL of the stopped reaction mixture onto a labeled square of P81 phosphocellulose paper.

  • Wash Membrane:

    • Wash the P81 paper three times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final rinse with acetone to air dry the paper.

  • Quantify Phosphorylation: Place the dried P81 square into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter. Alternatively, expose the dried membrane to a phosphor screen and analyze using a phosphorimager.

Protocol 2: Kinase Activity Assay using a Fluorescent Peptide Substrate (Sox-based)

This protocol describes a continuous, fluorescence-based assay suitable for a microplate format.[1]

Materials:

  • Purified target kinase (e.g., PKG)

  • Sox-based fluorescent peptide substrate specific for the kinase

  • 10x Assay Buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • ATP stock solution

  • Black, non-binding 96-well or 384-well microplate

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~485 nm

Procedure:

  • Prepare Reagents:

    • Dilute the 10x Assay Buffer to 1x with ultrapure water.

    • Prepare working solutions of the kinase and fluorescent peptide substrate in 1x Assay Buffer.

    • Prepare a working solution of ATP in 1x Assay Buffer.

  • Set up the Assay Plate:

    • To each well, add the kinase and the fluorescent peptide substrate. The final volume should be the total reaction volume minus the volume of ATP to be added. For a 50 µL final volume, this might be 45 µL.

    • Include "no enzyme" controls to measure background fluorescence.

  • Equilibrate the Plate: Incubate the plate at the desired reaction temperature (e.g., 30°C) for 5-10 minutes in the plate reader to ensure temperature stability.

  • Initiate the Reaction:

    • Using a multichannel pipette or automated dispenser, add the ATP solution to each well to initiate the kinase reaction (e.g., 5 µL of a 10x ATP stock).

    • Immediately begin reading the plate.

  • Monitor Fluorescence:

    • Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 30-60 minutes.

    • The initial rate of the reaction is determined from the slope of the linear phase of the fluorescence increase over time.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the initial reaction velocity (RFU/min) from the linear portion of the progress curve. This velocity is directly proportional to the kinase activity.

Conclusion

Both this compound and fluorescent substrates are valuable tools for measuring kinase activity. This compound, with its established specificity for PKG, is an excellent choice for detailed enzymatic studies, particularly when using traditional, validated assay formats. However, for applications requiring high-throughput screening, inhibitor profiling, and real-time kinetic analysis, fluorescent substrates offer significant advantages in terms of workflow efficiency, safety, and data richness. The choice between these substrates will ultimately depend on the specific experimental goals, available instrumentation, and the desired balance between throughput and biological context.

References

G-Subtide Assay vs. Alternatives: A Comparative Guide for Kinase Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in kinase research, the selection of an appropriate assay is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of the G-Subtide assay with alternative methods for measuring the activity of cGMP-dependent protein kinase (PKG), a key enzyme in various signaling pathways.

The this compound assay, which utilizes a specific peptide substrate for PKG, is a widely used method. However, a variety of alternative assays, each with its own set of advantages and disadvantages, are also available. This guide will delve into the experimental protocols of the this compound assay and its primary alternatives—radiometric, fluorescence-based, and luminescence-based assays—and present a comparative analysis of their performance based on available data.

Comparative Analysis of PKG Assay Performance

To provide a clear comparison, the following table summarizes key performance metrics for different PKG assay formats. It is important to note that direct head-to-head comparisons in the literature are limited, and performance can vary depending on the specific experimental conditions and reagents used.

Assay FormatPrincipleTypical Substrate(s)Key AdvantagesKey DisadvantagesZ'-factor
This compound Assay (Radiometric) Measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the this compound peptide.This compoundDirect measurement of phosphorylation, high sensitivity.[1][2]Use of radioactivity, waste disposal issues.[2][3]Generally ≥ 0.5[4]
Fluorescence Polarization (FP) Assay Measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody.[3][5][6][7][8]Fluorescently labeled peptide (e.g., a phosphopeptide tracer)Homogeneous format, no radioactivity, suitable for HTS.[6]Indirect measurement, potential for compound interference.0.57 - 0.62 reported for a similar kinase assay.[6]
Luminescence-based (ADP-Glo™) Assay Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[9][10][11][12]Various peptide or protein substratesHigh sensitivity, broad dynamic range, homogeneous "add-mix-measure" format.[9][10]Indirect measurement, potential for luciferase inhibition by test compounds.[11]Typically > 0.7 for optimized assays.[13]

Signaling Pathway and Experimental Workflows

To visualize the biological context and the practical steps involved in these assays, the following diagrams are provided.

G_Subtide_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Kinase Reaction Mix (Buffer, PKG, this compound) D Incubate Reaction Mix with [γ-³²P]ATP and Compounds A->D B Prepare [γ-³²P]ATP Solution B->D C Prepare Test Compounds C->D E Spot Reaction onto Phosphocellulose Paper D->E F Wash to Remove Unincorporated [γ-³²P]ATP E->F G Quantify Radioactivity (Scintillation Counting or Phosphorimaging) F->G

This compound Radiometric Assay Workflow

PKG_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Inactive PKG cGMP->PKG binds & activates activePKG Active PKG PKG->activePKG Substrate Substrate Protein activePKG->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Smooth Muscle Relaxation) pSubstrate->Response

Simplified cGMP-PKG Signaling Pathway

Detailed Experimental Protocols

This compound Radiometric Assay Protocol

This protocol is a standard method for directly measuring the enzymatic activity of PKG.

Materials:

  • Purified recombinant PKG

  • This compound peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Phosphocellulose paper (P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, a specific concentration of this compound, and the test compound (or vehicle control).

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

Fluorescence Polarization (FP) Assay Protocol

This homogeneous assay format is well-suited for high-throughput screening of PKG inhibitors.[6]

Materials:

  • Purified recombinant PKG

  • Unlabeled peptide substrate (can be this compound or another suitable substrate)

  • ATP

  • Fluorescently labeled phosphopeptide tracer

  • Phosphospecific antibody

  • FP assay buffer (e.g., 100 mM potassium phosphate pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1% BSA)

  • 384-well black microplates

  • Plate reader with FP capabilities

Procedure:

  • Perform the kinase reaction by incubating PKG, the unlabeled peptide substrate, ATP, and the test compound in an FP assay buffer.

  • Stop the kinase reaction by adding EDTA.

  • Add a mixture of the phosphospecific antibody and the fluorescently labeled phosphopeptide tracer to the reaction wells.

  • Incubate the plate to allow the antibody-tracer and antibody-phosphorylated substrate binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader. A decrease in FP signal indicates inhibition of the kinase, as less phosphorylated substrate is available to displace the fluorescent tracer from the antibody.

Luminescence-based (ADP-Glo™) Assay Protocol

This assay quantifies kinase activity by measuring the amount of ADP produced, offering high sensitivity and a broad dynamic range.[9][10][11][12]

Materials:

  • Purified recombinant PKG

  • Peptide substrate (e.g., this compound)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a white-walled multi-well plate containing PKG, the peptide substrate, ATP, and the test compound.

  • Incubate the reaction at room temperature or 30°C for a defined period.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Conclusion

The choice of a kinase assay for PKG depends on several factors, including the specific research question, available equipment, throughput requirements, and safety considerations. The this compound radiometric assay provides a direct and sensitive measure of enzyme activity and is often considered a "gold standard".[1][2] However, the requirement for radioactivity is a significant drawback. For high-throughput screening of inhibitors, fluorescence polarization and luminescence-based assays like ADP-Glo™ offer non-radioactive, homogeneous alternatives with excellent sensitivity and robustness.[6][9][13] Researchers should carefully consider the principles, advantages, and limitations of each method to select the most appropriate assay for their experimental needs.

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of G-Subtide and Peptide-Related Waste

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of G-Subtide, a peptide-based compound, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. As specific disposal protocols for "this compound" are not publicly available, it is essential to follow established best practices for the disposal of peptide-based waste. This involves a systematic approach of identification, segregation, decontamination, and selection of the appropriate disposal stream.

Core Principles of Peptide Waste Management

Peptide waste, depending on its formulation and use, can be classified as chemical, biological, or mixed hazardous waste. The primary goal of proper disposal is to neutralize any potential biological or chemical hazards, rendering the waste safe for final disposal. All laboratory personnel handling this compound waste must be trained on these procedures and wear appropriate Personal Protective Equipment (PPE), including lab coats, safety glasses, and gloves.

Summary of this compound Waste Streams and Disposal Methods

The following table outlines the different types of waste that may be generated during research involving this compound and the recommended disposal procedures for each.

Waste TypeDescriptionRecommended Disposal Protocol
Unused/Expired this compound Lyophilized powder or stock solutions of this compound that are no longer needed.Treat as chemical waste. Dispose of through a licensed hazardous waste contractor. Do not pour stock solutions down the drain.
Liquid Waste Aqueous solutions containing this compound from experiments (e.g., cell culture media, assay buffers).Decontaminate biologically active waste via autoclaving or chemical inactivation. Neutralize pH if necessary. Check local regulations for sewer disposal eligibility of neutralized, non-hazardous solutions.[1][2]
Solid Waste Consumables contaminated with this compound (e.g., pipette tips, gloves, plastic tubes).Segregate into appropriate waste streams (biohazardous or chemical). Decontaminate biohazardous waste by autoclaving. Dispose of chemically contaminated waste through a hazardous waste contractor.[3]
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Place immediately into a designated, puncture-resistant sharps container. Do not recap needles. Dispose of the container through a registered medical or hazardous waste disposal service.[4]
Contaminated Glassware Reusable glassware that has come into contact with this compound.Decontaminate using an appropriate method such as soaking in an enzymatic detergent followed by a bleach solution, or through an acid bath for stubborn residues.[1][5]
Step-by-Step this compound Disposal Protocol

1. Waste Identification and Segregation:

  • Identify the Hazard: Determine if the this compound waste is purely chemical or if it is mixed with biological materials (e.g., cell lines, tissues), rendering it biohazardous.[1][4]

  • Segregate at the Source: Use separate, clearly labeled, and leak-proof waste containers for each type of waste: solid, liquid, and sharps.[4][6]

2. Decontamination and Inactivation:

  • For Biohazardous Waste:

    • Autoclaving: This is the preferred method for decontaminating solid and liquid biohazardous waste.[7][8] Place materials in an autoclavable biohazard bag and treat at 121°C and 15 PSI for a minimum of 30-60 minutes.[1][9] Ensure steam can penetrate the load by leaving bags slightly open.[8]

    • Chemical Inactivation: For materials not suitable for autoclaving, use a chemical disinfectant like a 0.5-1.0% sodium hypochlorite solution (bleach) with a sufficient contact time (e.g., 20 minutes).[1]

  • For Chemically Hazardous Waste:

    • Neutralization: If the waste is acidic or basic, adjust the pH to a neutral range (typically 5-9) before further steps.[1][2]

    • Chemical Degradation: For highly potent or sensitive peptides, chemical degradation to render the compound non-retrievable may be necessary. This should be done following established laboratory safety protocols.

3. Final Disposal:

  • Decontaminated Waste: Once autoclaved and confirmed sterile (using biological indicators), some solid waste may be disposed of as regular municipal waste, pending institutional and local regulations.[1]

  • Hazardous Waste: All waste classified as hazardous, including unused this compound, organic solvent mixtures, and heavily contaminated materials, must be collected by a licensed hazardous waste disposal service.[4]

  • Sewer Disposal: Only dispose of liquids down the sanitary sewer if they are confirmed to be non-hazardous, have been neutralized, and are permitted by your institution's Environmental Health and Safety (EHS) office and local wastewater authority.[2]

Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G_Subtide_Disposal_Workflow cluster_solids Solid Waste Path start This compound Waste Generated classify Classify Waste Type start->classify is_solid Is it solid waste? is_sharp Is it a sharp? classify->is_sharp sharps_container Place in Sharps Container is_sharp->sharps_container Yes is_liquid Is it liquid waste? is_sharp->is_liquid No hazardous_waste_pickup Arrange for Hazardous Waste Pickup sharps_container->hazardous_waste_pickup is_biohazardous_liquid Biohazardous? is_liquid->is_biohazardous_liquid Yes hazardous_liquid Collect as Hazardous Chemical Waste is_liquid->hazardous_liquid No (Pure Chemical) is_biohazardous_solid Biohazardous? is_solid->is_biohazardous_solid Yes hazardous_solid Collect as Hazardous Chemical Waste is_solid->hazardous_solid No (Pure Chemical) autoclave_liquid Autoclave or Chemically Inactivate is_biohazardous_liquid->autoclave_liquid Yes is_biohazardous_liquid->hazardous_liquid No autoclave_solid Autoclave Solid Waste is_biohazardous_solid->autoclave_solid Yes is_biohazardous_solid->hazardous_solid No neutralize Neutralize pH (if necessary) autoclave_liquid->neutralize regular_trash Dispose as Regular Waste (if permitted) autoclave_solid->regular_trash sewer_check Check Local Regulations for Sewer Disposal neutralize->sewer_check sewer_disposal Dispose in Sanitary Sewer sewer_check->sewer_disposal Permitted sewer_check->hazardous_liquid Not Permitted hazardous_liquid->hazardous_waste_pickup hazardous_solid->hazardous_waste_pickup

References

Essential Safety and Logistical Information for Handling G-Subtide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of G-Subtide, a G-substrate peptide primarily utilized in research as a substrate for cGMP-dependent protein kinase (PKG).[1] Adherence to these guidelines is essential to ensure a safe laboratory environment.

I. Product Identification and Properties

This compound is a peptide localized in the Purkinje cells of the cerebellum and serves as a substrate for the recombinant PfPKG2 protein.[2][3]

PropertyValue
Chemical Formula C₅₃H₉₆N₂₂O₁₅
Molecular Weight 1281.47 g/mol
CAS Number 910804-03-4
Appearance Lyophilized powder
Purity ≥95% (HPLC)
Storage Temperature -20°C
Shipping Room temperature (may vary)

Data sourced from MedChemExpress and Sigma-Aldrich.[1][3]

II. Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled with the standard precautions for a potentially hazardous chemical. The following PPE is mandatory when handling this compound:[4]

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect from splashes.
Hand Protection Nitrile or Latex GlovesCheck for tears or holes before use. Dispose of gloves immediately after handling the compound.
Body Protection Laboratory CoatShould be fully buttoned to protect skin and clothing from potential contamination.
Respiratory Fume HoodAll handling of the lyophilized powder and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation.

III. Operational Plan: Handling and Storage

A. Receiving and Storage:

  • Upon receipt, visually inspect the package for any damage.

  • This compound is shipped at room temperature, but for long-term storage, it should be kept at -20°C.[1][5]

  • Store the lyophilized powder protected from light.[1]

B. Reconstitution and Solution Storage:

  • Before opening, centrifuge the vial to ensure the powder is at the bottom.[6]

  • Reconstitute this compound using a suitable solvent, such as sterile water or a buffer appropriate for your experiment. Solubility information may be available on the supplier's website.[5]

  • For long-term storage of stock solutions, it is recommended to aliquot the solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.[5] Stock solutions in solvent are typically stable for up to 6 months at -80°C and 1 month at -20°C.[5]

C. Experimental Workflow:

The following diagram illustrates a general workflow for an experiment involving this compound as a substrate for a kinase assay.

G_Subtide_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_cleanup Post-Experiment PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood Reconstitute Reconstitute this compound FumeHood->Reconstitute PrepareAssay Prepare Assay Plate (Enzyme, Buffer, ATP) Reconstitute->PrepareAssay AddSubstrate Add this compound PrepareAssay->AddSubstrate Incubate Incubate AddSubstrate->Incubate Detect Detect Phosphorylation Incubate->Detect Decontaminate Decontaminate Workspace Detect->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE

Figure 1. A generalized experimental workflow for using this compound in a kinase assay.

IV. This compound in the cGMP-PKG Signaling Pathway

This compound is a substrate for cGMP-dependent protein kinase (PKG).[1] The activation of PKG is a key step in the cGMP signaling pathway, which is initiated by the production of cyclic guanosine monophosphate (cGMP).[2]

cGMP_PKG_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GC Guanylate Cyclase (GC) GTP GTP cGMP cGMP GTP->cGMP GC activation PKG Inactive PKG cGMP->PKG binds to ActivePKG Active PKG PKG->ActivePKG activates G_Subtide This compound ActivePKG->G_Subtide phosphorylates Downstream Downstream Cellular Effects ActivePKG->Downstream Phospho_G_Subtide Phosphorylated This compound G_Subtide->Phospho_G_Subtide

Figure 2. The cGMP-PKG signaling pathway illustrating the role of this compound.

V. Disposal Plan

As there are no specific disposal instructions for this compound, it must be treated as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[7]

A. Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves) should be collected in a designated, clearly labeled hazardous waste container lined with a plastic bag.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Sharps:

    • Needles or other contaminated sharps must be disposed of in a designated sharps container.

B. Container Labeling:

All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents used.

C. Spill Management:

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • For a powder spill, gently cover with an absorbent material to avoid raising dust.

  • For a liquid spill, absorb with a chemical absorbent pad or vermiculite.

  • Collect all contaminated materials into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable laboratory disinfectant or detergent, followed by a water rinse.

  • Report the spill to your institution's Environmental Health and Safety (EHS) office.

D. Final Disposal:

Contact your institution's EHS office to arrange for the pickup and disposal of all this compound waste. Do not attempt to dispose of this material through regular trash or sewer systems.[8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.